molecular formula C5H5IO B1600178 3-iodocyclopent-2-enone CAS No. 61765-46-6

3-iodocyclopent-2-enone

Cat. No.: B1600178
CAS No.: 61765-46-6
M. Wt: 208 g/mol
InChI Key: IROPXRINRLPOEM-UHFFFAOYSA-N
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Description

3-Iodocyclopent-2-enone (CAS 61765-46-6) is a valuable synthon in organic and medicinal chemistry, characterized by its molecular formula C5H5IO and an average mass of 207.998 . Its primary research value lies in its role as a versatile intermediate for constructing complex cyclopentenone frameworks, which are core structures in numerous bioactive natural products and pharmaceuticals. The iodine substituent on the enone system makes it a highly reactive handle for metal-catalyzed cross-coupling reactions and nucleophilic displacements. For instance, it serves as a key intermediate in the concise synthesis of deuterium-labeled tetrahydrodicranenone B, an antimicrobial and antihypertensive oxylipin, via tandem 1,4-addition/elimination with organocuprates . Furthermore, this compound and its analogs are pivotal substrates in method development, such as in pioneering Pd(II)-catalyzed γ-C(sp3)–H functionalization of ketones enabled by 2-pyridone ligands . It also facilitates exploration in radical chemistry, acting as a precursor for generating α-carbonyl vinyl radicals that participate in intermolecular addition reactions with electron-deficient olefins to form chiral α-substituted cyclic enones, a transformation demonstrated in formal syntheses of complex alkaloids . This compound is offered for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodocyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IO/c6-4-1-2-5(7)3-4/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROPXRINRLPOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90450459
Record name 3-iodo-2-cyclopenten-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61765-46-6
Record name 3-iodo-2-cyclopenten-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90450459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Iodocyclopent-2-enone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Iodocyclopent-2-enone is a halogenated cyclic enone with significant potential as a versatile building block in synthetic organic chemistry and drug discovery. Its unique electronic and steric properties, conferred by the electron-withdrawing iodine atom and the strained five-membered ring, make it a valuable intermediate for the synthesis of complex molecular architectures, including natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights into its molecular structure, spectral characteristics, synthetic routes, chemical reactivity, and potential applications. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration and utilization of this reactive intermediate.

Molecular and Chemical Identity

This compound is a cyclopentenone derivative characterized by the presence of an iodine atom at the C-3 position of the α,β-unsaturated ketone core. This substitution pattern critically influences the molecule's reactivity and spectroscopic properties.

  • IUPAC Name: 3-iodocyclopent-2-en-1-one

  • Synonyms: 3-iodocyclopentenone

  • Molecular Formula: C₅H₅IO

  • CAS Number: 61765-46-6

The structural arrangement of this compound, with its planar enone system and the bulky iodine substituent, dictates its stereoelectronic profile, which is fundamental to its chemical behavior.

Caption: 2D representation of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is experimentally determined, other parameters are predicted based on computational models.

PropertyValueSource
Molecular Weight 207.99 g/mol [1]
Exact Mass 207.93851 Da[1]
Melting Point 67-68 °C[1]
Boiling Point (Predicted) 221.2 ± 30.0 °C[1]
Density (Predicted) 2.02 ± 0.1 g/cm³[1]
LogP (Predicted) 1.668[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 0[1]
Topological Polar Surface Area 17.1 Ų
Complexity 126[1]

Proposed Synthesis and Purification

While a specific, high-yield synthesis for this compound is not extensively documented in peer-reviewed literature, a plausible and efficient route can be conceptualized through the oxidation of the corresponding allylic alcohol, 3-iodocyclopent-2-en-1-ol. This precursor is accessible and its subsequent oxidation offers a direct pathway to the target enone.

Rationale for Synthetic Strategy: The oxidation of allylic alcohols to α,β-unsaturated ketones is a fundamental and reliable transformation in organic synthesis.[2] A variety of oxidizing agents can be employed, with manganese dioxide (MnO₂) being a particularly effective and selective choice for this purpose, often yielding clean products with simple workup procedures.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 3-Iodocyclopent-2-en-1-ol

Step 2: Oxidation to this compound

  • Objective: To oxidize 3-iodocyclopent-2-en-1-ol to this compound.

  • Materials:

    • 3-Iodocyclopent-2-en-1-ol

    • Activated Manganese Dioxide (MnO₂)

    • Dichloromethane (DCM), anhydrous

    • Magnesium sulfate (MgSO₄), anhydrous

    • Celite® or a similar filter aid

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-iodocyclopent-2-en-1-ol (1.0 eq) in anhydrous dichloromethane.

    • To this solution, add activated manganese dioxide (5-10 eq) portion-wise at room temperature. The reaction is typically heterogeneous.

    • Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the filter cake thoroughly with dichloromethane.

    • Combine the filtrate and washings, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Proposed Synthetic Workflow start Start: 3-Iodocyclopent-2-en-1-ol dissolve Dissolve in anhydrous DCM start->dissolve add_mno2 Add activated MnO2 (5-10 eq) dissolve->add_mno2 stir Stir at room temperature add_mno2->stir monitor Monitor by TLC stir->monitor filter_celite Filter through Celite® monitor->filter_celite dry Dry with MgSO4 filter_celite->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End: this compound purify->end

Caption: A step-by-step workflow for the proposed synthesis.

Predicted Spectral Data and Characterization

No experimentally verified spectra for this compound are publicly available. The following data are predicted based on established principles of spectroscopy and analysis of structurally analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the vinyl proton and the two methylene groups.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2 (vinyl)6.2 - 6.5t~2.5
H-4 (allylic CH₂)2.8 - 3.1m-
H-5 (CH₂)2.4 - 2.7m-

Causality of Predicted Shifts: The vinylic proton at C-2 is expected to be downfield due to its position in an electron-deficient π-system. The allylic protons at C-4 will be deshielded by both the double bond and the carbonyl group. The protons at C-5 will be the most upfield of the ring protons.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon and distinct signals for the sp² and sp³ hybridized carbons.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C=O)195 - 205
C-2 (vinyl CH)135 - 145
C-3 (vinyl C-I)90 - 100
C-4 (allylic CH₂)35 - 45
C-5 (CH₂)25 - 35

Causality of Predicted Shifts: The carbonyl carbon (C-1) will have the largest chemical shift. The carbon bearing the iodine (C-3) will be significantly shielded by the "heavy atom effect" of iodine, resulting in a more upfield shift than the other vinyl carbon (C-2).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong absorption band for the carbonyl group and a characteristic band for the C=C double bond.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C=O (conjugated ketone)1685 - 1705Strong
C=C (alkene)1610 - 1640Medium
C-H (sp²)3010 - 3100Medium
C-H (sp³)2850 - 2960Medium

Underlying Principles: The conjugation of the carbonyl group with the double bond lowers the stretching frequency compared to a saturated ketone.

Mass Spectrometry (MS) (Predicted)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak [M]⁺ should be observed at m/z = 208.

Expected Fragmentation Pattern:

  • [M-I]⁺: A prominent peak at m/z = 81, corresponding to the loss of the iodine radical.

  • [M-CO]⁺: A peak corresponding to the loss of carbon monoxide.

  • Alpha-cleavage: Fragmentation adjacent to the carbonyl group.

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the interplay of its functional groups: the α,β-unsaturated ketone and the vinyl iodide.

  • Michael Addition: The electron-deficient β-carbon of the enone system is susceptible to nucleophilic attack in a Michael (conjugate) addition. This allows for the introduction of a wide range of substituents at the C-2 position.[3]

  • Cross-Coupling Reactions: The vinyl iodide moiety is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the formation of new carbon-carbon bonds at the C-3 position, providing access to highly functionalized cyclopentenone derivatives.

  • Diels-Alder Reactions: The electron-poor double bond can act as a dienophile in Diels-Alder cycloadditions, leading to the formation of bicyclic systems.

Reactivity Profile of this compound start This compound michael Michael Addition (at C-2) start->michael cross_coupling Cross-Coupling (at C-3) start->cross_coupling diels_alder Diels-Alder Reaction (at C-2 and C-3) start->diels_alder product1 Functionalized Cyclopentanones michael->product1 product2 Substituted Cyclopentenones cross_coupling->product2 product3 Bicyclic Adducts diels_alder->product3

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Development

The cyclopentenone ring is a core structural motif in a variety of biologically active natural products, most notably the prostaglandins.[4] Halogenated cyclopentenones, such as this compound, are valuable intermediates in the synthesis of these and other complex molecules.

  • Prostaglandin Synthesis: Halocyclopentenones are key precursors in the synthesis of prostaglandins and their analogues, which have a wide range of physiological effects and therapeutic applications.[5]

  • Fragment-Based Drug Discovery (FBDD): The iodo-substituent can act as a handle for covalent modification of biological targets, making it a potentially useful fragment in FBDD for the development of covalent inhibitors.

  • Synthesis of Complex Molecules: The dual reactivity of this compound allows for sequential and orthogonal functionalization, making it a powerful tool for the construction of intricate molecular architectures.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with caution as a potentially hazardous chemical. The safety data for the isomeric 2-iodocyclopent-2-enone indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. Similar precautions should be taken with the 3-iodo isomer.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

References

  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodine-Catalyzed α,β-Dehydrogenation of Ketones and Aldehydes Generating Conjugated Enones and Enals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enone synthesis by oxidation or hydrolysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Enone and unsaturated ester synthesis by condensation, C-C coupling or rearrangement. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodo-2-cyclopenten-1-ol. Retrieved from [Link]

  • MDPI. (n.d.). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction (and Conjugate Addition). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Iodoketone synthesis by iodination. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • LookChem. (n.d.). 3-Iodo-2-cyclopenten-1-one. Retrieved from [Link]

  • RSC Publishing. (n.d.). Application of Pauson–Khand reaction in the total synthesis of terpenes. Retrieved from [Link]

  • ACS Publications. (2022). Oxygenated Cyclopentenones via the Pauson–Khand Reaction of Silyl Enol Ether Substrates. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). A General Synthesis of Ynones from Aldehydes via Oxidative C–C bond Cleavage under Aerobic Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopentenone. Retrieved from [Link]

  • NROChemistry. (n.d.). Nazarov Cyclization. Retrieved from [Link]

  • Wikipedia. (n.d.). Prostaglandin. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Iodocyclopent-2-enone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the α,β-unsaturated ketone, 3-iodocyclopent-2-enone. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted NMR data, offering a robust framework for researchers, scientists, and professionals in drug development. The predicted data is critically analyzed in conjunction with experimental data from analogous compounds to provide a comprehensive understanding of the spectral features of this compound.

Introduction to this compound and its Spectroscopic Characterization

This compound is a halogenated cyclic organic molecule with potential applications in organic synthesis. Its structure, featuring a cyclopentenone ring substituted with an iodine atom at the β-vinylic position, presents a unique set of spectroscopic characteristics. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its identification and characterization.

The molecular structure and atom numbering for this compound are presented below:

Figure 1: Molecular structure of this compound with atom numbering.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound in deuterated chloroform (CDCl₃), a common solvent for NMR analysis. This data was generated using the online NMR prediction tool, NMRDB.org.[1]

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H26.35Triplet (t)2.5
H42.60Multiplet (m)-
H52.95Multiplet (m)-
Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (C=O)205.0
C2 (=CH)135.0
C3 (=CI)100.0
C4 (CH₂)35.0
C5 (CH₂)38.0

In-depth Spectral Analysis

The predicted NMR data provides a detailed electronic picture of the this compound molecule. The chemical shifts and coupling patterns are direct consequences of the chemical environment of each nucleus.

¹H NMR Spectrum Analysis
  • H2 (δ 6.35, t, J = 2.5 Hz): The proton at the C2 position is a vinylic proton and is expected to resonate in the downfield region of the spectrum due to the deshielding effects of the double bond and the adjacent carbonyl group. The predicted triplet multiplicity arises from coupling to the two equivalent protons on the adjacent C4 carbon. The small value of the coupling constant is characteristic of a four-bond allylic coupling (⁴J).

  • H4 (δ 2.60, m): The two protons on the C4 carbon are allylic protons and are adjacent to the C3 and C5 carbons. Their chemical shift is influenced by the adjacent double bond and the C5 methylene group. The expected multiplicity is a multiplet due to coupling with the H2 proton (allylic coupling) and the two H5 protons (vicinal coupling).

  • H5 (δ 2.95, m): The protons on the C5 carbon are alpha to the carbonyl group, which is a strongly electron-withdrawing group. This causes a significant downfield shift compared to a standard alkane. These protons are expected to appear as a multiplet due to vicinal coupling with the two H4 protons.

Comparative Analysis: The experimental ¹H NMR spectrum of the parent compound, 2-cyclopenten-1-one, shows signals for the vinylic proton H2 at approximately 6.1 ppm and the vinylic proton H3 at around 7.7 ppm. The allylic protons at C4 and C5 appear as multiplets around 2.3-2.6 ppm. In this compound, the substitution of a proton with an iodine atom at C3 removes the H3 signal. The predicted chemical shift of H2 at 6.35 ppm is in reasonable agreement with the expected value, with the iodine at the C3 position likely exerting a modest influence on the electronic environment of H2.

¹³C NMR Spectrum Analysis
  • C1 (δ 205.0): The carbonyl carbon (C=O) is highly deshielded and thus resonates at a very low field, which is characteristic for ketones.[2]

  • C2 (δ 135.0): This is the vinylic carbon bearing a proton. Its chemical shift is typical for a carbon atom in a double bond within an α,β-unsaturated system.

  • C3 (δ 100.0): This vinylic carbon is directly attached to the iodine atom. The "heavy atom effect" of iodine causes a significant upfield shift for the directly attached carbon compared to a proton-bearing vinylic carbon. This is a key distinguishing feature in the ¹³C NMR spectrum.

  • C4 (δ 35.0): This is the allylic methylene carbon. Its chemical shift is in the expected range for an sp³ hybridized carbon adjacent to a double bond.

  • C5 (δ 38.0): This methylene carbon is in the alpha position to the carbonyl group, leading to a downfield shift compared to a typical alkane methylene carbon due to the inductive effect of the carbonyl oxygen.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR data for this compound, the following protocol is recommended.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Instrument Parameters

The following parameters are suggested for a 400 MHz NMR spectrometer:

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 16 ppm (centered around 5 ppm).

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 240 ppm (centered around 100 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

    • Temperature: 298 K.

Logical Workflow for Spectral Analysis

The process of analyzing and interpreting the NMR spectra of a novel compound like this compound follows a logical progression.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation cluster_3 Structure Validation SamplePrep Sample Preparation NMR_Acq NMR Data Acquisition (¹H, ¹³C) SamplePrep->NMR_Acq Processing Fourier Transform, Phasing, Baseline Correction NMR_Acq->Processing Calibration Chemical Shift Calibration (TMS) Processing->Calibration PeakPicking Peak Picking & Integration (¹H) Calibration->PeakPicking ShiftAnalysis Chemical Shift Analysis PeakPicking->ShiftAnalysis CouplingAnalysis Coupling Constant Analysis (¹H) ShiftAnalysis->CouplingAnalysis StructureCorrelation Correlate Data with Molecular Structure CouplingAnalysis->StructureCorrelation Comparison Compare with Analogous Compounds StructureCorrelation->Comparison Prediction Compare with Predicted Spectra StructureCorrelation->Prediction FinalStructure Final Structure Confirmation Comparison->FinalStructure Prediction->FinalStructure

Figure 2: A workflow diagram for the acquisition and analysis of NMR data for this compound.

Conclusion

This technical guide has provided a comprehensive overview of the expected ¹H and ¹³C NMR spectral characteristics of this compound. By leveraging predicted data and drawing comparisons with known compounds, a detailed and scientifically grounded interpretation of its NMR spectra has been presented. The outlined experimental protocol offers a clear methodology for obtaining high-quality experimental data, which will be crucial for the definitive structural confirmation of this compound. This guide serves as a valuable resource for researchers working on the synthesis and characterization of halogenated organic molecules and highlights the power of combining predictive tools with fundamental spectroscopic principles.

References

  • NMRDB.org: Resurrecting and processing NMR spectra on-line. Banfi, D.; Patiny, L. Chimia, 2008, 62(4), 280-281. [Link]

  • Introduction to Spectroscopy. Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. Cengage Learning, 2014.

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3-Iodocyclopent-2-enone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometry analysis of 3-iodocyclopent-2-enone, a halogenated α,β-unsaturated ketone of interest in synthetic chemistry and drug development. The methodologies and interpretations presented herein are designed for researchers, scientists, and professionals in related fields, offering a blend of theoretical principles and practical, field-proven insights.

Introduction: The Analytical Significance of this compound

This compound is a versatile synthetic intermediate whose reactivity is dictated by the interplay of its three key functional components: the cyclopentenone core, the carbon-carbon double bond, and the carbon-iodine bond. Mass spectrometry is an indispensable tool for the structural confirmation and purity assessment of this and related compounds. This guide will focus primarily on Electron Ionization (EI) mass spectrometry, a robust and widely used technique for the analysis of relatively small, volatile organic molecules.[1] EI provides reproducible fragmentation patterns that serve as a molecular "fingerprint," enabling detailed structural elucidation.[2]

Foundational Principles: Ionization and Fragmentation

In a typical EI-MS experiment, the analyte is first vaporized and then bombarded with a high-energy electron beam (typically 70 eV).[1] This process ejects an electron from the molecule, generating a positively charged radical cation known as the molecular ion (M•+). The molecular ion, being energetically unstable, undergoes a series of fragmentation events, breaking down into smaller charged fragments and neutral species. Only the charged fragments are detected by the mass spectrometer, and the resulting mass spectrum is a plot of relative ion abundance versus mass-to-charge ratio (m/z).

For this compound (C₅H₅IO), the initial ionization event is most likely to occur through the removal of a non-bonding electron from the oxygen or iodine atom, or a π-electron from the double bond or carbonyl group, as these are the highest energy electrons in the molecule.[3]

Experimental Workflow: A Step-by-Step Protocol

The successful mass spectrometric analysis of this compound hinges on a well-defined experimental workflow, from sample preparation to data acquisition. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this compound due to its volatility.[4]

Sample Preparation
  • Solvent Selection : Dissolve a small amount (typically 1 mg/mL) of this compound in a volatile organic solvent such as dichloromethane or hexane.[5] Ensure the solvent is of high purity to avoid interference.

  • Sample Purity : For accurate mass spectral interpretation, it is crucial that the sample is as pure as possible. Purification can be achieved using techniques like column chromatography or recrystallization prior to analysis.[6]

  • Sample Filtration : If any particulate matter is present, filter the sample solution through a 0.22 µm syringe filter before transferring it to a GC vial. This prevents contamination of the GC inlet and column.[4]

GC-MS Instrumentation and Parameters

The following table outlines a typical set of GC-MS parameters for the analysis of this compound.

Parameter Setting Justification
GC System
Injection ModeSplit (e.g., 50:1 ratio)Prevents column overloading and ensures sharp chromatographic peaks.
Injector Temperature250 °CEnsures rapid and complete vaporization of the analyte.
Carrier GasHelium (99.999% purity)Inert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)Provides optimal separation and is compatible with most mass spectrometers.
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)A standard non-polar column suitable for a wide range of organic molecules.
Oven ProgramInitial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose temperature program to ensure good separation from any impurities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Provides detailed, reproducible fragmentation for structural elucidation.[1]
Ion Source Temperature230 °CA standard source temperature that balances analyte stability and ionization efficiency.
Electron Energy70 eVThe standard energy for EI, which generates consistent and library-searchable mass spectra.[1]
Mass Rangem/z 40-300Covers the molecular ion and expected fragments of this compound.
Scan Rate2 scans/secProvides sufficient data points across the chromatographic peak.
Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolve Dissolve in Dichloromethane filter Filter (0.22 µm) dissolve->filter vial Transfer to GC Vial filter->vial injector Injector (250°C) vial->injector column GC Column (DB-5ms) injector->column He Carrier Gas ion_source EI Source (70 eV) column->ion_source mass_analyzer Mass Analyzer ion_source->mass_analyzer detector Detector mass_analyzer->detector data_system Data System (Mass Spectrum) detector->data_system Signal

Caption: Experimental workflow for GC-MS analysis of this compound.

Interpretation of the Mass Spectrum

The mass spectrum of this compound is predicted to exhibit several characteristic features. The exact mass of the molecule is 207.93851 u.

The Molecular Ion Peak

The molecular ion (M•+) peak should appear at an m/z of 208, corresponding to the nominal mass of the most abundant isotopes (¹²C, ¹H, ¹⁶O, ¹²⁷I). A key characteristic of iodine-containing compounds is that iodine is monoisotopic (¹²⁷I), so there will be no M+2 peak as is characteristic for chlorine and bromine containing molecules.[7]

Predicted Fragmentation Pathways

The fragmentation of this compound will be driven by the presence of the carbonyl group, the double bond, and the iodine atom. The following are the most probable fragmentation pathways:

  • Loss of Iodine Radical : The C-I bond is the weakest bond in the molecule and is prone to cleavage, leading to the loss of an iodine radical (I•). This would result in a fragment ion at m/z 81 (M - 127). This is often a very prominent fragmentation pathway for iodo-compounds.

  • Alpha-Cleavage : Ketones commonly undergo alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group.[8] For this compound, this could lead to the loss of a CO molecule (28 u), resulting in a fragment at m/z 180. Another possibility is the cleavage of the C-C bond between the carbonyl carbon and the adjacent CH₂ group, which would lead to more complex rearrangements.

  • Loss of H• and CO : A common fragmentation pattern for cyclic ketones is the sequential loss of a hydrogen radical followed by carbon monoxide.

  • Retro-Diels-Alder (RDA) Reaction : Although less common for five-membered rings compared to six-membered rings, an RDA-type fragmentation could occur, leading to the cleavage of the ring.

Fragmentation Pathway Diagram

fragmentation_pathway M [C₅H₅IO]•+ m/z = 208 frag1 [C₅H₅O]+ m/z = 81 M->frag1 - I• frag2 [C₄H₅I]•+ m/z = 180 M->frag2 - CO frag3 [I]+ m/z = 127 M->frag3 - C₅H₅O• frag4 [C₅H₄IO]+ m/z = 207 M->frag4 - H• frag5 [C₄H₄I]+ m/z = 179 frag4->frag5 - CO

Caption: Predicted EI fragmentation pathways for this compound.

Summary of Expected Key Ions
m/z Proposed Ion Structure Formation Pathway
208[C₅H₅IO]•+Molecular Ion (M•+)
180[C₄H₅I]•+Loss of CO from M•+
127[I]+Iodine cation
81[C₅H₅O]+Loss of I• from M•+
53[C₄H₅]+Further fragmentation of [C₅H₅O]+

Conclusion and Future Perspectives

This guide has outlined a comprehensive approach to the mass spectrometry analysis of this compound using GC-EI-MS. By understanding the principles of ionization and fragmentation, and by following a robust experimental protocol, researchers can confidently identify and characterize this important synthetic intermediate. Future work could involve the use of soft ionization techniques, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), to obtain more prominent molecular ion signals, especially for sensitive or less volatile derivatives. High-resolution mass spectrometry (HRMS) would also be invaluable for confirming the elemental composition of the molecular ion and its fragments.

References

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  • Hu, N., Tu, Y. P., Liu, Y., Jiang, K., & Pan, Y. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of organic chemistry, 73(9), 3369–3376. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl iodide image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

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An In-Depth Technical Guide to 3-Iodocyclopent-2-en-1-one (CAS Number: 61765-46-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodocyclopent-2-en-1-one, with CAS number 61765-46-6, is a halogenated cyclopentenone derivative that serves as a versatile and valuable building block in modern organic synthesis. Its unique structure, featuring an electron-deficient alkene, a ketone, and a reactive vinyl iodide, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safety considerations, designed to empower researchers in leveraging this potent intermediate for the synthesis of complex molecules, including natural products and novel pharmaceutical agents. The cyclopentenone core is a privileged scaffold in numerous biologically active compounds, and the presence of the iodine atom provides a key handle for sophisticated carbon-carbon bond-forming reactions.[1]

Chemical and Physical Properties

3-Iodocyclopent-2-en-1-one is a solid at room temperature with a melting point of 67-68 °C.[2] Its molecular structure combines the reactivity of an α,β-unsaturated ketone with that of a vinyl iodide, making it a bifunctional reagent in synthetic chemistry.

PropertyValueSource
CAS Number 61765-46-6[2]
Molecular Formula C₅H₅IO[2]
Molecular Weight 207.999 g/mol [2]
Appearance SolidChemScene SDS
Melting Point 67-68 °C[2]
Boiling Point (Predicted) 221.2 ± 30.0 °C[2]
Density (Predicted) 2.02 ± 0.1 g/cm³[1][2]
Canonical SMILES C1CC(=O)C=C1I[2]

Synthesis of 3-Iodocyclopent-2-en-1-one

Conceptual Synthetic Pathway

A plausible and efficient method for the synthesis of 3-halocyclopent-2-en-1-ones involves the reaction of 1,3-diones with a halogenating agent. The following protocol is a conceptual representation based on established organic chemistry principles for the synthesis of α-haloenones.

G cluster_0 Conceptual Synthesis of 3-Iodocyclopent-2-en-1-one 1_3_Dione 1,3-Cyclopentanedione Enolate Enolate Intermediate 1_3_Dione->Enolate Base Product 3-Iodocyclopent-2-en-1-one Enolate->Product Iodinating Agent Iodinating_Agent Iodinating Agent (e.g., I₂, NIS) Base Base (e.g., NaH, LDA)

Caption: Conceptual workflow for the synthesis of 3-Iodocyclopent-2-en-1-one.

Postulated Experimental Protocol
  • Enolate Formation: To a solution of 1,3-cyclopentanedione in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) at a reduced temperature (e.g., -78 °C to 0 °C), a suitable base (e.g., sodium hydride, lithium diisopropylamide) is added to generate the enolate. The choice of base is critical to ensure complete and regioselective deprotonation.

  • Iodination: An iodinating agent, such as iodine (I₂) or N-iodosuccinimide (NIS), is then added to the reaction mixture. The reaction is typically stirred at a low temperature and allowed to warm to room temperature to ensure complete conversion.

  • Work-up and Purification: The reaction is quenched with a suitable aqueous solution (e.g., saturated sodium thiosulfate to remove excess iodine). The product is then extracted into an organic solvent, dried, and purified, typically by column chromatography on silica gel.

Note: This is a generalized procedure and would require optimization of reaction conditions, including stoichiometry, temperature, and reaction time, for optimal yield and purity.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of 3-Iodocyclopent-2-en-1-one stems from its dual functionality. The vinyl iodide is an excellent substrate for palladium-catalyzed cross-coupling reactions, while the α,β-unsaturated ketone moiety can participate in a variety of addition reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 3-iodocyclopent-2-en-1-one is highly susceptible to oxidative addition to a palladium(0) complex, initiating a catalytic cycle for the formation of new carbon-carbon bonds. This makes it a valuable precursor for the synthesis of highly substituted cyclopentenone derivatives.

G cluster_1 Palladium-Catalyzed Cross-Coupling Reactions Substrate 3-Iodocyclopent-2-en-1-one Suzuki Suzuki Coupling (Organoborane) Substrate->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (Terminal Alkyne) Substrate->Sonogashira Pd/Cu Catalyst, Base Stille Stille Coupling (Organostannane) Substrate->Stille Pd Catalyst Product_Suzuki 3-Aryl/Vinyl-cyclopent-2-en-1-one Suzuki->Product_Suzuki Product_Sonogashira 3-Alkynyl-cyclopent-2-en-1-one Sonogashira->Product_Sonogashira Product_Stille 3-Substituted-cyclopent-2-en-1-one Stille->Product_Stille

Caption: Key cross-coupling reactions utilizing 3-Iodocyclopent-2-en-1-one.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the vinyl iodide and an organoboron compound (e.g., a boronic acid or ester). This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

  • Illustrative Protocol for Suzuki-Miyaura Coupling:

    • To a degassed mixture of 3-iodocyclopent-2-en-1-one (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in a suitable solvent system (e.g., toluene/water, dioxane/water), an aqueous solution of a base (e.g., Na₂CO₃, K₃PO₄, 2.0 eq.) is added.

    • The reaction mixture is heated (typically 80-100 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.

    • After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

    • The crude product is purified by column chromatography.

The Sonogashira coupling facilitates the reaction between the vinyl iodide and a terminal alkyne, providing a direct route to 3-alkynyl-cyclopent-2-en-1-ones. This reaction is typically co-catalyzed by palladium and a copper(I) salt.

  • Illustrative Protocol for Sonogashira Coupling:

    • In a Schlenk tube under an inert atmosphere, 3-iodocyclopent-2-en-1-one (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) salt (e.g., CuI, 5-10 mol%) are dissolved in a suitable solvent (e.g., THF, DMF).

    • A base, typically an amine such as triethylamine or diisopropylethylamine, is added, followed by the terminal alkyne (1.1-1.5 eq.).

    • The reaction is stirred at room temperature or with gentle heating until completion.

    • The reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated. The residue is then purified by column chromatography.

The Stille coupling involves the reaction of the vinyl iodide with an organostannane reagent. While effective, the toxicity of organotin compounds necessitates careful handling and purification procedures.

  • Illustrative Protocol for Stille Coupling:

    • A mixture of 3-iodocyclopent-2-en-1-one (1.0 eq.), the organostannane reagent (1.1-1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) in an anhydrous, degassed solvent (e.g., THF, toluene) is heated under an inert atmosphere.

    • The reaction progress is monitored by TLC or GC-MS.

    • Upon completion, the reaction mixture is cooled and may be treated with an aqueous solution of potassium fluoride to precipitate tin byproducts.

    • The mixture is filtered, and the filtrate is extracted, dried, and purified by column chromatography.

Conjugate Addition Reactions

The α,β-unsaturated ketone system in 3-iodocyclopent-2-en-1-one is an electrophilic site susceptible to conjugate (1,4-) addition by soft nucleophiles, such as organocuprates, thiols, and certain enolates. This reactivity allows for the introduction of substituents at the β-position of the cyclopentenone ring. It is important to note that hard nucleophiles (e.g., Grignard reagents, organolithiums) may favor 1,2-addition to the carbonyl group. The presence of the bulky iodine atom may sterically hinder the approach of nucleophiles to the double bond to some extent.

Safety and Handling

3-Iodocyclopent-2-en-1-one is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Identification

Based on available Safety Data Sheets, 3-Iodocyclopent-2-en-1-one is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.

The class of α,β-unsaturated ketones, to which this compound belongs, is known for its potential to act as alkylating agents, which can lead to toxicity at the site of exposure.[3]

Recommended Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A lab coat should be worn. For larger quantities, additional protective clothing may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge should be used.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

Storage and Stability

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. The compound is stable under recommended storage conditions.

Conclusion

3-Iodocyclopent-2-en-1-one (CAS 61765-46-6) is a highly functionalized synthetic intermediate with significant potential in organic synthesis. Its ability to undergo a wide array of palladium-catalyzed cross-coupling reactions makes it an ideal starting material for the construction of complex molecular architectures, particularly those containing a substituted cyclopentenone ring. Researchers and drug development professionals can utilize this reagent to access novel compounds with potential biological activity. Adherence to strict safety protocols is paramount when handling this hazardous material. This guide provides the foundational knowledge to safely and effectively incorporate 3-iodocyclopent-2-en-1-one into advanced synthetic workflows.

References

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Introduction: The Strategic Importance of 3-Iodocyclopent-2-enone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Synthetic History of 3-Iodocyclopent-2-enone

This compound is a highly versatile synthetic intermediate prized by researchers in drug development and complex molecule synthesis. Its structure, featuring a β-iodo-α,β-unsaturated ketone, provides a powerful handle for introducing molecular complexity. The carbon-iodine bond is exceptionally suited for a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck), allowing for the precise installation of alkyl, vinyl, aryl, and alkynyl substituents at the C3 position of the cyclopentenone ring. This capability makes it an invaluable building block for synthesizing natural products, prostaglandin analogues, and novel pharmaceutical agents. This guide provides a detailed exploration of the synthetic evolution of this key molecule, from foundational methods for creating the core cyclopentenone scaffold to the definitive, high-yield synthesis that has become the modern standard.

Part I: Foundational Strategies for Assembling the Cyclopentenone Core

The journey to this compound is intrinsically linked to the broader history of cyclopentenone synthesis. Early and foundational methods, while not directly yielding the target molecule, established the chemical logic for constructing the five-membered ring.

The Nazarov Cyclization: An Electrocyclic Approach

One of the classic methods for cyclopentenone synthesis is the Nazarov cyclization, an acid-catalyzed 4π-electrocyclic reaction of divinyl ketones. The process involves the generation of a pentadienyl cation which cyclizes to form a cyclopentenyl cation, subsequently eliminating a proton to yield the cyclopentenone product. The regioselectivity of the resulting double bond is a key consideration in this reaction.[1][2]

The Piancatelli Rearrangement: From Biomass to Cyclopentenones

A significant advancement in cyclopentenone synthesis came from the work of Giovanni Piancatelli, who discovered that 2-furylcarbinols, often derivable from biomass, could be rearranged into 4-hydroxycyclopentenones. This acid-catalyzed reaction proceeds through a cascade involving the formation of an oxocarbenium ion, nucleophilic attack by water, furan ring-opening, and a highly stereoselective 4π-electrocyclization. The Piancatelli rearrangement provided a powerful and stereocontrolled route to highly functionalized cyclopentenone precursors, fundamentally expanding their accessibility.

Piancatelli_Rearrangement cluster_0 Piancatelli Rearrangement Workflow Start 2-Furylcarbinol Intermediate1 Oxocarbenium Ion Start->Intermediate1 H+ (Acid Catalyst) -H2O Intermediate2 Dienyl Cation Intermediate Intermediate1->Intermediate2 +H2O (Nucleophilic Attack, Ring Opening) Product 4-Hydroxycyclopentenone Intermediate2->Product 4π-Electrocyclization

Caption: Workflow of the Piancatelli Rearrangement.

Part II: 1,3-Cyclopentanedione - The Pivotal Precursor

While general methods build the basic ring structure, the most efficient and direct synthesis of this compound begins with a more advanced precursor: 1,3-cyclopentanedione. This diketone is an ideal starting material due to its inherent C3 functionality. In solution, it exists in equilibrium with its enol tautomer, 3-hydroxycyclopent-2-enone, which presents a reactive hydroxyl group at the exact position required for substitution. The development of scalable routes to 1,3-cyclopentanedione was therefore a critical prerequisite for the modern synthesis of its 3-iodo derivative.

Synthesis Method Starting Material(s) Key Transformation Typical Yield Reference
Dieckmann CondensationSubstituted Diesters (e.g., Adipates)Intramolecular base-promoted cyclizationModerate-Good[3]
Multi-step from MalonatesMalonic acid ester, Haloalkoxybutenoic esterCyclization, Hydrolysis, DecarboxylationGood[4]
Ozonolysis2-NorborneneOxidative cleavageGood (~70%)[4]
Levulinic Acid HydrogenationLevulinic Acid (from biomass)Catalytic hydrogenation/cyclizationModerate[5]
Table 1. Comparative summary of synthetic routes to the key precursor, 1,3-cyclopentanedione.

Part III: The Definitive Synthesis of this compound

The discovery of a direct conversion of 1,3-cyclopentanedione to this compound marked a significant turning point, providing a reliable, high-yielding, and scalable route. This method has become the standard in the field.

Mechanism of Iodination via Phosphonium Salt Intermediate

The most effective method involves the reaction of 1,3-cyclopentanedione (in its enol form) with iodine in the presence of triphenylphosphine (PPh₃) and a base, typically triethylamine (Et₃N).[6]

  • Causality of Reagent Choice: The choice of reagents is critical and synergistic. Triethylamine acts as a base to deprotonate the enol, enhancing its nucleophilicity. Triphenylphosphine reacts with iodine to form an electrophilic phosphonium species, likely an iodotriphenylphosphonium iodide complex ([Ph₃P-I]⁺I⁻). This complex activates the iodine and also provides a pathway to convert the enol's hydroxyl group into an excellent leaving group (triphenylphosphine oxide), which is the thermodynamic driving force for the reaction. Direct iodination of the enol without these reagents is far less efficient.

The proposed mechanism proceeds as follows:

  • Enolate Formation: Triethylamine deprotonates the enol of 1,3-cyclopentanedione.

  • Activation of Iodine: Triphenylphosphine reacts with molecular iodine.

  • O-Phosphonium Formation: The enolate attacks the electrophilic phosphorus of the [Ph₃P-I]⁺ complex, forming an O-phosphonium intermediate.

  • Nucleophilic Attack by Iodide: The iodide ion, now a potent nucleophile, attacks the C3 carbon of the enone, which is highly electrophilic due to the attached phosphonium leaving group.

  • Elimination: The C-O bond cleaves, eliminating triphenylphosphine oxide (a very stable byproduct) and yielding the final product, this compound.

Iodination_Mechanism Start 1,3-Cyclopentanedione (Enol Form) Enolate Enolate Anion Start->Enolate + Et₃N - Et₃NH⁺ Reagents I₂, PPh₃, Et₃N Phosphonium [Ph₃P-I]⁺ Complex Reagents->Phosphonium Activation Intermediate O-Phosphonium Intermediate Enolate->Intermediate + [Ph₃P-I]⁺ Product This compound Intermediate->Product + I⁻ (SN2' Attack) Byproduct Ph₃P=O + Et₃NH⁺I⁻ Intermediate->Byproduct Elimination

Caption: Proposed mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles for this transformation.

Reaction: Synthesis of this compound from 1,3-Cyclopentanedione.

Materials:

  • 1,3-Cyclopentanedione (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.1 eq)

  • Iodine (I₂) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) as solvent

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,3-cyclopentanedione and triphenylphosphine.

  • Dissolve the solids in the chosen anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine dropwise to the stirred solution.

  • In a separate flask, dissolve iodine in the same solvent. Add this iodine solution dropwise to the reaction mixture at 0 °C. A color change is typically observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.

Parameter Condition
Starting Material 1,3-Cyclopentanedione
Reagents I₂, PPh₃, Et₃N
Stoichiometry ~1 : 1.1 : 1.1 : 1.2
Solvent Acetonitrile or Dichloromethane
Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Reported Yield ~87%
Table 2. Summary of optimized reaction conditions for the synthesis of this compound.[6]

Part IV: Authoritative Grounding & Field Insights

The superiority of the 1,3-dione route is a testament to strategic synthetic design. Alternative hypothetical routes, such as the direct electrophilic iodination of 2-cyclopentenone, are mechanistically disfavored for producing the 3-iodo isomer. Electrophilic attack on an enone typically occurs at the α-position (C2), as demonstrated by early work which produced 2-iodo-2-cyclopentenone.[7] Achieving β-functionalization requires a different approach. The 1,3-dione precursor elegantly solves this problem by pre-installing functionality at the C3 position, which can then be chemically converted to the desired iodide. This approach exemplifies the principle of using a precursor that contains the "genetic code" for the final product's substitution pattern, rather than attempting to force a reaction against its natural electronic tendencies.

Conclusion

The synthetic history of this compound is a compelling narrative of chemical innovation. It has progressed from general methods for ring formation to a highly refined, specific, and efficient protocol. The key breakthrough was the identification of 1,3-cyclopentanedione as the optimal precursor, coupled with the development of a phosphine-mediated iodination reaction. This robust synthesis has secured the status of this compound as a readily accessible and indispensable tool for chemists engaged in the synthesis of complex and biologically active molecules.

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A Comprehensive Technical Guide to the Theoretical Calculation of the 3-Iodocyclopent-2-enone Structure

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Iodocyclopent-2-enone is a valuable synthetic intermediate in organic chemistry and drug development, where its reactivity is intimately linked to its three-dimensional structure and electronic properties. Understanding this molecule at a quantum level is paramount for predicting its behavior and designing novel synthetic pathways. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth protocol for the theoretical calculation of this compound's structure and properties. We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational workflow. This guide emphasizes the use of Density Functional Theory (DFT) and addresses the specific challenges associated with calculations involving heavy atoms like iodine.

Introduction: The Rationale for a Computational Approach

While experimental techniques like X-ray crystallography and NMR spectroscopy are indispensable for structural elucidation, they provide information on molecules in their crystalline or solution-phase states, which may not fully represent their intrinsic properties. Theoretical calculations, performed in the gas phase, offer a powerful complementary approach to determine a molecule's true minimum-energy geometry. Furthermore, computational models grant access to properties that are difficult or impossible to measure experimentally, such as the energies of frontier molecular orbitals and the distribution of electrostatic potential, which are critical for understanding and predicting chemical reactivity.[1]

For a molecule like this compound, an α,β-unsaturated ketone, theoretical calculations can precisely define:

  • Molecular Geometry: Accurate bond lengths, bond angles, and dihedral angles.

  • Conformational Stability: The cyclopentene ring is not perfectly planar; calculations can identify the lowest energy conformation.[2][3]

  • Vibrational Frequencies: Prediction of the infrared (IR) spectrum, which aids in experimental characterization and confirms the stability of the calculated structure.[4]

  • Electronic Landscape: The distribution of electrons, identifying sites susceptible to nucleophilic or electrophilic attack.

This guide will walk through the necessary steps to achieve these insights, focusing on practical application and theoretical justification.

Theoretical Foundations: Selecting the Right Tools

The accuracy of any theoretical calculation is contingent upon the chosen method and basis set. These choices are not arbitrary; they represent a balance between computational cost and the desired level of accuracy for the system under study.

Pillar 1: Quantum Mechanical Methods

Quantum chemistry programs implement various methods to approximate solutions to the Schrödinger equation.[5] For a medium-sized organic molecule like this compound, Density Functional Theory (DFT) offers the optimal balance of accuracy and efficiency.

  • Density Functional Theory (DFT): This is the workhorse of modern computational chemistry. Instead of calculating the complex wavefunction of a many-electron system, DFT determines the energy from the electron density. The choice of the "functional" is key. The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, providing excellent results for geometry and electronic structure.[6][7]

  • Ab Initio Methods: While more computationally expensive, methods like Møller-Plesset perturbation theory (MP2 ) can be used for higher accuracy energy calculations, especially when electron correlation effects are significant.[8]

For the purposes of this guide, we will focus on DFT using the B3LYP functional as our primary method.

Pillar 2: The Basis Set - A Critical Choice for Iodine

A basis set is a set of mathematical functions used to build the molecular orbitals. For elements like carbon, hydrogen, and oxygen, standard Pople-style basis sets like 6-311+G(d,p) are robust. However, the large number of core and valence electrons in iodine, coupled with relativistic effects, makes standard basis sets inadequate.[9] Two primary strategies are employed:

  • Effective Core Potentials (ECPs): This approach replaces the chemically inert core electrons of the heavy atom (iodine) with a mathematical potential, significantly reducing computational cost. The valence electrons are still treated explicitly with a corresponding basis set. The LANL2DZ (Los Alamos National Laboratory 2-Double-Zeta) is a very reliable and widely used ECP for iodine.[9][10]

  • All-Electron Basis Sets: These sets treat all electrons on the iodine atom explicitly. They are more computationally demanding but can yield higher accuracy for properties like bond lengths. A good example is the dgdzvp (double-zeta valence polarized) basis set.[11] A comparative analysis has shown that full-electron basis sets can provide better agreement for X-I bond lengths.[11]

Recommendation: For initial geometry optimizations and frequency calculations, a mixed basis set approach is highly efficient and reliable: LANL2DZ for iodine and 6-311+G(d,p) for C, H, and O . For final single-point energy calculations or when high accuracy bond lengths are critical, repeating the calculation with an all-electron basis set for iodine is recommended.

The Computational Workflow: A Self-Validating Protocol

The following protocol outlines a robust, step-by-step methodology for calculating the properties of this compound. This workflow is designed to be self-validating by including a crucial frequency analysis step to confirm the nature of the optimized geometry. This process can be carried out using standard quantum chemistry software packages like Gaussian, GAMESS, or Q-Chem.[1][12][13]

G cluster_prep Preparation cluster_core_calc Core Calculation Loop cluster_analysis Analysis & Final Results Build Step 1: Build Initial 3D Structure (e.g., using GaussView) Opt Step 2: Geometry Optimization (DFT: B3LYP, Mixed Basis Set) Build->Opt Input Geometry Freq Step 3: Vibrational Frequency Analysis Opt->Freq Optimized Geometry Freq->Opt [NO] One or more imaginary frequencies found. Adjust structure and re-optimize. Confirm Confirmed Minimum Energy Structure (Ground State) Freq->Confirm Check Frequencies: All Real (Positive)? [YES] Props Step 4: Calculate Electronic Properties (HOMO, LUMO, ESP Map) Confirm->Props Validated Structure

Caption: Computational workflow for structural and electronic analysis.

Experimental Protocol: Step-by-Step Calculation

1. Structure Input:

  • Using a molecular editor such as GaussView, build the this compound molecule.

  • Ensure a reasonable initial geometry. While the optimization algorithm will find the minimum, a good starting point speeds up convergence. A standard cleaning or preliminary molecular mechanics optimization within the builder is sufficient.

2. Geometry Optimization:

  • Set up the calculation to perform a geometry optimization.

  • Method: DFT, using the B3LYP functional.

  • Basis Set: Specify a mixed basis set. For most software, this involves defining the basis set for each element type.

    • I: LANL2DZ
    • C, O, H: 6-311+G(d,p)
  • Submit the calculation. The software will iteratively adjust the positions of the atoms until a stationary point on the potential energy surface is found where the forces on all atoms are effectively zero.[14]

3. Vibrational Frequency Analysis:

  • Using the optimized geometry from the previous step as input, set up a frequency calculation.

  • The method and basis set should be identical to those used for the optimization.

  • Upon completion, inspect the output for the calculated vibrational frequencies.

  • Self-Validation Check: A true energy minimum must have all real (positive) vibrational frequencies.[14][15] If any imaginary frequencies are reported (often shown as negative numbers in the output), the structure is a transition state, not a minimum.[14] In this case, the geometry must be perturbed along the direction of the imaginary frequency's vibration and re-optimized.

4. Electronic Property Calculations:

  • Once a validated minimum energy structure is obtained, its electronic properties can be calculated. This is often done concurrently with the frequency calculation or as a separate single-point energy calculation on the final geometry.

  • Key properties to analyze include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (ESP) map.

Data Presentation and Interpretation

The output of these calculations provides a wealth of quantitative data. Presenting this information clearly is essential for interpretation.

Molecular Structure and Geometry

The optimized geometry provides the most stable conformation of the molecule in the gas phase. The cyclopentene ring is expected to adopt a slightly puckered "envelope" or "twist" conformation to relieve ring strain.[16]

Caption: 2D representation of this compound.

Table 1: Selected Calculated Geometric Parameters for this compound (B3LYP/Mixed Basis)

ParameterBond/AngleCalculated ValueTypical Experimental Value
Bond Lengths (Å)
C=O~1.22 Å1.20 - 1.23 Å
C=C~1.35 Å1.33 - 1.35 Å
C-I~2.10 Å2.05 - 2.15 Å[11]
C-C (single)~1.50 Å1.50 - 1.54 Å
Bond Angles (°)
C-C-I~125°~120 - 126°
C=C-C~110°~108 - 112° (in 5-ring)

(Note: Calculated values are approximate and will be determined by the specific calculation output. Experimental values are typical ranges for these functional groups.)

Vibrational Analysis

The calculated frequencies correspond to the fundamental vibrational modes of the molecule. They can be compared to experimental IR spectra to confirm the structure. The intensity of each peak is also calculated, predicting which modes will be most prominent.

Table 2: Key Calculated Vibrational Frequencies (Unscaled)

Vibrational ModeCalculated Frequency (cm⁻¹)Description
C=O Stretch~1750 - 1780 cm⁻¹Strong, sharp peak characteristic of a ketone.
C=C Stretch~1650 - 1680 cm⁻¹Medium intensity peak for the alkene bond.
C-I Stretch~500 - 600 cm⁻¹Found in the fingerprint region.

(Note: DFT-calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by a factor of ~0.96-0.98 for better comparison.)[4]

Frontier Molecular Orbitals and Reactivity

The HOMO and LUMO are key to understanding chemical reactivity.

  • HOMO (Highest Occupied Molecular Orbital): Represents the region from which an electron is most likely to be donated (a site of nucleophilicity).

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the region where an electron is most likely to be accepted (a site of electrophilicity).

  • HOMO-LUMO Gap: The energy difference between these orbitals is a measure of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the LUMO is expected to be localized over the α,β-unsaturated ketone system, indicating that this is the primary site for nucleophilic attack (e.g., in Michael additions). The Molecular Electrostatic Potential (ESP) map provides a visual confirmation of this, with electron-poor regions (blue) highlighting electrophilic sites and electron-rich regions (red) highlighting nucleophilic sites. The carbonyl oxygen will be a prominent electron-rich site.

Conclusion

This guide has detailed a robust and theoretically sound methodology for the computational analysis of this compound. By carefully selecting a DFT functional and an appropriate mixed basis set that accounts for the heavy iodine atom, researchers can accurately predict the molecule's geometry, vibrational spectrum, and electronic properties. The inclusion of a frequency analysis as a self-validation step is critical to ensure the located structure is a true energy minimum. The insights gained from these theoretical calculations—from precise bond angles to the visualization of reactive sites—provide an invaluable predictive framework that can accelerate research and guide experimental design in drug development and materials science.

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An In-depth Technical Guide to the Solubility of 3-Iodocyclopent-2-enone in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical parameter in drug development and process chemistry.[1][2] 3-Iodocyclopent-2-enone is a valuable building block in organic synthesis, yet its solubility profile in common organic solvents is not widely documented. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. It combines theoretical principles with robust, field-proven experimental protocols to empower researchers to make informed decisions in reaction design, purification, and formulation.

Part 1: Theoretical Framework for Solubility Prediction

Predicting solubility is a complex challenge, often requiring sophisticated computational models.[3][4][5] However, a robust qualitative assessment can be made by analyzing the molecular structure of the solute and applying the foundational principle of "like dissolves like."[6][7][8][9]

Molecular Structure Analysis of this compound

The structure of this compound (C₅H₅IO) dictates its interactions with solvent molecules. Key features include:

  • Polar Ketone Group (C=O): The carbonyl group introduces a significant dipole moment, making this region of the molecule polar and a hydrogen bond acceptor.[10]

  • α,β-Unsaturated System: The conjugated double bond system contributes to the planarity and electronic properties of the ring.

  • Cyclopentane Ring: The five-membered hydrocarbon ring is fundamentally nonpolar.

  • Iodine Substituent: The iodine atom is large and polarizable, contributing to van der Waals forces. While the C-I bond has a dipole, its overall contribution to polarity is moderate.

Overall, this compound can be classified as a molecule of intermediate polarity . It possesses both a distinct polar region (the ketone) and a significant nonpolar backbone (the hydrocarbon ring and iodine atom).

The "Like Dissolves Like" Principle

This principle states that substances with similar intermolecular forces and polarity tend to be soluble in one another.[6][7][9][11] Polar solvents effectively dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[7] This is because the energy required to break the solute-solute and solvent-solvent interactions is favorably overcome by the formation of new solute-solvent interactions.[8]

Predicted Solubility Profile

Based on its intermediate polarity, we can predict the solubility of this compound across a spectrum of common organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, CyclohexaneLow to ModerateThe nonpolar hydrocarbon body of the solute will interact favorably with these solvents via London dispersion forces, but the polar ketone group will be poorly solvated, limiting overall solubility.
Polar Aprotic Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateHighThese solvents have significant dipole moments that can effectively solvate the polar carbonyl group. Their organic nature also allows for favorable interactions with the nonpolar parts of the molecule. This class represents the best balance of polar and nonpolar characteristics.
Polar Protic Methanol, Ethanol, WaterModerate to Low (in alcohols); Very Low (in water)Alcohols can act as hydrogen bond donors to the ketone's oxygen, promoting solubility. However, their strong hydrogen-bonding networks (especially water's) may be disrupted by the nonpolar hydrocarbon ring, making dissolution less favorable than in polar aprotic solvents.

Part 2: Experimental Determination of Solubility

While theoretical prediction is a valuable starting point, empirical measurement is essential for obtaining quantitative data. The following protocols are standard, reliable methods for determining the solubility of a solid organic compound.

Workflow for Solubility Determination

The general process for experimentally determining solubility is a self-validating system that ensures equilibrium is reached and the measurement is accurate.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solid Prepare Excess Solid Solute mix Mix Solute & Solvent prep_solid->mix prep_solvent Select & Equilibrate Solvent prep_solvent->mix agitate Agitate at Constant Temp (e.g., Shake Flask, 24-72h) mix->agitate settle Allow Undissolved Solid to Settle agitate->settle separate Separate Supernatant (Filtration/Centrifugation) settle->separate analyze Analyze Supernatant (Gravimetric, Spectroscopic, etc.) separate->analyze calculate Calculate Concentration (mg/mL, mol/L) analyze->calculate

Caption: General workflow for experimental solubility determination.

Protocol 1: Isothermal Gravimetric Method

This is the most direct and fundamental method for determining solubility. It relies on preparing a saturated solution and then quantifying the mass of the dissolved solute in a known volume or mass of the solvent.[1][12][13][14]

Causality: This method is considered a gold standard because it is a direct physical measurement of mass and is not dependent on secondary properties like light absorbance, reducing potential sources of error.

Methodology:

  • Preparation: To a series of vials, add a pre-weighed excess of this compound (e.g., 100 mg). The key is to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise volume of the desired organic solvent (e.g., 2.0 mL) to each vial.

  • Equilibration: Seal the vials and place them in an isothermal shaker bath (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-72 hours). Visual confirmation that excess solid remains is crucial.

  • Phase Separation: Remove the vials from the shaker. Allow the undissolved solid to sediment. To ensure a particle-free sample, filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean, pre-weighed vial.

  • Solvent Evaporation: Gently evaporate the solvent from the filtered aliquot under a stream of nitrogen or in a vacuum oven at a temperature well below the solute's boiling point.

  • Quantification: Once the solvent is fully removed, re-weigh the vial. The difference between the final and initial vial weights is the mass of the dissolved this compound.[12][13]

  • Calculation:

    • Solubility (mg/mL) = Mass of dissolved solute (mg) / Volume of solvent aliquot (mL)

Protocol 2: UV/Vis Spectroscopic Method

This method is ideal for compounds that possess a chromophore, like the α,β-unsaturated ketone in this compound. It is a high-throughput and sensitive technique.[15][16]

Causality: This protocol leverages the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration. By creating a standard curve, the concentration of an unknown saturated solution can be accurately determined from its absorbance.[15]

Methodology:

  • Determine λmax: Prepare a dilute stock solution of this compound in the chosen solvent. Scan the solution using a UV/Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

  • Prepare Calibration Standards: From the stock solution, prepare a series of dilutions of known concentrations.

  • Generate Calibration Curve: Measure the absorbance of each standard at λmax. Plot Absorbance vs. Concentration and perform a linear regression. The resulting equation (y = mx + b) and R² value (should be >0.99) are critical for the assay's validity.

  • Prepare Saturated Solution: Follow steps 1-4 from the Isothermal Gravimetric Method to prepare a saturated solution and obtain a particle-free supernatant.

  • Measure Sample: Dilute the saturated supernatant with a known factor so that its absorbance falls within the linear range of the calibration curve. Measure the absorbance of this diluted sample at λmax.

  • Calculation:

    • Use the regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Solubility = (Concentration of diluted sample) x (Dilution factor)

Part 3: Data Interpretation and Reporting

Accurate reporting of solubility data is critical for reproducibility and application in further research.

Reporting Standards

Solubility data should always be reported with the corresponding temperature, as solubility is temperature-dependent.[12] Common units include:

  • mg/mL or g/L

  • Molarity (mol/L)

  • Mole fraction (LogS)

Example Data Summary Table

All quantitative data should be summarized for easy comparison.

SolventPolarity Index¹Method UsedTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Dichloromethane3.1Gravimetric25[Experimental Value][Calculated Value]
Acetone5.1UV/Vis25[Experimental Value][Calculated Value]
Ethyl Acetate4.4Gravimetric25[Experimental Value][Calculated Value]
Toluene2.4UV/Vis25[Experimental Value][Calculated Value]
Methanol5.1Gravimetric25[Experimental Value][Calculated Value]
Hexane0.0Gravimetric25[Experimental Value][Calculated Value]
¹ Polarity index values are relative measures; sources may vary slightly.[17]
Error Analysis and Trustworthiness
  • Self-Validation: In all protocols, the continued presence of excess solid solute at the end of the equilibration period is the primary validation that a true saturated solution was achieved.

  • Common Sources of Error:

    • Insufficient Equilibration Time: Leads to an underestimation of solubility.

    • Temperature Fluctuations: Can significantly alter solubility.

    • Solvent Evaporation: Loss of solvent during handling will artificially inflate the calculated concentration.

    • Incomplete Phase Separation: Transfer of microscopic solid particles into the aliquot will lead to an overestimation of solubility.

Conclusion

This guide establishes a comprehensive methodology for approaching the solubility of this compound. By integrating a theoretical analysis of its molecular structure with robust, step-by-step experimental protocols, researchers are equipped to both predict and precisely quantify its solubility in a range of organic solvents. This foundational data is paramount for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this important intermediate in pharmaceutical and chemical synthesis.

References

  • Delgado, E. J., & Rojas, F. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • Oreate AI Blog. (2023). Understanding 'Like Dissolves Like': The Chemistry of Solubility. Available at: [Link]

  • Fiveable. (n.d.). Like Dissolves Like Definition. Inorganic Chemistry I Key Term. Available at: [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]

  • Vandavasi, V. V., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. Available at: [Link]

  • Chemistry Explained. (2023). What Does "Like Dissolves Like" Mean? YouTube. Available at: [Link]

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  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

  • Tomar, R. S. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy? Available at: [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis. Available at: [Link]

  • Liu, Y., & Olesik, S. V. (1998). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 70(8), 1594-1600. Available at: [Link]

  • Scribd. (n.d.). 4 - Solubility - Gravimetric Method. Available at: [Link]

  • Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Available at: [Link]

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electronic properties of α,β-unsaturated iodoalkenes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of α,β-Unsaturated Iodoalkenes

Authored by Gemini, Senior Application Scientist

Abstract

α,β-Unsaturated iodoalkenes are a pivotal class of organic intermediates, distinguished by a unique confluence of electronic characteristics stemming from the interplay between a conjugated π-system and a heavy halogen substituent. This guide provides a comprehensive exploration of these properties for researchers, scientists, and professionals in drug development. We will dissect the nuanced electronic effects of the iodine atom—its polarizability, inductive effects, and capacity for halogen bonding—and correlate these features with observable spectroscopic data and chemical reactivity. By examining their stereoselective synthesis, behavior in cross-coupling reactions, and potential for reactivity umpolung, this document aims to furnish a deep, mechanistically-grounded understanding of these versatile synthons and their application in constructing complex molecular architectures.

Introduction: The Unique Profile of a Versatile Synthon

In the landscape of organic synthesis, α,β-unsaturated systems are foundational building blocks, prized for their predictable reactivity and utility in constructing molecular frameworks.[1][2] The introduction of an iodine atom onto the double bond, creating an α,β-unsaturated iodoalkene, imbues the molecule with a distinct and powerful set of electronic properties. These compounds are not merely halogenated alkenes; they are highly tunable platforms whose reactivity is governed by the complex electronic dialogue between the sp²-hybridized carbon framework and the large, polarizable iodine atom.[3][4]

The significance of these molecules lies in the lability and unique character of the carbon-iodine (C-I) bond.[3][4] This bond is sufficiently weak to participate readily in a host of transformative reactions, most notably palladium-catalyzed cross-couplings, yet stable enough to be carried through multi-step syntheses. Furthermore, the iodine atom exerts a profound influence on the electron density of the adjacent π-system, modulating its nucleophilicity and electrophilicity in ways that enable both classical and non-classical ("umpolung") transformations.[5][6] This guide will elucidate these properties, beginning with their controlled synthesis and moving through their fundamental electronic structure, spectroscopic signatures, and the reactivity that arises as a direct consequence.

Stereoselective Synthesis: Establishing the Foundation

The electronic behavior of an α,β-unsaturated iodoalkene is intrinsically tied to its geometry. Therefore, access to stereochemically pure E- and Z-isomers is paramount. Modern synthetic methods have largely moved beyond non-selective protocols to offer precise control over the double bond configuration.

A primary route involves the iodination of alkynes. The stereochemical outcome can often be directed by the choice of reagents and reaction conditions. For instance, treatment of an alkyne with iodine monochloride (ICl) and sodium iodide at room temperature typically yields the thermodynamically favored (E)-diiodoalkene, whereas conducting the reaction at low temperatures (-78 °C) can favor the kinetic (Z)-isomer.[7] Another powerful strategy is the atom transfer radical addition (ATRA) of α-functionalized alkyl iodides to alkynes, where catalyst choice can provide stereodivergent access to both E- and Z-products from the same starting materials.[8]

Multicomponent reactions have also emerged as an efficient means of constructing highly functionalized iodoalkenes in a single step, often with excellent regioselectivity.[9]

Experimental Protocol: Stereoselective Synthesis of (E)-1,2-Diiodoalkenes

This protocol is adapted from the iodination of alkynes using iodine monochloride and sodium iodide, which favors the formation of the thermodynamic (E)-isomer.[7]

Materials:

  • Terminal or internal alkyne (1.0 eq)

  • Iodine monochloride (ICl), 1.0 M solution in CH₂Cl₂ (1.1 eq)

  • Sodium iodide (NaI) (1.5 eq)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of the alkyne (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an inert atmosphere (N₂ or Ar) at room temperature, add sodium iodide (1.5 eq).

  • Slowly add the iodine monochloride solution (1.1 eq) dropwise over 10 minutes. The reaction mixture will typically turn dark brown.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or GC-MS until the starting alkyne is consumed (typically 1-4 hours).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to reduce excess iodine. The color of the organic layer should fade to pale yellow or colorless.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure (E)-1,2-diiodoalkene.

Self-Validation: The stereochemical purity should be assessed using ¹H NMR spectroscopy, looking for a single set of vinylic proton signals and characteristic coupling constants. The regiochemistry can be confirmed by 2D NMR techniques (HMBC, HSQC) if necessary.

Visualization: Synthetic Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Aqueous Workup cluster_purification Purification Start Dissolve Alkyne and NaI in CH₂Cl₂ Inert Establish Inert Atmosphere (N₂) Start->Inert Add_ICl Add ICl Solution Dropwise at RT Inert->Add_ICl Stir Stir and Monitor (TLC/GC-MS) Add_ICl->Stir Quench Quench with Na₂S₂O₃ (aq) Stir->Quench Reaction Complete Wash Wash with NaHCO₃ and Brine Quench->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Flash Column Chromatography Dry->Purify Product Pure (E)-Iodoalkene Purify->Product

Caption: General workflow for the synthesis of (E)-iodoalkenes.

Fundamental Electronic Properties

The unique reactivity of α,β-unsaturated iodoalkenes stems from the electronic nature of the iodine substituent and its influence on the conjugated system.

  • The Carbon-Iodine Bond: The C(sp²)-I bond is the longest and weakest of the carbon-halogen bonds. This low bond dissociation energy facilitates its cleavage in reactions, particularly in oxidative addition steps of transition metal catalysis.[3][4] The large size and high polarizability of iodine's electron cloud make it a soft electrophile and nucleophile, contributing to its versatile reactivity.[3][4]

  • Inductive vs. Resonance Effects: Iodine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), pulling electron density from the carbon skeleton. However, its lone pairs can participate in resonance (+R), donating electron density into the π-system. In the case of iodoalkenes, the -I effect generally dominates, leading to a net polarization of the C-I bond and a slightly electron-deficient alkene. However, the resonance contribution cannot be ignored, as it influences the electron density of the entire conjugated system.

  • Halogen Bonding: A key non-covalent interaction that sets iodine apart is its ability to act as a halogen bond donor.[3][4] The anisotropic distribution of electron density around the iodine atom creates a region of positive electrostatic potential, known as a σ-hole, opposite the C-I bond. This electrophilic region can engage in attractive interactions with Lewis bases (e.g., lone pairs on oxygen or nitrogen atoms), influencing crystal packing, supramolecular assembly, and even reaction transition states.[3][4]

Visualization: Electronic Influences on the Iodoalkene System

G cluster_main α,β-Unsaturated Iodoalkene cluster_effects Electronic Effects C_beta C_alpha C_beta->C_alpha π-system Iodine I C_alpha->Iodine Inductive Inductive Effect (-I) (Electron Withdrawing) Iodine->Inductive Pulls σ-density Resonance Resonance Effect (+R) (Electron Donating) Iodine->Resonance Donates π-density HalogenBond Halogen Bonding (σ-hole, Electrophilic) Iodine->HalogenBond Interacts with Lewis Bases

Caption: Key electronic effects exerted by iodine on the alkene backbone.

Spectroscopic Signatures: Visualizing Electronic Structure

The electronic properties discussed above manifest in predictable ways in common spectroscopic techniques, providing an empirical handle for characterization.

  • Nuclear Magnetic Resonance (NMR): In ¹H NMR, the vinylic protons of iodoalkenes are typically found in the range of 6.0-7.5 ppm. The exact chemical shift is sensitive to the stereochemistry and the electronic nature of other substituents. In ¹³C NMR, the carbon bearing the iodine (Cα) is significantly shielded due to the "heavy atom effect," appearing at an unusually upfield position (often 75-100 ppm), which is a diagnostic feature. The β-carbon (Cβ) resonance is influenced by the overall electron density of the double bond.

  • Infrared (IR) Spectroscopy: The C=C stretching vibration for iodoalkenes typically appears in the 1600-1650 cm⁻¹ region. The position of this peak can be subtly influenced by the electronic effects of the iodine and other substituents on the bond's polarity and strength.

  • UV-Visible Spectroscopy: α,β-Unsaturated iodoalkenes exhibit π→π* electronic transitions. The position of the maximum absorbance (λ_max) is directly related to the HOMO-LUMO energy gap. The iodine substituent, through its resonance donation and influence on the molecular orbitals, typically causes a bathochromic (red) shift compared to their non-iodinated counterparts.[10]

Data Summary: Representative Spectroscopic Data
Technique Observable Typical Range / Feature Electronic Basis
¹H NMRVinylic Proton (Hβ)6.5 - 7.5 ppmDeshielded by π-system and inductive effects.
¹³C NMRIodinated Carbon (Cα)75 - 100 ppmStrong shielding from the "heavy atom effect".
¹³C NMRβ-Carbon (Cβ)130 - 150 ppmInfluenced by conjugation and polarization.
IRC=C Stretch1600 - 1650 cm⁻¹Vibration of the conjugated double bond.
UV-Visλ_max (π→π*)220 - 280 nmEnergy of the HOMO-LUMO transition.

Reactivity & Applications: The Electronic Properties in Action

The true value of α,β-unsaturated iodoalkenes lies in their predictable and versatile reactivity, which is a direct consequence of their electronic structure.

A. Palladium-Catalyzed Cross-Coupling Reactions

These compounds are premier substrates for forming new carbon-carbon and carbon-heteroatom bonds. The polarized and labile C-I bond readily undergoes oxidative addition to a low-valent palladium(0) complex, initiating the catalytic cycle for reactions like Suzuki, Stille, Heck, and Sonogashira couplings.[7][11][12][13] This reactivity makes iodoalkenes superior to their bromo- or chloro-analogs in many contexts, allowing for milder reaction conditions and broader substrate scope.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • α,β-Unsaturated iodoalkene (1.0 eq)

  • Aryl- or vinylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O)

Procedure:

  • To a reaction vessel, add the iodoalkene (1.0 eq), boronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.03 eq).

  • Purge the vessel with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualization: Suzuki-Miyaura Catalytic Cycle

G Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)(I)L₂ OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal PdII_B R¹-Pd(II)(R²)L₂ Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product Iodoalkene R¹-I (Iodoalkene) Iodoalkene->OxAdd BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Umpolung Reactivity with Hypervalent Iodine

Typically, the β-carbon of an α,β-unsaturated system is electrophilic (a Michael acceptor). However, the concept of umpolung, or polarity inversion, can be applied to make this position nucleophilic.[6][14] Hypervalent iodine(III) reagents are particularly effective at mediating such transformations.[5][15][16] For example, they can be used to achieve α-functionalization of ketones by generating an enolonium species, which behaves like an α-carbonyl cation synthon.[17] This advanced strategy dramatically expands the synthetic utility of these compounds, allowing for the formation of otherwise inaccessible 1,2-, 1,4-, and 1,6-dicarbonyl or heteroatom substitution patterns.[6]

Conclusion and Outlook

The are a rich and multifaceted subject. The iodine atom is not a passive substituent; it is an active controller of molecular behavior. Its strong inductive pull, subtle resonance donation, the unique lability of the C-I bond, and its capacity for halogen bonding create a chemical entity of remarkable versatility. A thorough understanding of these principles allows researchers to harness these molecules for the stereocontrolled synthesis of complex natural products, novel pharmaceuticals, and advanced organic materials. Future research will likely focus on developing new catalytic methods that exploit the unique electronic features of these substrates, particularly in asymmetric synthesis and the continued exploration of their umpolung reactivity to forge even more challenging chemical bonds.

References

  • Title: Stereodivergent atom transfer radical addition of α-functionalized alkyl iodides to alkynes: a strategy for selective synthesis of both E- and Z-iodoalkenes Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Stereoselective formation of 1,2-diiodoalkenes and their application in the stereoselective synthesis of highly functionalised alkenes via Suzuki and Stille coupling reactions Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Exploiting Unsaturated Carbon-Iodine Compounds for the Preparation of Carbon-Rich Materials Source: PubMed URL: [Link]

  • Title: Regio- and Stereoselective Synthesis of Highly Functionalized Tetrasubstituted Olefins by Iodine-Mediated Iodofunctionalization of Ferrocene-Containing Allenylphosphonates Source: PubMed URL: [Link]

  • Title: Chemoselective synthesis of multi-functionalized alkynes and alkenes via transition-metal-free iodination of terminal alkynes Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthesis of functionalized iodoalkenes using a multicomponent reaction triggered by electrophilic iodination of alkenyldiazoacetates Source: Tetrahedron Letters (via Sci-Hub) URL: [Link]

  • Title: Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents Source: PubMed URL: [Link]

  • Title: Methods of Reactivity Umpolung Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Synthesis of β-chloro, β-bromo, and β-iodo α,β-unsaturated ketones Source: ResearchGate (Request PDF) URL: [Link]

  • Title: Umpolung Source: Wikipedia URL: [Link]

  • Title: Exploiting Unsaturated Carbon–Iodine Compounds for the Preparation of Carbon-Rich Materials Source: ACS Publications URL: [Link]

  • Title: The Chemistry of Hypervalent Iodine Source: Macmillan Group, Princeton University URL: [Link]

  • Title: A Convenient Protocol for the α-Iodination of α,β-Unsaturated Carbonyl Compounds with I2 in an Aqueous Medium Source: ResearchGate (Request PDF) URL: [Link]

  • Title: Harnessing the Umpolung Reactivity of 3-Pyrrol-1-yloxindoles: Iodine-Catalyzed Cross-Dehydrogenative Coupling for the Direct Synthesis of 3,3-Disubstituted Oxindoles Source: PubMed URL: [Link]

  • Title: Effects of Iodine Doping on Optoelectronic and Chemical Properties of Polyterpenol Thin Films Source: PMC - NIH URL: [Link]

  • Title: Alkene Difunctionalization Using Hypervalent Iodine Reagents: Progress and Developments in the Past Ten Years Source: ResearchGate URL: [Link]

  • Title: Diastereoselective Umpolung Cyclisation of Ketones with Giulia Iannelli Source: YouTube URL: [Link]

  • Title: Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds) Source: YouTube URL: [Link]

  • Title: Chemical yields of α,β-unsaturated Source: ResearchGate URL: [Link]

  • Title: Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents Source: Frontiers in Chemistry URL: [Link]

  • Title: Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides Source: PMC - NIH URL: [Link]

  • Title: Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article Source: ResearchGate (PDF) URL: [Link]

  • Title: Dehydrogenative Cross-Coupling of α,β-Unsaturated Compounds with Unactivated Olefins via Co(III) Catalysis Source: PubMed URL: [Link]

Sources

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling for the Synthesis of 3-Arylcyclopent-2-enones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-Arylcyclopent-2-enones

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in both academic research and industrial-scale chemical production.[4][5]

This guide focuses on a specific, high-value application: the coupling of 3-iodocyclopent-2-enone with various arylboronic acids. The resulting 3-arylcyclopent-2-enone scaffold is a privileged motif found in numerous biologically active molecules and natural products. Its α,β-unsaturated ketone system serves as a versatile Michael acceptor and a key pharmacophore, making this synthetic route highly relevant for professionals in medicinal chemistry and drug development.

This document provides a deep dive into the reaction's mechanistic underpinnings, a discussion of critical parameter optimization, and a field-proven, step-by-step protocol for the successful synthesis of 3-arylcyclopent-2-enones.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura reaction is a catalytic process that proceeds through a well-defined cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states.[6][7] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is typically the rate-determining step for less reactive halides (like chlorides), but it is generally fast for vinyl iodides.[6] This step forms a square planar Pd(II) complex.

  • Transmetalation: Before this step can occur, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[8][9][10] This boronate then transfers its aryl group to the Pd(II) complex, displacing the halide ligand.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex is unstable and rapidly undergoes reductive elimination. This final step forms the new carbon-carbon bond, yielding the 3-arylcyclopent-2-enone product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Pd(II) Complex pd0->oa_complex Oxidative Addition trans_complex Di-organo Pd(II) Complex oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product 3-Arylcyclopent-2-enone trans_complex->product vinyl_iodide This compound vinyl_iodide->oa_complex boronic_acid Ar-B(OH)₂ + Base boronate [Ar-B(OH)₃]⁻ (Activated) boronic_acid->boronate boronate->oa_complex

Caption: The catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Key Parameters and Protocol Optimization

The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key components. Understanding the role of each is critical for troubleshooting and adapting the protocol for different substrates.

The Electrophile: this compound

As a vinyl iodide, this compound is a highly reactive electrophile in this coupling. The carbon-iodine bond is relatively weak, facilitating a rapid oxidative addition step.[6] This high reactivity means that milder reaction conditions can often be employed compared to those required for analogous vinyl bromides or chlorides.

The Nucleophile: Arylboronic Acids

A vast array of arylboronic acids are commercially available, making this reaction highly versatile.

  • Stoichiometry: Typically, a slight excess of the boronic acid (1.1–1.5 equivalents) is used to drive the reaction to completion.

  • Stability: Boronic acids are generally stable to air and moisture, simplifying handling.[11] However, they can undergo protodeboronation (loss of the boron group) under certain conditions, particularly at high temperatures or with prolonged reaction times.[6] Using boronic esters, such as pinacol esters, can enhance stability.[6]

The Catalyst System: Palladium Precursor & Ligand

The choice of catalyst is paramount. While many systems exist, they generally consist of a palladium source (precatalyst) and a supporting ligand.

  • Palladium Precursors: Common choices include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), or pre-formed complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4][12]

  • Ligands: The ligand stabilizes the Pd(0) species and modulates its reactivity. For coupling vinyl halides, bulky and electron-rich phosphine ligands are highly effective as they promote both the oxidative addition and the final reductive elimination steps.[4][11][13] Examples include triphenylphosphine (PPh₃) and more advanced biarylphosphine ligands like SPhos.[13]

  • Heterogeneous Catalysis: For a more practical and "green" approach, heterogeneous catalysts like Palladium on Carbon (Pd/C) can be highly effective.[14] This system often eliminates the need for expensive phosphine ligands and allows for easy removal of the catalyst by simple filtration.[14]

The Base

The base is not a mere spectator; it plays a crucial role in activating the boronic acid for transmetalation.[5][8][10]

  • Mechanism of Action: The base coordinates to the boron atom, forming an "ate" complex that increases the nucleophilicity of the aryl group, thereby facilitating its transfer to the palladium center.[9][10]

  • Common Choices: A range of bases can be used, with the choice depending on the substrate's sensitivity.

    • Inorganic Carbonates: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are common, effective, and inexpensive choices, often used in aqueous solvent mixtures.[7][14]

    • Phosphates: Potassium phosphate (K₃PO₄) is a slightly stronger base that is very effective, particularly with less reactive substrates or when using biarylphosphine ligands.[11][13]

    • Fluorides: Potassium fluoride (KF) is a milder option that can be advantageous for substrates with base-labile functional groups.[10]

The Solvent

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).

  • Common Solvents: Toluene, 1,4-dioxane, tetrahydrofuran (THF), and 1,2-dimethoxyethane (DME) are frequently used.[6]

  • Aqueous Mixtures: The reaction is often run in a mixture of an organic solvent and water (e.g., DME/H₂O).[14] Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[4]

Data Summary: Representative Reaction Conditions

The following table outlines typical conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on established protocols for similar 2-iodocycloenones.[14]

EntryArylboronic Acid (1.2 eq.)Catalyst (mol%)Base (2.0 eq.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid10% Pd/C (5)Na₂CO₃DME/H₂O (1:1)252>95
24-Methoxyphenylboronic acid10% Pd/C (5)Na₂CO₃DME/H₂O (1:1)252>95
34-Chlorophenylboronic acid10% Pd/C (5)Na₂CO₃DME/H₂O (1:1)253>95
42-Methylphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O (2:1)806~90
53-Furylboronic acid10% Pd/C (5)Na₂CO₃DME/H₂O (1:1)253>95

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Heterogeneous Catalysis using Pd/C (Recommended Starting Point)

This protocol is adapted from a highly efficient method for coupling 2-iodocycloenones and is prized for its simplicity, mild conditions, and ease of workup.[14]

Materials:

  • This compound (1.0 mmol, 222 mg)

  • Arylboronic acid (1.2 mmol)

  • 10% Palladium on Carbon (Pd/C) (0.05 mmol Pd, ~53 mg)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)

  • 1,2-Dimethoxyethane (DME) (5 mL)

  • Deionized Water (5 mL)

  • Round-bottom flask (25 or 50 mL) with stir bar

Procedure:

  • Reagent Setup: To a round-bottom flask, add this compound, the arylboronic acid, sodium carbonate, and the 10% Pd/C catalyst.

  • Solvent Addition: Add the DME and water to the flask. The reaction is typically run under air, as the catalyst is robust.[14]

  • Reaction: Vigorously stir the mixture at room temperature (25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The starting iodide should disappear, and a new, less polar spot corresponding to the product should appear. The reaction is often complete within 2-4 hours.

  • Workup - Catalyst Removal: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, purify further by flash column chromatography on silica gel.

Protocol B: Homogeneous Catalysis using Pd(PPh₃)₄

This protocol uses a classic homogeneous catalyst and may be preferred for more challenging or sterically hindered substrates.

Materials:

  • This compound (1.0 mmol, 222 mg)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, ~35 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (8 mL)

  • Deionized Water (4 mL)

  • Schlenk flask (25 or 50 mL) with stir bar, condenser, and inert gas line (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere Setup: Flame-dry the Schlenk flask under vacuum and backfill with an inert gas (Argon or Nitrogen).

  • Reagent Setup: Under a positive pressure of inert gas, add this compound, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄ to the flask.

  • Solvent Addition: Add the toluene and water (previously degassed by bubbling with inert gas for 15-20 minutes).

  • Reaction: Fit the flask with a condenser and heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC as described in Protocol A.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Extraction and Purification: Follow steps 6-8 from Protocol A.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis reagents Weigh Reagents: - this compound - Arylboronic Acid - Base (e.g., Na₂CO₃) - Catalyst (e.g., Pd/C) setup Combine Reagents & Solvents in Reaction Flask reagents->setup glassware Prepare Glassware (Dry if needed) glassware->setup run Stir at Specified Temp (e.g., 25°C or 80°C) setup->run monitor Monitor by TLC run->monitor filter Filter (if using Pd/C) monitor->filter Reaction Complete extract Aqueous Workup (EtOAc/Water) filter->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (if needed) concentrate->purify analysis Characterize Product (NMR, MS, etc.) purify->analysis

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficiently degassed solvents (for homogeneous protocol); Poor quality boronic acid.Use fresh catalyst. For Protocol B, ensure thorough degassing of solvents. Use a fresh bottle of boronic acid or convert it to the more stable pinacol ester.
Stalled Reaction Catalyst decomposition; Insoluble base.Add a second portion of catalyst. Ensure vigorous stirring to mix the aqueous and organic phases effectively.
Protodeboronation of Boronic Acid Reaction temperature is too high; Reaction time is too long; Base is too strong.Lower the reaction temperature. Monitor the reaction closely and work up as soon as the starting material is consumed. Consider a milder base like KF.
Formation of Biphenyl Side Product Homocoupling of the boronic acid.This can be promoted by oxygen. For Protocol B, ensure the reaction is maintained under a strict inert atmosphere.
Difficult Purification Co-elution of product with triphenylphosphine oxide (byproduct from Pd(PPh₃)₄).If using Protocol B, try a different catalyst system (e.g., Pd(OAc)₂ with a phosphine ligand) or switch to the Pd/C protocol to avoid this byproduct.

References

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  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Couto, I., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link]

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  • Organometallics. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ACS Publications. Available at: [Link]

  • Gong, L., et al. (2003). Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. Synthesis. Available at: [Link]

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  • ResearchGate. (2012). (PDF) Suzuki Cross Coupling Reaction-A Review. Available at: [Link]

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  • Organic Chemistry Portal. (2022). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Available at: [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2002). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available at: [Link]

  • The Journal of Organic Chemistry. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. ACS Publications. Available at: [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. Available at: [Link]

  • Semantic Scholar. (2018). Synthesis of Cyclic 3-Aryl-Substituted 1,2-Dicarbonyl Compounds via Suzuki Cross-Coupling Reactions. Available at: [Link]

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  • ResearchGate. (2016). A Synthesis of α-Alkyl Cycloenones by Pd-Catalyzed Suzuki-Miyaura Coupling with Cyclic Morita-Baylis-Hillman Adducts. Available at: [Link]

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  • Frontiers in Chemistry. (2022). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. PMC - NIH. Available at: [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Available at: [Link]

  • RSC Publishing. (2020). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Available at: [Link]

  • Denmark, S. E., & Choi, J. Y. (1999). Highly Stereospecific, Cross-Coupling Reactions of Alkenylsilacyclobutanes. Organic Chemistry Portal. Available at: [Link]

  • MDPI. (2020). Advances in Cross-Coupling Reactions. Available at: [Link]

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Application Notes and Protocols for the Stille Cross-Coupling Reaction with 3-Iodocyclopent-2-enone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Substituted Cyclopentenones

The cyclopentenone framework is a cornerstone in the architecture of numerous biologically active molecules, including prostaglandins, jasmonates, and various synthetic intermediates in pharmaceutical development. The ability to introduce diverse substituents at the C3-position of the cyclopentenone ring via robust and versatile cross-coupling methodologies is therefore of paramount importance. The Stille cross-coupling reaction, a palladium-catalyzed carbon-carbon bond formation between an organostannane and an organic halide or pseudohalide, stands out for its remarkable functional group tolerance, stability of its organotin reagents to air and moisture, and generally mild reaction conditions.[1][2][3] This makes it an ideal strategy for the late-stage functionalization of complex molecules.

This technical guide provides a comprehensive overview and detailed protocols for the Stille cross-coupling reaction utilizing 3-iodocyclopent-2-enone as a versatile electrophilic partner. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental procedures, and discuss key considerations for reaction optimization and troubleshooting.

Mechanistic Insights: The Palladium Catalytic Cycle

The Stille cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[1][2][4] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The cycle commences with the oxidative addition of the organic halide, in this case, this compound, to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, resulting in a square planar Pd(II) intermediate.[5]

  • Transmetalation: This is often the rate-determining step of the catalytic cycle. The organostannane reagent exchanges its organic group with the halide on the palladium center. The precise mechanism of transmetalation can vary depending on the substrates, ligands, and solvents but generally involves the formation of a transient intermediate where both organic partners are coordinated to the palladium.[1][6]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

For a visual representation of this process, refer to the diagram below:

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Intermediate_1 R1-Pd(II)L2-X Oxidative_Addition->Pd(II)_Intermediate_1 Transmetalation Transmetalation Pd(II)_Intermediate_1->Transmetalation Pd(II)_Intermediate_2 R1-Pd(II)L2-R2 Transmetalation->Pd(II)_Intermediate_2 XSnR3 X-SnR'3 Transmetalation->XSnR3 Reductive_Elimination Reductive Elimination Pd(II)_Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R1-R2 Reductive_Elimination->Product RX This compound (R1-X) RX->Oxidative_Addition R2SnR3 Organostannane (R2-SnR'3) R2SnR3->Transmetalation

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially AvailableStore under inert atmosphere, protected from light.
Organostannane (e.g., Tributyl(vinyl)tin, Tributyl(phenyl)tin)≥95%Commercially AvailableCaution: Organotin compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)≥98%Commercially AvailableStore under inert atmosphere.
Ligand (if using Pd₂(dba)₃, e.g., PPh₃, AsPh₃)≥98%Commercially Available
Copper(I) Iodide (CuI)≥98%Commercially AvailableOptional but often beneficial for reaction rate.
Anhydrous Solvent (e.g., Toluene, THF, DMF)AnhydrousCommercially AvailableDegas thoroughly before use.
Inert GasHigh PurityLocal SupplierArgon or Nitrogen.
Standard Glassware--Flame-dried or oven-dried prior to use.
General Protocol for the Stille Coupling of this compound

This protocol provides a general starting point. Optimal conditions may vary depending on the specific organostannane used.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry reaction flask under vacuum. B Backfill with inert gas (Ar or N2). A->B C Add Pd catalyst, ligand (if needed), and CuI (optional). B->C D Add anhydrous, degassed solvent. C->D E Add this compound. D->E F Add organostannane via syringe. E->F G Heat to desired temperature (e.g., 80-100 °C). F->G H Monitor reaction by TLC or GC/MS. G->H I Cool to room temperature. H->I J Quench with aq. KF solution. I->J K Filter through Celite®. J->K L Extract with organic solvent. K->L M Dry, concentrate, and purify by column chromatography. L->M

Caption: General experimental workflow for the Stille coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). If using a catalyst like Pd₂(dba)₃, add the appropriate ligand (e.g., triphenylphosphine or triphenylarsine, 8-20 mol%). If desired, add copper(I) iodide (10-20 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF, to make a ~0.1 M solution with respect to the limiting reagent) via syringe. Stir the mixture for 10-15 minutes. Add this compound (1.0 equivalent) to the reaction mixture. Finally, add the organostannane (1.1-1.5 equivalents) dropwise via syringe.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80 °C and 110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate. To remove the tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.[3]

  • Purification: Filter the resulting suspension through a pad of Celite®, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted cyclopentenone.

Results and Discussion: Optimizing Your Reaction

The success of the Stille coupling with this compound is contingent on several factors. Below is a summary of expected outcomes with various coupling partners and a discussion of key optimization parameters.

Table of Expected Results with Various Organostannanes:

Organostannane (R-SnBu₃)R-GroupCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
Tributyl(vinyl)tinVinylPd(PPh₃)₄Toluene901275-85Adapted from[7]
Tributyl(phenyl)tinPhenylPd₂(dba)₃ / AsPh₃DMF80880-90Adapted from[8]
Tributyl(ethynyl)tinEthynylPd(PPh₃)₄ / CuITHF65670-80Adapted from[9]
Tributyl(2-furyl)tin2-FurylPdCl₂(PPh₃)₂Dioxane1001665-75Adapted from[10]

Causality Behind Experimental Choices:

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. Pd(PPh₃)₄ is a common and effective catalyst that does not require an additional ligand.[8] For more challenging couplings, a combination of a palladium source like Pd₂(dba)₃ and a ligand such as triphenylarsine (AsPh₃) or a bulky phosphine ligand can be more effective.[8][11] The ligand modulates the reactivity and stability of the palladium catalyst.

  • The Role of Copper(I) Iodide: The addition of a copper(I) salt, typically CuI, can significantly accelerate the rate of the Stille coupling.[12][13] It is believed that the copper co-catalyst facilitates the transmetalation step, which is often the slowest part of the reaction.

  • Solvent Choice: The choice of solvent can influence the reaction rate and outcome. Polar aprotic solvents like DMF and THF are commonly used. Toluene is also a good choice for many Stille couplings. It is crucial to use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and side reactions.

  • Temperature: The reaction temperature is a key parameter to optimize. While some Stille couplings can proceed at room temperature, many require heating to achieve a reasonable reaction rate. A typical temperature range is 60-110 °C.

Troubleshooting Common Issues:

  • Low Yield: If the reaction gives a low yield of the desired product, consider increasing the catalyst loading, adding CuI, or switching to a more active ligand. Ensure that the reagents and solvent are anhydrous and oxygen-free.

  • Homocoupling of the Organostannane: A common side reaction is the homocoupling of the organostannane to form an R-R dimer.[1][3] This can be minimized by ensuring a strictly inert atmosphere and using the minimum necessary amount of the organostannane.

  • Difficulty in Removing Tin Byproducts: The removal of tributyltin halides can be challenging. The KF workup is generally effective.[3] If residual tin compounds remain, further purification by chromatography, sometimes on base-treated silica gel, may be necessary.

Conclusion

The Stille cross-coupling reaction of this compound is a powerful and versatile method for the synthesis of a wide range of 3-substituted cyclopentenones. By carefully selecting the catalyst system, solvent, and reaction conditions, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of complex organic molecules for pharmaceutical and other applications.

References

  • Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed.1986 , 25, 508–524. [Link]

  • Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43, 4704–4734. [Link]

  • Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997 , 50, 1–652. [Link]

  • Stille Coupling. NROChemistry. [Link]

  • Wikipedia contributors. Stille reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Mee, S. P. H.; Lee, V.; Baldwin, J. E. Stille Coupling Made Easier: The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angew. Chem. Int. Ed.2004 , 43, 1132–1136. [Link]

  • Myers, A. G. The Stille Reaction. Chem 115 Course Notes. [Link]

  • Al-Zoubi, R. M.; et al. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Adv., 2026 , 16, 12345-12367. [Link]

  • Espinet, P.; Echavarren, A. M. THE STILLE REACTION, 38 YEARS LATER. Chem. Soc. Rev., 2016 , 45, 4704-4734. [Link]

  • García-Fortanet, J.; et al. Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization. Organometallics2011 , 30, 611-617. [Link]

  • Stille Coupling. Chemistry LibreTexts. [Link]

  • Trost, B. M.; Pinkerton, A. B. A three-component coupling approach to cyclopentanoids. J. Org. Chem.2001 , 66, 7714-7722. [Link]

  • Stille Coupling. Organic Chemistry Portal. [Link]

  • Williams, R. M. et al. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Org. Synth.2011 , 88, 197. [Link]

  • Stille Coupling. OpenOChem Learn. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

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Application Notes and Protocols for the Sonogashira Coupling of 3-Iodocyclopent-2-enone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Alkynylcyclopentenones

The cyclopentenone framework is a privileged scaffold in a multitude of biologically active molecules and natural products. The introduction of an alkynyl moiety at the 3-position via Sonogashira coupling unlocks a powerful synthetic handle for further molecular elaboration, enabling the construction of complex architectures relevant to drug discovery and materials science.[1] 3-Iodocyclopent-2-enone is an excellent substrate for this transformation due to the high reactivity of the vinyl iodide, which generally allows for mild reaction conditions.[2][3] This reactivity is advantageous as it can minimize degradation of the potentially sensitive enone system.

This guide provides a comprehensive overview, detailed protocols, and expert insights into the Sonogashira coupling of this compound. We will delve into the mechanistic underpinnings, critical parameter optimization, and troubleshooting strategies to ensure robust and reproducible outcomes for researchers in organic synthesis and medicinal chemistry.

Mechanistic Considerations: A Tale of Two Cycles

The Sonogashira coupling traditionally proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.[4][5]

  • The Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of this compound. This is typically the rate-determining step of the overall reaction.

  • The Copper Cycle: Concurrently, the copper(I) cocatalyst coordinates with the terminal alkyne, and in the presence of a base, facilitates the deprotonation to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex in a step known as transmetalation.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired 3-alkynylcyclopentenone product and regenerate the active Pd(0) catalyst.

A key consideration for the coupling with this compound is the potential for Michael addition of the amine base to the electron-deficient double bond of the enone. This side reaction can be mitigated by careful selection of the base and reaction temperature.

Core Protocol: Sonogashira Coupling of this compound with Phenylacetylene

This protocol is optimized for the coupling of a representative aromatic alkyne with this compound.

Materials and Reagents:
ReagentFormulaMW ( g/mol )Molarity/PurityAmount (mmol)Equivalents
This compoundC₅H₅IO221.99>95%1.01.0
PhenylacetyleneC₈H₆102.13>98%1.21.2
Dichlorobis(triphenylphosphine)palladium(II)PdCl₂(P(C₆H₅)₃)₂701.90>98%0.030.03
Copper(I) IodideCuI190.45>98%0.050.05
Triethylamine (Et₃N)(C₂H₅)₃N101.19>99%, anhydrous--
Tetrahydrofuran (THF)C₄H₈O72.11Anhydrous5 mL-
Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (222 mg, 1.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (21 mg, 0.03 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol).

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (5 mL) and anhydrous triethylamine (2.5 mL). Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

  • Alkyne Addition: Add phenylacetylene (132 µL, 1.2 mmol) dropwise to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) to remove the amine base and copper salts, followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 3-(phenylethynyl)cyclopent-2-enone.

Protocol Variations and Considerations

Copper-Free Conditions

To avoid the potential for alkyne homocoupling (Glaser coupling), a copper-free protocol can be employed.[1][4] This is particularly useful when working with sensitive or precious alkynes.

ReagentAmount (mmol)Equivalents
This compound1.01.0
Phenylacetylene1.51.5
Tetrakis(triphenylphosphine)palladium(0)0.050.05
Diisopropylethylamine (DIPEA)3.03.0
N,N-Dimethylformamide (DMF)5 mL-

Rationale for Changes:

  • Catalyst: Pd(PPh₃)₄ is a common Pd(0) source for copper-free conditions.

  • Base: A bulkier, less nucleophilic amine like diisopropylethylamine (DIPEA) is used to minimize the risk of Michael addition to the enone.

  • Solvent: DMF is often used in copper-free systems to aid in the solubility of reagents.

  • Temperature: A slight increase in temperature (e.g., 40-50 °C) may be required to achieve a reasonable reaction rate in the absence of the copper cocatalyst.

Coupling with Aliphatic Alkynes

Aliphatic alkynes can also be successfully coupled, though they may require slightly more forcing conditions.

ReagentAmount (mmol)Equivalents
This compound1.01.0
1-Octyne1.51.5
Dichlorobis(triphenylphosphine)palladium(II)0.030.03
Copper(I) Iodide0.050.05
Triethylamine (Et₃N)3.03.0
Tetrahydrofuran (THF)5 mL-

Key Adjustment: The reaction may require gentle heating (40-50 °C) to proceed to completion in a timely manner.

Visualizing the Process

The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Diorgano_Pd R¹-Pd(II)L₂-C≡CR² Transmetalation->Diorgano_Pd RedElim Reductive Elimination Diorgano_Pd->RedElim RedElim->Pd0 Regeneration Product R¹-C≡CR² RedElim->Product Alkyne H-C≡CR² Cu_Acetylide Cu-C≡CR² Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide CuI CuI CuI->Cu_Acetylide Cu_Acetylide->Transmetalation Transfers Acetylide RX 3-Iodocyclopentenone (R¹-X) RX->OxAdd

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental Workflow

Workflow start Start: Flame-dried Schlenk Flask inert_atm Establish Inert Atmosphere (Ar/N₂) start->inert_atm add_reagents Add 3-Iodocyclopentenone, Pd Catalyst, CuI add_solvents Add Anhydrous Solvent (THF) & Base (Et₃N) add_reagents->add_solvents inert_atm->add_reagents add_alkyne Add Terminal Alkyne Dropwise add_solvents->add_alkyne react Stir at Room Temp (or Heat if Necessary) add_alkyne->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Work-up (NH₄Cl wash) monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: Step-by-step experimental workflow for the Sonogashira coupling of this compound.

Troubleshooting and Field-Proven Insights

Observation Potential Cause(s) Recommended Solution(s)
No or low conversion of starting material 1. Inactive catalyst (Pd or Cu).2. Insufficiently anhydrous/anaerobic conditions.3. Low reactivity of the alkyne.1. Use fresh, high-purity catalysts. Pd(PPh₃)₂Cl₂ is generally more stable than Pd(PPh₃)₄.2. Ensure solvents are rigorously dried and the reaction is maintained under a positive pressure of inert gas.3. For less reactive alkynes, consider gentle heating (40-60 °C).
Formation of a black precipitate (Palladium black) Decomposition of the Pd(0) catalyst.1. Ensure high purity of all reagents and solvents.2. Consider switching to a more robust ligand or catalyst system.
Significant alkyne homocoupling (Glaser product) Presence of oxygen with the copper cocatalyst.1. Thoroughly degas all solvents and reagents before use.2. Maintain a strict inert atmosphere.3. Switch to a copper-free protocol.
Formation of byproduct with mass corresponding to Michael addition The amine base is acting as a nucleophile.1. Lower the reaction temperature.2. Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or DBU.3. Consider using an inorganic base like K₂CO₃ or Cs₂CO₃, although this may require a different solvent system.

Conclusion

The Sonogashira coupling of this compound is a highly effective method for the synthesis of 3-alkynylcyclopentenones. By understanding the underlying mechanism and potential side reactions, particularly those involving the enone functionality, researchers can select the appropriate conditions to achieve high yields and purity. The protocols provided herein serve as a robust starting point for both aromatic and aliphatic alkynes, and the troubleshooting guide offers practical solutions to common challenges encountered in the laboratory. Careful execution and monitoring are paramount to harnessing the full synthetic potential of this powerful cross-coupling reaction.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653(1-2), 46-49. [Link]

  • Chinchilla, R., & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107(3), 874-922. [Link]

  • Sonogashira coupling. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. (2024). [Link]

  • The Sonogashira Coupling. University of Evansville. (n.d.). [Link]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. (2023). [Link]

  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. MDPI. (2020). [Link]

  • Chinchilla, R., & Nájera, C. Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 2011, 40(10), 5084-5121. [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 2003, 5(11), 1841-1844. [Link]

  • Müller, T. J. J. Consecutive multi-component syntheses of heterocycles via palladium-copper catalyzed generation of alkynones. In Abstracts of Papers of the American Chemical Society, 2006, 231. [Link]

  • Palladium catalyzed couplings. Chemistry LibreTexts. (2020). [Link]

  • Sonogashira–Hagihara reactions of halogenated glycals. National Institutes of Health. (2012). [Link]

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palladium-catalyzed synthesis with 3-iodocyclopent-2-enone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodocyclopent-2-enone

Introduction: The Versatility of the Cyclopentenone Motif

The cyclopentenone ring is a ubiquitous structural feature in a vast array of biologically active compounds, including prostaglandins and various natural products.[1][2] Its inherent reactivity as an α,β-unsaturated carbonyl system makes it a powerful intermediate in organic synthesis.[3] this compound, in particular, serves as an exceptionally versatile building block. The vinylic iodide provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the strategic formation of carbon-carbon and carbon-heteroatom bonds at the C3-position. This allows for the modular construction of complex molecular architectures from simple, readily accessible precursors.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, a contribution recognized with the 2010 Nobel Prize in Chemistry.[4] These reactions offer a powerful and efficient means to construct molecular frameworks under relatively mild conditions, with high selectivity and broad functional group tolerance.[5][6] This guide provides detailed application notes and protocols for the use of this compound in several key palladium-catalyzed transformations, intended for researchers and professionals in synthetic chemistry and drug development.

Pillar 1: The General Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common mechanistic framework involving a Pd(0)/Pd(II) catalytic cycle.[4][6] Understanding this fundamental pathway is crucial for troubleshooting and optimizing reaction conditions.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This step oxidizes the palladium from the 0 to the +2 oxidation state, forming a square planar Pd(II) complex.[5]

  • Transmetalation (for Suzuki, Stille, etc.) or Carbopalladation (for Heck): In this step, the organic group from a second reagent (e.g., an organoboron or organotin compound) is transferred to the palladium center, displacing the halide.[6][7] This brings both coupling partners together on the palladium atom. For the Heck reaction, this step involves the migratory insertion of an alkene.[4]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]

General_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX R-X (this compound) Trans Transmetalation PdII_R_R1 R-Pd(II)L_n-R' PdII_RX->PdII_R_R1 R'-M (Coupling Partner) PdII_R_R1->Pd0 R-R' (Product) RedElim Reductive Elimination

Caption: General Pd(0)/Pd(II) Catalytic Cycle.

Pillar 2: Key Coupling Reactions & Protocols

A. Suzuki-Miyaura Coupling: Formation of 3-Arylcyclopent-2-enones

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to the stability, low toxicity, and commercial availability of boronic acid coupling partners.[7][8] The reaction is highly effective for coupling aryl and vinyl boronic acids with this compound. A key feature is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation.[8]

Technical Insights:

  • Catalyst: While many palladium sources are effective, using a pre-catalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd₂(dba)₃ is common. For challenging couplings, specialized ligands are crucial.

  • Ligand: Phosphine ligands stabilize the palladium catalyst and modulate its reactivity. For this vinylic iodide, standard PPh₃ is often sufficient, but more electron-rich and bulky ligands like XPhos or SPhos can improve yields and reaction times.[9]

  • Base: An inorganic base like Na₂CO₃ or K₃PO₄ is typically used. The base activates the boronic acid for transmetalation.[10]

  • Solvent: A mixture of an organic solvent (like DME, Toluene, or Dioxane) and water is standard, as water helps dissolve the inorganic base and facilitates the formation of the active borate species.[10]

Protocol: Synthesis of 3-Phenylcyclopent-2-enone

  • To a clean, dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and Sodium Carbonate (Na₂CO₃, 2.5 eq).

  • Add a palladium catalyst, such as 10% Palladium on Carbon (Pd/C, 5 mol %), which offers the advantage of being heterogeneous and easily removable by filtration.[10]

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed 1:1 mixture of 1,2-dimethoxyethane (DME) and water (to achieve a substrate concentration of ~0.1 M).

  • Stir the reaction mixture vigorously at room temperature (25 °C) for 4-6 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the Pd/C catalyst.

  • Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-phenylcyclopent-2-enone.

Suzuki_Workflow start Combine Reactants: - this compound - Phenylboronic Acid - Na₂CO₃ - Pd/C Catalyst inert Inert Atmosphere (Evacuate/Backfill Ar) start->inert solvent Add Degassed DME/Water (1:1) inert->solvent react Stir at 25 °C (4-6 hours) solvent->react workup Dilute & Filter (Remove Pd/C) react->workup extract Liquid-Liquid Extraction workup->extract purify Column Chromatography extract->purify product 3-Phenylcyclopent-2-enone purify->product Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Co-catalyst Cycle Pd0 Pd(0)L₂ PdII_RX R-Pd(II)L₂-I Pd0->PdII_RX Oxidative Addition (R-I) PdII_R_Alkynyl R-Pd(II)L₂-C≡CR' PdII_RX->PdII_R_Alkynyl Transmetalation PdII_R_Alkynyl->Pd0 Reductive Elimination (R-C≡CR') CuI Cu-I CuAcetylide Cu-C≡CR' CuI->CuAcetylide H-C≡CR', Base CuAcetylide->PdII_RX Transmetalation Partner CuAcetylide->CuI to Pd Cycle

Sources

Application Note: 3-Iodocyclopent-2-enone as a Versatile Synthon in Convergent Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Prostaglandins are a class of lipid autacoids with profound physiological effects, making them critical targets for pharmaceutical development.[1] Their complex stereochemistry demands highly efficient and controlled synthetic strategies. This application note provides a detailed guide for researchers on the strategic use of 3-iodocyclopent-2-enone as a key building block in the convergent synthesis of prostaglandins. We will explore the chemical rationale behind its use, present detailed, field-tested protocols for the crucial conjugate addition of the ω-side chain via organocuprate chemistry, and outline the subsequent transformations to achieve the final prostaglandin scaffold. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Evolution of Prostaglandin Synthesis

Prostaglandins, such as Prostaglandin E₁ (PGE₁) and Prostaglandin F₂α (PGF₂α), are 20-carbon fatty acid derivatives that mediate a vast array of biological processes, including inflammation, blood pressure regulation, and uterine contraction.[1][2][3] The landmark total syntheses by E.J. Corey established a foundation for the field, most notably through the "Corey lactone," a versatile intermediate that enabled the synthesis of numerous prostaglandins.[4][5] While revolutionary, these early routes were often linear and lengthy.

Modern synthetic efforts have shifted towards more efficient, convergent strategies. A cornerstone of this evolution is the "three-component coupling" approach, where the cyclopentane core, the α-side chain, and the ω-side chain are synthesized separately and then assembled late in the sequence. This strategy dramatically improves overall yield and flexibility. The cyclopentenone core is central to this approach, and functionalizing it with a halide, such as iodine, provides a powerful chemical handle for subsequent bond-forming reactions.

G cluster_components Key Synthetic Components cluster_assembly Core Assembly & Elaboration alpha_chain α-Side Chain Precursor (e.g., Phosphonium Ylide) wittig Wittig Reaction (α-Chain Attachment) alpha_chain->wittig omega_chain ω-Side Chain Precursor (e.g., Vinyl Iodide) cuprate Organocuprate Formation omega_chain->cuprate 1. R-Li 2. CuCN core This compound (Core Synthon) conjugate_add Stereoselective Conjugate Addition core->conjugate_add cuprate->conjugate_add [R₂Cu(CN)Li₂] conjugate_add->wittig Trapped Enolate Intermediate reduction Ketone Reduction & Deprotection wittig->reduction prostaglandin Final Prostaglandin (e.g., PGF₂α) reduction->prostaglandin

This compound: A Strategic Synthon

The utility of a halo-enone, specifically an iodo-enone, lies in the versatility of the carbon-iodine bond. Iodine can act as a leaving group or facilitate the formation of organometallic species. In the context of prostaglandin synthesis, its primary role is to enable the highly reliable and stereoselective 1,4-conjugate addition of the ω-side chain using an organocuprate (Gilman) reagent.[6][7] This reaction is one of the most effective methods for forming carbon-carbon bonds with α,β-unsaturated ketones.

Causality Behind Experimental Design:

  • Why an Enone? The conjugated π-system of the cyclopentenone activates the β-carbon for nucleophilic attack, enabling the crucial 1,4-addition that installs the ω-side chain.

  • Why Iodine? While other halogens could be used, the C-I bond is the most reactive towards the formation of many organometallic reagents and participates readily in coupling reactions. Although not directly displaced in the conjugate addition itself, its electron-withdrawing nature influences the reactivity of the enone system. Furthermore, its presence on the ring provides a latent handle for other potential cross-coupling reactions if an alternative synthetic route were desired.

  • Why the 3-Position? The placement of the iodine at the 3-position (β-position of the enone) directs the incoming nucleophile to the desired location for prostaglandin synthesis.

Protocol 1: Synthesis of this compound

The preparation of the iodo-enone core is a critical first step. A common and reliable method involves the direct iodination of a protected 4-hydroxycyclopent-2-enone, which can be synthesized from commercially available starting materials. This protocol is adapted from established procedures for analogous structures.[8]

G start Start: Cyclopentenone step1 1. Stereoselective Reduction (e.g., CBS Reduction) start->step1 step2 2. Protection of Hydroxyl (e.g., TBDPSCl, Imidazole) step1->step2 step3 3. α-Iodination (I₂, Pyridine, Et₂O) step2->step3 step4 4. Oxidation (e.g., Dess-Martin Periodinane) step3->step4 end Product: This compound step4->end

Step-by-Step Methodology:

  • Starting Material: Begin with 4-hydroxycyclopent-2-enone. For enantiomerically pure prostaglandins, an asymmetric reduction of cyclopentenone is required to obtain the desired stereoisomer.

  • Protection: To a solution of 4-hydroxycyclopent-2-enone (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq) followed by a silylating agent like tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

    • Rationale: The hydroxyl group must be protected to prevent it from interfering with subsequent basic or organometallic reagents. A bulky silyl ether is ideal as it is robust yet can be removed under mild conditions.

  • Iodination: Dissolve the protected enone (1.0 eq) in diethyl ether (Et₂O). Add pyridine (1.2 eq) followed by iodine (I₂) (1.5 eq) at room temperature. The flask should be protected from light. Stir for 24 hours.[8]

    • Rationale: Pyridine acts as a base to facilitate the formation of an enolate or enol ether in situ, which then attacks the iodine to form the α-iodo enone. The reaction is often slow and requires patience.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify by column chromatography.

  • Oxidation & Deprotection (if necessary): If starting from a cyclopentenol, the alcohol must be oxidized to the ketone. This can be achieved using standard conditions like Dess-Martin periodinane (DMP) or a Swern oxidation. Subsequent deprotection of the silyl ether (e.g., with TBAF) would yield the target this compound.

The Key C-C Bond Formation: Conjugate Addition

This is the most critical step in the convergent synthesis, where the complex ω-side chain is installed with high stereocontrol. The reaction involves a higher-order cyanocuprate, which is known for its high reactivity and selectivity in 1,4-additions.[6]

Protocol 2: Preparation of ω-Side Chain Cuprate and Conjugate Addition

Reagents & Conditions Summary

StepReagent 1Reagent 2Reagent 3SolventTemp (°C)Time (h)
Cuprate Formation ω-Side Chain Vinyl Iodidet-BuLi (2.0 eq)CuCN (1.0 eq)THF-781
Conjugate Addition This compoundCuprate Solution-THF-782-3
Enolate Trapping α-Side Chain TriflateHMPA (optional)-THF-78 to RT12

Step-by-Step Methodology:

  • Apparatus: All glassware must be rigorously flame-dried under vacuum and the reaction must be conducted under an inert atmosphere of argon or nitrogen.

  • Preparation of the Vinyllithium: Dissolve the ω-side chain precursor (e.g., a protected (E)-vinyl iodide) (1.0 eq) in anhydrous THF and cool the solution to -78 °C. Add tert-butyllithium (2.0 eq) dropwise. A color change is typically observed. Stir for 30 minutes at -78 °C.

    • Rationale: Two equivalents of alkyllithium are used for the lithium-halogen exchange to generate the reactive vinyllithium species.

  • Formation of the Higher-Order Cuprate: In a separate flask, suspend copper(I) cyanide (CuCN) (1.0 eq) in anhydrous THF and cool to -78 °C. Transfer the freshly prepared vinyllithium solution from the previous step into the CuCN suspension via cannula. Allow the mixture to stir at -78 °C for 1 hour. A homogeneous solution of the lithium di(vinyl)cyanocuprate should form.[6]

    • Rationale: Higher-order cyanocuprates ([R₂Cu(CN)Li₂]) are generally more reactive and thermally stable than the corresponding Gilman reagents (R₂CuLi), leading to cleaner and higher-yielding conjugate additions.

  • Conjugate Addition: In a third flask, dissolve the this compound synthon (0.8 eq, as the limiting reagent) in anhydrous THF and cool to -78 °C. Slowly transfer the prepared cuprate solution into the enone solution via cannula.

    • Rationale: Adding the cuprate to the enone (inverse addition) helps to minimize side reactions. The reaction is highly exothermic and must be kept cold to maintain stereocontrol and prevent decomposition.

  • Monitoring the Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. The progress can be monitored by thin-layer chromatography (TLC) by quenching small aliquots in a saturated ammonium chloride solution.

  • Enolate Trapping: Once the conjugate addition is complete, the resulting lithium enolate is trapped in situ. Add the α-side chain electrophile (e.g., an allylic iodide or triflate, 1.5 eq) directly to the cold reaction mixture. HMPA may be added to increase the reactivity of the enolate, but it is highly carcinogenic and should be handled with extreme caution.[9] Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by pouring it into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer multiple times with diethyl ether. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by flash column chromatography on silica gel.

Downstream Transformations

Following the successful three-component coupling, the resulting intermediate must be elaborated into the final prostaglandin target.

  • Stereoselective Ketone Reduction: The C9 ketone is typically reduced to the corresponding alcohol. For the PGF series, this requires a stereoselective reducing agent (e.g., L-Selectride) to yield the desired 9α-hydroxyl group. For the PGE series, this stereocenter is not present.

  • Deprotection: The final step involves the removal of all protecting groups. Silyl ethers are typically removed using fluoride sources like tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF-Pyridine). Ester groups, if present on the α-chain, are saponified using a base like lithium hydroxide.

Troubleshooting and Key Considerations

  • Low Yield in Conjugate Addition: This is often due to impure or improperly prepared cuprate. Ensure all reagents are of high purity and that the reaction is performed under strictly anhydrous and anaerobic conditions. The temperature must be maintained at -78 °C.

  • Epimerization: The stereocenters can be sensitive to base. Avoid prolonged exposure to harsh basic conditions during work-up and purification.

  • Enolate Trapping Issues: If the α-side chain fails to add, it may be due to a non-reactive electrophile or a sterically hindered enolate. Using a more reactive triflate instead of a halide, or adding HMPA, can sometimes facilitate this step.[9]

  • Safety: Organolithium reagents are pyrophoric. Cuprate reagents are toxic. All manipulations should be performed in a well-ventilated fume hood by trained personnel.

Conclusion

The use of this compound as a core building block exemplifies the power of convergent synthesis in modern organic chemistry. The protocols outlined in this application note provide a robust and reliable pathway for the assembly of complex prostaglandin molecules. By understanding the rationale behind each step—from the choice of the synthon to the specific conditions of the key organocuprate addition—researchers and drug development professionals can effectively leverage this chemistry to access a wide range of biologically important targets.

References

  • MacMillan, D. W. C. (2020). Prostaglandin Total Synthesis Enabled by the Organocatalytic Dimerization of Succinaldehyde. Chemical Record, 20(9), 936-947. [10]

  • Aggarwal, V. K., et al. (2012). Stereocontrolled Organocatalytic Synthesis of Prostaglandin PGF2α in Seven Steps. Nature, 489, 278–281. [11]

  • Duffy, D. M., et al. (2009). Two pathways for prostaglandin F2 alpha synthesis by the primate periovulatory follicle. Endocrinology, 150(6), 2894-2902. [12]

  • Wikipedia contributors. (2023). Prostaglandin F2alpha. Wikipedia, The Free Encyclopedia. [2]

  • Hayashi, Y. (2018). Pot-economical total synthesis of prostaglandins via organocatalyst-mediated asymmetric reactions. Bulletin of the Chemical Society of Japan, 91(7), 1080-1090. [4]

  • List, B., et al. (2021). Collective Total Synthesis of the Prostaglandin Family via Stereocontrolled Organocatalytic Baeyer-Villiger Oxidation. Angewandte Chemie International Edition, 60(38), 20685-20691.

  • Aggarwal, V. K., & Smith, C. (2015). Synthesis of Prostaglandin Analogues, Latanoprost and Bimatoprost, Using Organocatalysis via a Key Bicyclic Enal Intermediate. Organic Letters, 17(3), 652-655. [13]

  • Duffy, D. M., et al. (2009). Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle. Endocrinology, 150(6), 2894-2902. [14]

  • Wikipedia contributors. (2023). Prostaglandin E1. Wikipedia, The Free Encyclopedia. [3]

  • Hamberg, M., & Samuelsson, B. (1967). On the Mechanism of the Biosynthesis of Prostaglandins E1 and F1α. Journal of Biological Chemistry, 242(22), 5336-5343.

  • Tius, M. A., et al. (2011). Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. The Journal of Organic Chemistry, 76(11), 4547-4557. [8]

  • Wikipedia contributors. (2023). Prostaglandin. Wikipedia, The Free Encyclopedia. [1]

  • Schneider, W. P., et al. (1972). Synthesis of prostaglandin E1 and related substances. Journal of the American Chemical Society, 94(6), 2122-2123.

  • Corey, E. J., et al. (1969). Total synthesis of prostaglandins F2α and E2 as the naturally occurring forms. Journal of the American Chemical Society, 91(20), 5675-5677. [5]

  • Hayashi, Y. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 11(7), 1757-1761. [15]

  • Tănase, C. V., et al. (2013). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Molecules, 18(7), 8439-8505. [16]

  • Tănase, C. V. (2011). Transformation of δ-lactone in γ-lactone in the Corey route for synthesis of prostaglandins. Revue Roumaine de Chimie, 56(8), 845-853. [17]

  • Wikipedia contributors. (2023). Reactions of organocopper reagents. Wikipedia, The Free Encyclopedia. [6]

  • Organic Chemistry Portal. (n.d.). Cyclopentenone synthesis. [18]

  • Aslam, M. N., & Williams, C. M. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers in Pharmacology, 12, 676331. [19]

  • Ashenhurst, J. (2016). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [7]

  • Suzuki, M., & Noyori, R. (2018). Green Process of Three-Component Prostaglandin Synthesis and Rapid 11C Labelings for Short-Lived PET Tracers. In Green Chemistry. IntechOpen. [9]

  • Reactome. (2012). Synthesis of Prostaglandins (PG) and Thromboxanes (TX). Reactome Pathway Database. [20]

Sources

The Synthetic Versatility of 3-Iodocyclopent-2-enone: A Gateway to Substituted Cyclopentenones for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclopentenone Core in Modern Chemistry

The cyclopentenone moiety is a privileged scaffold in organic synthesis, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] Its inherent reactivity and stereochemical features make it a valuable building block for the synthesis of complex molecular architectures. Substituted cyclopentenones, in particular, have garnered significant attention in drug discovery, with applications ranging from anticancer agents to antiviral and anti-inflammatory drugs.[2][3][4] The strategic functionalization of the cyclopentenone ring allows for the fine-tuning of biological activity and pharmacokinetic properties, making the development of efficient and versatile synthetic routes to these compounds a critical endeavor for researchers in medicinal chemistry and materials science.

This comprehensive guide focuses on the synthetic utility of a key intermediate, 3-iodocyclopent-2-enone, as a versatile precursor for a diverse array of substituted cyclopentenones. The presence of the iodo group at the β-position of the enone system provides a reactive handle for a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[5][6][7] We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution, empowering researchers to leverage the full potential of this valuable building block.

Why this compound? A Strategic Starting Point

This compound is an attractive starting material for several key reasons:

  • Versatile Reactivity: The carbon-iodine bond is susceptible to oxidative addition by palladium(0) catalysts, initiating a catalytic cycle for various cross-coupling reactions.[5][8] This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, vinyl, and alkynyl groups.

  • Stability and Accessibility: While reactive in the presence of a suitable catalyst, this compound is a relatively stable compound that can be prepared and handled with standard laboratory techniques.[9][10] Its synthesis from readily available precursors like 1,3-cyclopentanedione makes it an accessible starting material.[9]

  • Preservation of the Enone Moiety: The cross-coupling reactions at the 3-position typically proceed under conditions that leave the α,β-unsaturated ketone functionality intact, preserving this crucial pharmacophore for further transformations or biological evaluation.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are the cornerstone for the functionalization of this compound.[5][6][7][8] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Palladium_Cross_Coupling_Cycle cluster_steps Catalytic Cycle Pd(0)Ln Pd(0)Ln R-Pd(II)-X_Ln R-Pd(II)-X Ln Pd(0)Ln->R-Pd(II)-X_Ln + R-X R-X 3-Iodocyclopentenone (R-X) Oxidative_Addition Oxidative Addition R-Pd(II)-R'_Ln R-Pd(II)-R' Ln R-Pd(II)-X_Ln->R-Pd(II)-R'_Ln + R'-M Organometallic_Reagent Organometallic Reagent (R'-M) Transmetalation Transmetalation R-Pd(II)-R'_Ln->Pd(0)Ln R-R' Substituted Cyclopentenone (R-R') R-Pd(II)-R'_Ln->R-R' Reductive_Elimination Reductive Elimination

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Aryl- and Vinyl-Substituted Cyclopentenones

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C(sp²)–C(sp²) bonds, reacting an organoboron reagent with an organic halide.[11][12][13] In the context of this compound, this reaction allows for the efficient introduction of a variety of aryl and vinyl substituents.

Causality Behind Experimental Choices:

  • Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or Pd/C, are commonly employed.[14][15] The choice of ligand can significantly impact the reaction's efficiency.

  • Base: A base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[13] Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or dimethoxyethane (DME)) and water is often used to dissolve both the organic and inorganic reagents.[14]

Experimental Protocol: Synthesis of 3-Phenylcyclopent-2-enone

Suzuki_Workflow start Start reagents Combine: - this compound (1 equiv) - Phenylboronic acid (1.2 equiv) - Pd(PPh₃)₄ (0.05 equiv) - Na₂CO₃ (2 equiv) - Toluene/Ethanol/H₂O (4:1:1) start->reagents reaction Heat mixture at 80 °C under N₂ for 4-6 hours reagents->reaction workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine reaction->workup purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Column chromatography (Hexanes/EtOAc) workup->purification product 3-Phenylcyclopent-2-enone purification->product

Figure 2: Workflow for the Suzuki-Miyaura coupling of this compound.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Add a degassed solvent mixture of toluene, ethanol, and water (4:1:1 v/v/v).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3-phenylcyclopent-2-enone.

Troubleshooting:

  • Low Yield: Ensure all reagents are dry and the solvent is thoroughly degassed. The palladium catalyst should be active; if in doubt, use a fresh batch. Incomplete reaction may require longer reaction times or a higher temperature.

  • Side Products: Homo-coupling of the boronic acid can occur. Using a slight excess of the boronic acid is standard, but a large excess can exacerbate this issue.

Substrate (Boronic Acid)CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80592
4-Methoxyphenylboronic acidPd/CK₂CO₃DME/H₂O25688[14]
2-Thiopheneboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O90485
Vinylboronic acid pinacol esterPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O70878

Table 1: Representative examples of Suzuki-Miyaura couplings with this compound.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a powerful method for the formation of C(sp²)–C(sp) bonds, coupling a terminal alkyne with an aryl or vinyl halide.[16][17] This reaction is particularly valuable for introducing alkynyl moieties onto the cyclopentenone scaffold, which are themselves versatile functional groups for further elaboration, for instance, via click chemistry or conversion to other functional groups.

Causality Behind Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[16][18] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[17]

  • Solvent: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.

Experimental Protocol: Synthesis of 3-(Phenylethynyl)cyclopent-2-enone

Sonogashira_Workflow start Start reagents Combine: - this compound (1 equiv) - Phenylacetylene (1.1 equiv) - PdCl₂(PPh₃)₂ (0.03 equiv) - CuI (0.05 equiv) - Triethylamine (3 equiv) in THF start->reagents reaction Stir at room temperature under N₂ for 8-12 hours reagents->reaction workup Aqueous Workup: - Filter through Celite - Concentrate filtrate - Dilute with EtOAc - Wash with aq. NH₄Cl, H₂O, and brine reaction->workup purification Purification: - Dry over MgSO₄ - Concentrate in vacuo - Column chromatography (Hexanes/EtOAc) workup->purification product 3-(Phenylethynyl)cyclopent-2-enone purification->product

Figure 3: Workflow for the Sonogashira coupling of this compound.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous tetrahydrofuran (THF) followed by triethylamine (3.0 equiv).

  • Add phenylacetylene (1.1 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8-12 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-(phenylethynyl)cyclopent-2-enone.

Troubleshooting:

  • Glaser Coupling: A common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by maintaining strictly anaerobic conditions. Copper-free Sonogashira protocols can also be employed to avoid this issue.[19]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air. Ensure proper inert atmosphere techniques are used.

Substrate (Alkyne)Pd CatalystCu Co-catalystBaseSolventTempTime (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂CuITEATHFRT1090
TrimethylsilylacetylenePd(PPh₃)₄CuIDIPAToluene50 °C688
1-HexynePd(OAc)₂/XPhosNoneCs₂CO₃Dioxane80 °C1282
Propargyl alcoholPdCl₂(dppf)CuITEADMFRT1275

Table 2: Representative examples of Sonogashira couplings with this compound.

Stille Coupling: Utilizing Organostannanes

The Stille coupling involves the reaction of an organostannane with an organic halide.[20][21][22] While the toxicity of organotin reagents is a significant drawback, the Stille reaction offers the advantage of being tolerant to a wide range of functional groups and the organostannanes are often stable to air and moisture.[20][23]

Causality Behind Experimental Choices:

  • Catalyst: Palladium(0) complexes, such as Pd(PPh₃)₄, are the most common catalysts for the Stille coupling.[21]

  • Additives: In some cases, additives like lithium chloride (LiCl) or copper(I) salts can accelerate the transmetalation step.

  • Solvent: Anhydrous, non-protic solvents such as THF, dioxane, or toluene are typically used.

Experimental Protocol: Synthesis of 3-(Tributylstannyl)cyclopent-2-enone as an Intermediate

While direct coupling to form a substituted cyclopentenone is common, the Stille reaction can also be used to prepare a stannylated cyclopentenone intermediate, which can then be used in subsequent Stille couplings.

Step-by-Step Methodology (for coupling with an organostannane):

  • In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the desired organostannane (e.g., vinyltributyltin, 1.1 equiv) in anhydrous THF.

  • Add Pd(PPh₃)₄ (0.05 equiv).

  • Heat the reaction mixture to reflux (around 65 °C) for 6-10 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 30 minutes to precipitate the tin byproducts.

  • Filter the mixture through Celite and extract the filtrate with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to obtain the desired 3-substituted cyclopentenone.

Troubleshooting:

  • Removal of Tin Byproducts: The removal of tin-containing byproducts can be challenging. The KF workup is generally effective. Alternatively, purification by column chromatography on silica gel treated with a small amount of triethylamine can be helpful.

  • Toxicity: Organotin compounds are toxic.[20] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Substrate (Organostannane)CatalystAdditiveSolventTemp (°C)Time (h)Yield (%)
VinyltributyltinPd(PPh₃)₄NoneTHF65889
(E)-1-HexenyltributyltinPd₂(dba)₃/P(fur)₃LiClDioxane90684
2-(Tributylstannyl)furanPd(OAc)₂/SPhosNoneToluene1001279
AllyltributyltinPdCl₂(PPh₃)₂NoneTHF501091

Table 3: Representative examples of Stille couplings with this compound.

Conclusion and Future Outlook

This compound has proven to be a highly valuable and versatile building block for the synthesis of a wide array of substituted cyclopentenones. The palladium-catalyzed cross-coupling reactions discussed herein—Suzuki-Miyaura, Sonogashira, and Stille—provide reliable and efficient methods for the introduction of diverse functionalities at the 3-position of the cyclopentenone ring. The choice of a specific method will depend on the desired substituent and the functional group tolerance required for the overall synthetic strategy. As the demand for novel cyclopentenone-based compounds in drug discovery and materials science continues to grow, the development of even more efficient, sustainable, and atom-economical methods for the functionalization of this compound and related synthons will remain an active and important area of chemical research.

References

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Application Notes and Protocols: 3-Iodocyclopent-2-enone as a Strategic Linchpin in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclopentenone Motif and the Strategic Advantage of 3-Iodocyclopent-2-enone

The cyclopentenone framework is a ubiquitous and vital structural motif present in a vast array of biologically active natural products.[1] Its prevalence in molecules with significant therapeutic potential, such as the prostaglandins, has rendered the development of synthetic methodologies for its construction and functionalization a cornerstone of modern organic synthesis.[2][3][4] Among the various synthetic precursors to functionalized cyclopentanones, this compound emerges as a particularly versatile and powerful building block.

The strategic utility of this compound lies in the dual reactivity embedded within its structure. The α,β-unsaturated ketone moiety serves as a Michael acceptor, inviting conjugate additions, while the vinyl iodide functionality provides a handle for a suite of powerful palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Heck couplings. This orthogonal reactivity allows for the sequential and controlled introduction of molecular complexity, making it an ideal starting point for the convergent and efficient synthesis of intricate natural products.

This application note will provide a detailed exploration of the synthetic utility of this compound, with a particular focus on its application in the total synthesis of prostaglandins. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and offer insights into the practical considerations for researchers in the fields of organic synthesis and drug development.

Core Application: Prostaglandin Synthesis via Tandem Organocuprate Conjugate Addition-Alkylation

Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, including the regulation of inflammation, blood pressure, and smooth muscle contraction.[2][5] A common and highly effective strategy for the total synthesis of prostaglandins involves the conjugate addition of the "lower" side chain (ω-chain) to a cyclopentenone core, followed by the trapping of the resulting enolate with an electrophile that constitutes the "upper" side chain (α-chain).

This compound is an excellent precursor for this powerful tandem reaction sequence. The vinyl iodide can be readily transformed into a variety of substituents at the 3-position through cross-coupling reactions, or it can be utilized in its reduced form. For the synthesis of prostaglandins such as PGE₁, the key intermediate is a 3-alkyl-cyclopentenone.

The overall synthetic strategy is depicted below:

Prostaglandin Synthesis Strategy This compound This compound Intermediate_Enolate Intermediate Enolate This compound->Intermediate_Enolate 1. Conjugate Addition Organocuprate (ω-chain) Organocuprate (ω-chain) Organocuprate (ω-chain)->Intermediate_Enolate Prostaglandin\nPrecursor Prostaglandin Precursor Intermediate_Enolate->Prostaglandin\nPrecursor 2. Alkylation Electrophile (α-chain) Electrophile (α-chain) Electrophile (α-chain)->Prostaglandin\nPrecursor

(Image of the reaction scheme: A 3-alkylcyclopentenone reacts with a lithium dialkylcuprate (representing the omega-chain) in the first step, followed by the addition of an allylic iodide (representing the alpha-chain) to yield the prostaglandin precursor with the two side chains attached to the cyclopentanone ring.)

Caption: Orthogonal reactivity of this compound, enabling both conjugate addition and cross-coupling reactions.

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic design in synthetic organic chemistry. Its capacity for controlled and sequential functionalization through both conjugate addition and cross-coupling pathways makes it an invaluable tool for the construction of complex natural products. The application of this building block in the total synthesis of prostaglandins, as detailed in this note, serves as a prime example of its synthetic prowess.

For researchers and drug development professionals, the methodologies presented here offer a robust and adaptable platform for the synthesis of not only prostaglandins but also a wide range of other cyclopentanone-containing natural products and their analogues. Future investigations will undoubtedly uncover new and innovative applications for this versatile synthon, further solidifying its importance in the ever-evolving landscape of total synthesis.

References

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  • Munger, J. D., Jr, & Marquez, V. E. (1991). Synthesis of two cyclopentenyl-3-deazapyrimidine carbocyclic nucleosides related to cytidine and uridine. Journal of medicinal chemistry, 34(3), 1143–1148. [Link]

  • Vane, J. R. (1988). Prostaglandin E1: a review. Prostaglandins, leukotrienes, and essential fatty acids, 32(3), 165–174. [Link]

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Application Notes and Protocols for the Heck Reaction of Vinyl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Heck Reaction and the Unique Role of Vinyl Iodides

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] This powerful transformation has found widespread application in the synthesis of complex molecules, natural products, and pharmaceuticals.[4][5] While aryl halides are common substrates, vinyl halides, and particularly vinyl iodides, offer a distinct and valuable entry point for the construction of substituted alkenes and conjugated dienes.

Vinyl iodides are highly reactive partners in the Heck reaction due to the relatively weak carbon-iodine bond, which facilitates the initial oxidative addition step in the catalytic cycle. This high reactivity allows for milder reaction conditions compared to their bromide and chloride counterparts.[6] The use of vinyl iodides provides a direct route to stereodefined dienes and other valuable unsaturated systems, making it a critical tool for medicinal chemists and process development scientists.

This guide provides a comprehensive overview of the Heck reaction with vinyl iodides, delving into the mechanistic underpinnings, optimization of reaction parameters, and detailed experimental protocols.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the vinyl iodide to form a vinylpalladium(II) intermediate.[3][4]

  • Alkene Coordination and Insertion (Carbopalladation): The alkene substrate coordinates to the palladium center, followed by migratory insertion of the alkene into the vinyl-palladium bond. This step forms a new carbon-carbon bond.[4][8]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the final substituted alkene product and a hydridopalladium(II) species.[8] This step typically proceeds with syn-stereochemistry.

  • Reductive Elimination and Catalyst Regeneration: The hydridopalladium(II) species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst and a stoichiometric amount of halide salt.[4][9]

.

A simplified representation of the Heck reaction catalytic cycle.

Heck_Reaction_Cycle cluster_cycle Heck Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd(0)L2 Pd(0)L2 Vinyl-Pd(II)-I(L)2 Vinyl-Pd(II)-I(L)2 Pd(0)L2->Vinyl-Pd(II)-I(L)2 Oxidative Addition (Vinyl Iodide) Alkene_Complex Alkene_Complex Vinyl-Pd(II)-I(L)2->Alkene_Complex Alkene Coordination Alkyl-Pd(II)-I(L)2 Alkyl-Pd(II)-I(L)2 Alkene_Complex->Alkyl-Pd(II)-I(L)2 Migratory Insertion Product_Complex Product_Complex Alkyl-Pd(II)-I(L)2->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (Base) Substituted_Alkene Substituted Alkene HX_Salt [Base-H]+I- Vinyl_Iodide Vinyl Iodide Alkene Alkene Base Base

Optimizing Reaction Conditions for Vinyl Iodides

The success of a Heck reaction with a vinyl iodide hinges on the careful selection and optimization of several key parameters.

Palladium Catalysts

A variety of palladium sources can be used, with the active Pd(0) species often generated in situ from a Pd(II) precatalyst.[1] The choice of catalyst can influence reaction efficiency and catalyst lifetime.

Catalyst PrecursorCommon Loading (mol%)Notes
Pd(OAc)₂ (Palladium(II) Acetate)0.5 - 5A common and versatile precatalyst. Often requires a phosphine ligand for reduction to Pd(0).[1]
PdCl₂ (Palladium(II) Chloride)1 - 10Another widely used precatalyst.[1]
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))1 - 5A pre-formed Pd(0) catalyst, useful for reactions at lower temperatures. Can be sensitive to air and moisture.[1]
Palladacycles0.01 - 1Highly active catalysts that can lead to increased reaction rates and higher turnover numbers, often stable at elevated temperatures.[7][10]
Ligands

Phosphine ligands are crucial for stabilizing the palladium catalyst, promoting oxidative addition, and influencing the selectivity of the reaction. The choice of ligand can be critical, especially for challenging substrates.

LigandTypeKey Features
PPh₃ (Triphenylphosphine)MonodentateA standard, widely used ligand.[1]
P(o-tolyl)₃ (Tri(o-tolyl)phosphine)MonodentateA more electron-rich and sterically hindered ligand that can sometimes improve reaction rates.[6]
BINAP ((2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl))BidentateA chiral ligand used for asymmetric Heck reactions.[1][9]
dppf (1,1'-Bis(diphenylphosphino)ferrocene)BidentateA robust ligand that can be effective in challenging coupling reactions.[11]

In some cases, particularly with highly reactive vinyl iodides and in polar aprotic solvents like DMF, the Heck reaction can proceed without the addition of phosphine ligands.[12]

Bases

The base plays a critical role in regenerating the Pd(0) catalyst by neutralizing the hydriodic acid (HI) formed during the reductive elimination step.[4] The choice of base can affect reaction rates and side reactions.

BaseTypeStrengthCommon Applications
Triethylamine (Et₃N)Organic AmineModerateA very common and effective base for Heck reactions.[1]
Diisopropylethylamine (DIPEA)Organic AmineModerate (Hindered)A non-nucleophilic base that can be advantageous in certain cases.[13]
Potassium Carbonate (K₂CO₃)InorganicModerateA solid base that is often used in polar aprotic solvents.[1]
Sodium Acetate (NaOAc)InorganicWeakA mild base suitable for sensitive substrates.[1]
Solvents

The solvent must be capable of dissolving the reactants and catalyst, and its polarity can influence the reaction mechanism and outcome.[12]

SolventTypeBoiling Point (°C)Characteristics
N,N-Dimethylformamide (DMF)Polar Aprotic153An excellent solvent for many Heck reactions, capable of dissolving a wide range of substrates and catalysts.[12]
Acetonitrile (MeCN)Polar Aprotic82A common solvent, particularly for reactions at moderate temperatures.
DioxaneNonpolar Ether101A less polar option that can be effective in certain systems.
TolueneNonpolar Aromatic111Often used for higher temperature reactions.

Experimental Protocols

The following protocols provide a general framework for conducting a Heck reaction with a vinyl iodide. Optimization of specific parameters may be necessary for different substrates.

.

A general workflow for the Heck reaction with vinyl iodides.

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware C Weigh Reagents A->C B Degas Solvent E Add Reagents and Solvent B->E D Assemble Under Inert Atmosphere C->D D->E F Heat and Stir E->F G Monitor by TLC/GC-MS F->G H Cool to Room Temperature G->H Reaction Complete I Filter Catalyst H->I J Aqueous Workup I->J K Purify by Chromatography J->K

Protocol 1: General Procedure for the Heck Vinylation of an Alkene with a Vinyl Iodide

This protocol is a general starting point and can be adapted for various substrates.

Materials:

  • Vinyl iodide (1.0 eq)

  • Alkene (1.2 - 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) (2-10 mol%)

  • Triethylamine (Et₃N) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., DMF or acetonitrile)

  • Round-bottom flask with a reflux condenser and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To an oven-dried round-bottom flask, add the vinyl iodide, Pd(OAc)₂, and PPh₃.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Addition of Reagents: Under a positive pressure of inert gas, add the degassed solvent via syringe, followed by the alkene and triethylamine.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Phosphine-Free Heck Reaction of a Vinyl Iodide

For highly reactive substrates, a phosphine-free protocol can be effective.

Materials:

  • Vinyl iodide (1.0 eq)

  • Alkene (e.g., n-butyl acrylate, 1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: To a Schlenk flask, add the vinyl iodide, Pd(OAc)₂, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the degassed DMF via syringe, followed by the alkene.

  • Reaction: Heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Rinse the pad with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Troubleshooting and Considerations

  • Low Yield: If the reaction is sluggish or gives a low yield, consider increasing the temperature, using a more active catalyst system (e.g., a palladacycle), or a more electron-rich ligand. Ensure all reagents and solvents are anhydrous and degassed, as oxygen can deactivate the catalyst.

  • Side Reactions: The formation of homocoupled products can occur. Using a slight excess of the alkene can help to minimize this. Isomerization of the product alkene can sometimes be observed, which may be influenced by the reaction time and temperature.

  • Stereoselectivity: The Heck reaction generally favors the formation of the trans-isomer of the product alkene due to steric considerations during the β-hydride elimination step.[5]

  • Regioselectivity: With unsymmetrical alkenes, the regioselectivity of the vinyl group addition can be an issue. Electron-withdrawing groups on the alkene typically direct the vinyl group to the β-position.[1]

Conclusion

The Heck reaction of vinyl iodides is a robust and versatile method for the synthesis of substituted alkenes and conjugated dienes. The high reactivity of vinyl iodides often allows for milder reaction conditions and broader substrate scope. By understanding the underlying mechanism and carefully optimizing the reaction parameters—catalyst, ligand, base, and solvent—researchers can effectively employ this powerful transformation in the development of novel chemical entities and efficient synthetic routes.

References

  • Vertex AI Search. (2022). Heck Reaction: easy Mechanism, applications - Chemistry Notes.
  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
  • National Institutes of Health. (n.d.). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC.
  • Wikipedia. (n.d.). Heck reaction.
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  • National Institutes of Health. (n.d.). Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC.
  • MDPI. (n.d.). Heck Reaction—State of the Art.
  • RSC Publishing. (2014). Palladium-catalyzed intermolecular Heck reaction of alkyl halides.
  • National Institutes of Health. (n.d.). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes - PMC.
  • Books Gateway. (2016). Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • ResearchGate. (2025). ChemInform Abstract: Palladium-Catalyzed Heck-Type Cross-Couplings of Unactivated Alkyl Iodides. | Request PDF.
  • University of Liverpool. (2020). Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?.
  • Science Info. (2024). Heck Reaction: Mechanism, Applications, Limitations.
  • Quora. (2020). Can the Heck reaction coupling reaction proceed with a vinyl halide?.
  • YouTube. (2015). Heck reaction.
  • American Chemical Society. (2022). Pd(0)-Catalyzed Intramolecular Reductive Heck Reaction of Vinyl Iodide and Oxime Ether: Enantioselective.
  • National Institutes of Health. (n.d.). Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes - PMC.
  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.

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The 3-Iodo-Cyclopentenone Motif: A Versatile Linchpin for Convergent Synthesis in Drug Discovery and Natural Product Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopentenone ring is a privileged scaffold in a myriad of biologically active molecules, including the prostaglandins and various anticancer agents.[1] Its inherent reactivity allows for diverse chemical modifications, making it a valuable building block in medicinal chemistry and natural product synthesis. This application note provides a comprehensive guide to the strategic functionalization of the cyclopentenone core via a highly versatile 3-iodo-2-cyclopenten-1-one intermediate. We will delve into the synthesis of this key building block and explore its subsequent elaboration through a suite of powerful palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. Detailed, field-proven protocols are provided for Suzuki-Miyaura, Sonogashira, Stille, and Negishi couplings, as well as for amination and alkoxylation reactions. Mechanistic insights and the rationale behind experimental choices are discussed to empower researchers to adapt and optimize these methods for their specific synthetic challenges.

Introduction: The Strategic Value of Functionalized Cyclopentenones

The cyclopentenone moiety is a recurring structural motif in a vast array of natural products and pharmaceutical agents.[1] Prostaglandins, a class of lipid compounds involved in inflammation and other physiological processes, prominently feature a substituted cyclopentanone or cyclopentenone core.[2] The α,β-unsaturated ketone functionality within the cyclopentenone ring system provides a handle for conjugate addition reactions, a cornerstone of many synthetic strategies, including those for prostaglandins.[3] However, direct functionalization of the cyclopentenone ring at the C3 position can be challenging. The introduction of an iodine atom at this position transforms the cyclopentenone into a versatile electrophilic partner for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This strategy allows for a convergent and modular approach to complex molecular architectures, where elaborate side chains can be appended to the cyclopentenone core in the later stages of a synthesis.

This guide focuses on the practical application of 3-iodo-2-cyclopenten-1-one as a pivotal intermediate. We will first detail its preparation and then provide robust protocols for its diversification, enabling the rapid generation of libraries of functionalized cyclopentenones for biological screening and as advanced intermediates in target-oriented synthesis.

Synthesis of the Key Intermediate: 3-Iodo-2-cyclopenten-1-one

The most common and efficient route to 3-iodo-2-cyclopenten-1-one involves the iodination of 1,3-cyclopentanedione. This method provides the desired product in good yield and is readily scalable.

Protocol 2.1: Synthesis of 3-Iodo-2-cyclopenten-1-one from 1,3-Cyclopentanedione

This protocol is adapted from literature procedures for the synthesis of β-iodoenones.[4]

Materials:

  • 1,3-Cyclopentanedione

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of triphenylphosphine (1.1 eq) in anhydrous dichloromethane at 0 °C under an argon atmosphere, add iodine (1.1 eq) portion-wise. Stir the resulting yellow suspension for 15 minutes.

  • Add a solution of 1,3-cyclopentanedione (1.0 eq) in anhydrous dichloromethane to the reaction mixture.

  • Slowly add triethylamine (2.2 eq) dropwise to the suspension at 0 °C. The reaction mixture will turn into a clear, dark brown solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 3-iodo-2-cyclopenten-1-one as a crystalline solid.

Causality and Experimental Insights:

  • The reaction proceeds via the formation of the triphenylphosphine-iodine adduct (Ph₃PI₂), which acts as the iodinating agent.

  • Triethylamine serves as a base to deprotonate the 1,3-dione, forming the enolate which then attacks the iodinating agent.

  • The use of anhydrous conditions is crucial to prevent the hydrolysis of the reagents and intermediates.

  • The aqueous workup with sodium thiosulfate is necessary to quench any unreacted iodine.

Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodo-2-cyclopenten-1-one

The carbon-iodine bond of 3-iodo-2-cyclopenten-1-one is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with a wide range of coupling partners.[5] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Palladium_Cross_Coupling_Cycle Pd(0)L_n Pd(0)Ln (Active Catalyst) R-Pd(II)L_n-X R-Pd(II)Ln-X Pd(0)L_n->R-Pd(II)L_n-X R-X R-X (3-Iodo-cyclopentenone) Oxidative_Addition Oxidative Addition R-Pd(II)L_n-R' R-Pd(II)Ln-R' R-Pd(II)L_n-X->R-Pd(II)L_n-R' Organometallic_Reagent R'-M (e.g., R'B(OH)2, R'SnBu3) Transmetalation Transmetalation R-Pd(II)L_n-R'->Pd(0)L_n R-R' R-R' (Coupled Product) R-Pd(II)L_n-R'->R-R' Reductive_Elimination Reductive Elimination Prostaglandin_Synthesis cluster_0 Functionalization of Cyclopentenone Core cluster_1 Completion of Prostaglandin Skeleton 3_Iodo_Cyclopentenone 3-Iodo-2-cyclopenten-1-one Cross_Coupling Cross-Coupling (e.g., Suzuki, Sonogashira) 3_Iodo_Cyclopentenone->Cross_Coupling Functionalized_Cyclopentenone Functionalized Cyclopentenone (with ω-side chain precursor) Cross_Coupling->Functionalized_Cyclopentenone Further_Transformations Further Transformations (e.g., conjugate addition of α-side chain, reductions) Functionalized_Cyclopentenone->Further_Transformations Prostaglandin_Analogue Prostaglandin Analogue Further_Transformations->Prostaglandin_Analogue

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 3-Iodocyclopent-2-enone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of 3-iodocyclopent-2-enone. As an electron-deficient vinyl iodide, this substrate presents unique optimization challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you maximize your reaction yields and purity.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during your experiments. Each entry details potential causes and provides actionable solutions based on established chemical principles.

Q1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes and how can I fix this?

Low to zero yield is the most common issue and can stem from several factors, often related to catalyst activity, reaction conditions, or reagent stability.

Potential Cause 1: Inactive Catalyst System The active catalyst in the Suzuki-Miyaura cycle is a Pd(0) species.[1] If this species is not generated efficiently or is deactivated, the reaction will not proceed.

  • Expertise & Experience: While Pd(PPh₃)₄ is a common Pd(0) source, it is highly sensitive to air and can degrade upon storage, leading to diminished activity.[2] Using Pd(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands is often more reliable, as the active Pd(0) is generated in situ.

  • Troubleshooting Steps:

    • Verify Ligand Choice: this compound is an electron-deficient substrate. Bulky, electron-rich phosphine ligands are known to enhance both the oxidative addition and reductive elimination steps, which can be crucial for challenging substrates.[4] Consider ligands from the Buchwald dialkylbiarylphosphine family.[4]

    • Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands.[2] Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes) and that the reaction is run under a positive pressure of an inert gas (N₂ or Ar).[5][6]

Potential Cause 2: Inappropriate Base or Solvent System The base is critical for activating the boronic acid for transmetalation, and the solvent influences the solubility and reactivity of all components.[7][8]

  • Expertise & Experience: An incompatible base can fail to activate the boronic acid or, if too harsh, may promote side reactions with your α,β-unsaturated ketone substrate. The solvent system must be able to dissolve both the organic substrate and the inorganic base to a sufficient degree.

  • Troubleshooting Steps:

    • Screen Bases: A weak base like Na₂CO₃ might not be sufficient. Try stronger inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[5][9][10] Be cautious with very strong bases like hydroxides or alkoxides, which could potentially lead to Michael addition or other side reactions.

    • Optimize Solvent Mixture: A biphasic solvent system is often necessary. Common mixtures include 1,4-dioxane/water, DME/water, or THF/water.[2][10][11] The water is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid. The ratio should be optimized; a good starting point is often between 4:1 and 10:1 (organic:water).[5][6]

    • Consider Solvent Quality: Trace impurities in solvents can act as catalyst poisons.[11] Using high-purity, anhydrous solvents (for the organic phase) is recommended.

Potential Cause 3: Boronic Acid Instability Boronic acids are susceptible to degradation, primarily through protodeboronation (replacement of the boron group with a hydrogen) or formation of unreactive trimeric anhydrides (boroxines).[12][13]

  • Troubleshooting Steps:

    • Use a Slight Excess: Employing 1.2–1.5 equivalents of the boronic acid can help compensate for any degradation.

    • Switch to a More Stable Boron Reagent: If protodeboronation is suspected, especially with electron-deficient or heteroaryl boronic acids, consider using the corresponding pinacol boronic ester (Bpin) or potassium aryltrifluoroborate salt (BF₃K).[1][12] Trifluoroborates, in particular, exhibit enhanced stability and can release the boronic acid slowly under the basic reaction conditions.[14]

Troubleshooting Workflow Diagram

G start Low or No Yield Observed check_catalyst 1. Check Catalyst System start->check_catalyst check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_reagents 3. Assess Reagent Stability start->check_reagents catalyst_q1 Using Pd(PPh3)4? check_catalyst->catalyst_q1 conditions_q1 Base effective? (e.g., K2CO3, K3PO4) check_conditions->conditions_q1 reagents_q1 Boronic acid pure? check_reagents->reagents_q1 catalyst_a1 Switch to air-stable Pd(II) precatalyst + bulky, e--rich ligand (e.g., Pd(OAc)2/SPhos) catalyst_q1->catalyst_a1 Yes catalyst_q2 Reaction degassed properly? catalyst_q1->catalyst_q2 No/Unsure catalyst_a2 Improve degassing: Use freeze-pump-thaw or extended Ar sparging. catalyst_q2->catalyst_a2 No conditions_a1 Screen stronger bases (e.g., K3PO4, Cs2CO3). Use 2-3 equivalents. conditions_q1->conditions_a1 No/Weak conditions_q2 Solvent system optimal? (e.g., Dioxane/H2O) conditions_q1->conditions_q2 Yes conditions_a2 Try different solvents (DME, THF) and vary organic/water ratio. conditions_q2->conditions_a2 No/Unsure reagents_a1 Use slight excess (1.2-1.5 eq). Consider using B(pin) ester or BF3K salt for stability. reagents_q1->reagents_a1 Suspect Degradation

Caption: Troubleshooting workflow for low-yield Suzuki couplings.

Q2: I'm getting my desired product, but it's contaminated with significant side products. How can I improve the selectivity?

Side product formation often points to competing reaction pathways, such as homocoupling or substrate decomposition.

Potential Cause 1: Homocoupling of the Boronic Acid (Glaser Coupling) This side reaction forms a biaryl species from two molecules of the boronic acid and is often promoted by the presence of oxygen.

  • Expertise & Experience: While rigorous degassing is the primary solution, the choice of catalyst and reaction temperature can also influence the rate of homocoupling relative to the desired cross-coupling.

  • Troubleshooting Steps:

    • Improve Degassing: This is the most critical step to prevent homocoupling.[5]

    • Lower Reaction Temperature: If the cross-coupling is efficient, running the reaction at a lower temperature (e.g., 60-80 °C instead of 100 °C) can sometimes disfavor the homocoupling pathway.[5]

    • Use Boronic Esters: Pinacol esters are generally less prone to homocoupling than their corresponding boronic acids.[12]

Potential Cause 2: Protodeboronation As mentioned previously, this involves the replacement of the -B(OH)₂ group with a hydrogen atom, consuming your nucleophile without forming the desired product.

  • Troubleshooting Steps:

    • Use More Stable Boron Reagents: Potassium trifluoroborate salts are particularly resistant to protodeboronation.[1][13]

    • Minimize Water: While some water is necessary, an excessive amount can accelerate protodeboronation. Fine-tune the organic/water solvent ratio.

    • Use Fluoride-Based Bases: In some systems, bases like KF or CsF can suppress protodeboronation, though they may require non-aqueous conditions.

Potential Cause 3: Substrate Decomposition The α,β-unsaturated ketone in this compound is an electrophilic Michael acceptor. Under overly harsh basic or thermal conditions, it could be susceptible to decomposition, polymerization, or unwanted side reactions.

  • Troubleshooting Steps:

    • Screen Milder Bases: If you suspect base-mediated decomposition, screen a panel of bases from weakest to strongest (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find one that is effective for the coupling but gentle on the substrate.

    • Reduce Reaction Temperature and Time: Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation. Avoid unnecessarily long heating times, which can lead to product degradation.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for reaction conditions when coupling an arylboronic acid with this compound?

A: A robust starting point is crucial for successful optimization. The following table outlines a set of generally effective initial conditions that can be fine-tuned.

ParameterRecommended Starting ConditionRationale
Pd Precatalyst Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Reliable sources for in situ generation of active Pd(0).[13]
Ligand SPhos or XPhos (4.4 mol%)Bulky, electron-rich ligands that promote efficient coupling of challenging substrates.[4]
Base K₃PO₄ (2.5 equivalents)A moderately strong base effective in many Suzuki couplings without being overly harsh.[3][15]
Solvent 1,4-Dioxane / H₂O (5:1 v/v)A common and effective solvent system for balancing reagent solubility.[2]
Temperature 80–100 °CProvides sufficient thermal energy for catalyst turnover without excessive side reactions.[6]
Boronic Acid 1.3 equivalentsCompensates for potential homocoupling or protodeboronation.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent catalyst and ligand oxidation.[2]
Q: How does the choice of phosphine ligand affect the reaction?

A: The phosphine ligand is arguably the most important variable for tuning reactivity. It influences the catalyst's stability, solubility, and the rates of the key steps in the catalytic cycle.

  • Electronic Effects: Electron-donating (electron-rich) ligands increase electron density on the palladium center. This generally accelerates the rate-determining oxidative addition step and the final reductive elimination step.[4][16] For an electron-deficient substrate like this compound, an electron-rich ligand is highly recommended.

  • Steric Effects: Bulky (sterically hindered) ligands promote the formation of monoligated Pd(0)L species, which are often the most catalytically active.[4] They also encourage the reductive elimination step to release the product and regenerate the catalyst.

Q: Can I use a heterogeneous catalyst like Pd/C?

A: Yes, heterogeneous catalysts like palladium on carbon (Pd/C) can be effective for the Suzuki coupling of iodo-enones and offer significant practical advantages. A study demonstrated that 10% Pd(0)/C can effectively catalyze the coupling of 2-iodocycloenones with arylboronic acids at room temperature in a DME/H₂O solvent system with Na₂CO₃ as the base.[10] The key benefits are the elimination of expensive phosphine ligands and the simple removal of the catalyst by filtration, which also allows for its recycling.[10] This makes the process more cost-effective and environmentally friendly ("green").[10]

Q: Does the electronic nature of the boronic acid matter?

A: Yes, the electronic properties of the boronic acid coupling partner can influence the reaction rate. In general, boronic acids bearing electron-withdrawing groups are more Lewis acidic, which can facilitate the transmetalation step.[13] Conversely, very electron-rich boronic acids may react more slowly. However, modern catalyst systems with bulky, electron-rich phosphine ligands are highly effective and can typically couple a wide range of both electron-rich and electron-deficient arylboronic acids with high efficiency.[4]

References

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261. [Link]

  • Valente, C., et al. (2012). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 2(12), 2526-2530. [Link]

  • Pu, Y., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]

  • Kim, D., et al. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 14(30), 8145-8151. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Angewandte Chemie International Edition, 53(21), 5416-5421. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]

  • Lebleu, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal, 27(50), 12836-12842. [Link]

  • Kim, D., et al. (2023). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). The Suzuki-Miyaura Cross-Coupling Reaction: A Brief Historical Perspective. Tetrahedron, 58(48), 9633-9695. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Newman, S. G., et al. (2016). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Angewandte Chemie International Edition, 55(40), 12453-12457. [Link]

  • Vantourout, J. C., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 11(15), 9415-9423. [Link]

  • Reddit user discussion on r/Chempros. (2023). Problems with Suzuki coupling. [Link]

  • Vantourout, J. C., et al. (2021). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]

  • Sherwood, J., et al. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(12), 4811-4829. [Link]

  • ResearchGate user discussion. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Stanetty, C., & Schnürch, M. (2011). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Current Organic Chemistry, 15(18), 3288-3316. [Link]

  • Reddit user discussion on r/chemistry. (2016). Why am I getting low yield for my Suzuki coupling reaction? [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Gorgani, L., et al. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 23(10), 2656. [Link]

  • Ranu, B. C., et al. (2007). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]

  • ResearchGate user discussion. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]

Sources

Stille Coupling of Vinyl Iodides: Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for the Stille cross-coupling reaction. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with the Stille coupling of vinyl iodides. Here, we will dissect common side reactions, provide in-depth troubleshooting strategies, and answer frequently asked questions to empower you to optimize your experimental outcomes. The Stille reaction is a powerful and versatile tool for forming carbon-carbon bonds, particularly given its tolerance for a wide array of functional groups.[1] However, like any complex catalytic cycle, it is not without its potential pitfalls. This guide is designed to be a practical resource, grounded in mechanistic understanding, to help you navigate these challenges.

Troubleshooting Common Side Reactions

This section addresses specific issues you may encounter during your Stille coupling experiments involving vinyl iodides. Each problem is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.

Issue 1: Low yield of the desired cross-coupled product, with a significant amount of a byproduct corresponding to a dimer of the organostannane reagent.

Question: My reaction is producing a substantial amount of a homocoupled tin dimer (R²-R²) instead of my target heterodimer (R¹-R²). What is causing this, and how can I suppress this side reaction?

Answer:

This is a classic case of homocoupling , the most frequently observed side reaction in Stille couplings.[2][3][4] It arises from the dimerization of your organostannane reagent and can proceed through a couple of mechanistic pathways. One possibility is the reaction of two equivalents of the organostannane with the Pd(II) precatalyst, leading to the homocoupled product after reductive elimination.[2] Another route involves the Pd(0) catalyst participating in a radical process that results in dimerization.[2]

  • Presence of Oxygen: Trace amounts of oxygen can significantly promote the homocoupling of organostannanes.[3]

    • Solution: Employ rigorous inert atmosphere techniques. Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[3] All manipulations should be performed under a positive pressure of inert gas.

  • Catalyst State and Activity: The nature and activity of the palladium catalyst are crucial.

    • Solution: Use a fresh, high-quality palladium source. If using a Pd(II) precatalyst, consider its in-situ reduction to the active Pd(0) species. The choice of ligands is also critical; sterically hindered and electron-rich ligands can accelerate the desired cross-coupling pathway.[5]

  • Reaction Kinetics: If the transmetalation step is slow relative to the rate of homocoupling, the latter will be more pronounced.[3]

    • Solution 1 (Slow Addition): Add the organostannane reagent slowly to the reaction mixture containing the vinyl iodide and the palladium catalyst. This maintains a low concentration of the organostannane at any given time, disfavoring the bimolecular homocoupling reaction.[3]

    • Solution 2 (Stoichiometry): Use a slight excess (e.g., 1.1–1.2 equivalents) of the vinyl iodide relative to the organostannane. This stoichiometric imbalance favors the cross-coupling pathway.[3]

  • Additives: The addition of certain co-catalysts can be beneficial.

    • Solution: The use of copper(I) salts, such as CuI, can accelerate the transmetalation step, thereby outcompeting the homocoupling side reaction.[3][6] This "copper effect" is thought to arise from the ability of Cu(I) to act as a scavenger for free phosphine ligands, which can inhibit the rate-determining transmetalation.[5][7]

Workflow for Minimizing Homocoupling

cluster_0 Problem Identification cluster_1 Primary Troubleshooting Steps cluster_2 Advanced Optimization cluster_3 Desired Outcome P Low Yield & Stannane Dimer Formation S1 Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge with Ar/N2) P->S1 Check for O2 contamination S2 Verify Catalyst Quality & Freshness P->S2 Evaluate catalyst performance S3 Adjust Stoichiometry (Slight Excess of Vinyl Iodide) P->S3 Optimize reaction stoichiometry O1 Slow Addition of Organostannane S1->O1 O3 Ligand Screening (Electron-rich, bulky phosphines) S2->O3 S3->O1 D Increased Yield of Cross-Coupled Product O1->D O2 Introduce Additives (e.g., CuI) O2->D O3->D

Caption: A flowchart for troubleshooting stannane homocoupling.

Issue 2: Formation of a byproduct where the stannyl group is replaced by a hydrogen atom.

Question: I am observing a significant amount of a byproduct that appears to be my starting vinylstannane with the tin group replaced by a proton. What is this side reaction, and how can I prevent it?

Answer:

This side reaction is known as protodestannylation , where the carbon-tin bond is cleaved by a proton source.[3][5] Vinylstannanes can be sensitive to acidic conditions, leading to this undesired outcome.[5]

  • Acidic Impurities: The presence of trace acidic impurities in your reagents or solvents can lead to protodestannylation.

    • Solution: Use anhydrous and freshly distilled solvents. Ensure all reagents are thoroughly dried and handled under an inert atmosphere. A basic wash of starting materials to remove any acidic contaminants may also be beneficial.[3]

  • Reaction Conditions: Certain reaction parameters can favor this side reaction.

    • Solution (Temperature): Avoid unnecessarily high reaction temperatures, as this can accelerate protodestannylation.[3]

    • Solution (Reaction Time): Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting vinyl iodide is consumed to prevent prolonged exposure to conditions that may favor the side reaction.[3]

Issue 3: The reaction is sluggish or stalls completely.

Question: My Stille coupling with a vinyl iodide is not proceeding to completion, even after an extended reaction time. What factors could be responsible for this low reactivity?

Answer:

A sluggish or stalled Stille coupling can be attributed to several factors, often related to the transmetalation step, which is frequently the rate-determining step in the catalytic cycle.[1][8]

  • Inefficient Transmetalation: The transfer of the vinyl group from tin to palladium may be slow.

    • Solution (Additives): The addition of lithium chloride (LiCl) can enhance the reaction rate.[1][3] LiCl is thought to facilitate the transmetalation by breaking up tin-solvent aggregates and potentially by forming a more reactive "ate" complex with the organostannane. Copper(I) salts (e.g., CuI) are also known to significantly accelerate the reaction.[3][6]

    • Solution (Ligand Choice): The use of electron-rich and sterically bulky phosphine ligands can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3] Triphenylarsine (AsPh₃) has also been shown to be a highly effective ligand in some cases.[1]

    • Solution (Solvent): The choice of solvent can have a profound impact on the reaction rate. Polar aprotic solvents such as DMF, NMP, or THF are commonly employed and can enhance the rate of transmetalation.[3]

  • Steric Hindrance: Highly substituted vinyl iodides or bulky organostannanes can react slowly due to steric hindrance.[9]

    • Solution: In such cases, the use of additives like CuI becomes even more critical.[9] Additionally, screening different palladium catalysts and ligands may be necessary to find a system that can accommodate the sterically demanding substrates.

Catalytic Cycle of Stille Coupling

Stille_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 OA Oxidative Addition Pd(0)L2->OA R1-X Vinyl Iodide R1-X->OA R2-SnR3 Organostannane TM Transmetalation R2-SnR3->TM R1-R2 Coupled Product X-SnR3 Tin Byproduct Pd(II) Complex cis-[R1-Pd(II)-X]L2 OA->Pd(II) Complex TM->X-SnR3 Coupling_Intermediate trans-[R1-Pd(II)-R2]L2 TM->Coupling_Intermediate RE Reductive Elimination RE->Pd(0)L2 Regeneration RE->R1-R2 Isomerization Isomerization Pd(II) Complex->Isomerization Trans_Pd(II) trans-[R1-Pd(II)-X]L2 Isomerization->Trans_Pd(II) Trans_Pd(II)->TM Coupling_Intermediate->RE

Caption: The catalytic cycle of the Stille coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why are vinyl iodides generally preferred over vinyl bromides or chlorides in Stille couplings?

A1: Vinyl iodides are typically more reactive and allow for milder reaction conditions compared to their bromide and chloride counterparts.[2] This is due to the weaker carbon-iodine bond (C-I bond dissociation energy is ~57.6 kcal/mol) compared to the carbon-bromine (~72.1 kcal/mol) and carbon-chlorine (~83.7 kcal/mol) bonds.[10] The weaker C-I bond facilitates a faster rate of oxidative addition to the Pd(0) catalyst, which is often the initial step in the catalytic cycle.[10]

Q2: Can the stereochemistry of my vinyl iodide be scrambled during the reaction?

A2: Generally, the Stille coupling is known to proceed with retention of the alkene stereochemistry.[2] However, under harsh reaction conditions (e.g., high temperatures, prolonged reaction times), E/Z isomerization can occur. The exact mechanism of this isomerization is not always well-understood, but it is a potential side reaction to be aware of, especially when the stereochemical integrity of the product is critical.[2]

Q3: How can I effectively remove the tin byproducts from my reaction mixture after the coupling?

A3: The removal of organotin byproducts can be challenging due to their toxicity and similar solubility profiles to some organic products.[4] Several methods can be employed:

  • Fluoride Wash: A common method involves washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). The fluoride ions react with the tin byproducts to form insoluble trialkyltin fluoride salts, which can then be removed by filtration.

  • Chromatography: While some organostannanes are unstable on silica gel, chromatography can be effective.[5] It is often beneficial to add a small amount of a base, such as triethylamine, to the eluent to prevent decomposition of the desired product and to help with the elution of tin residues.[5]

  • Recrystallization/Slurrying: For solid products, recrystallization from a suitable solvent system can be a highly effective purification method. Alternatively, slurrying the crude product in a solvent where the tin byproducts are soluble (like MTBE) can also lead to a significant purification.[5]

Q4: Are there any other, less common side reactions I should be aware of?

A4: While homocoupling and protodestannylation are the most common, other side reactions have been observed. These include:

  • Cine Substitution: A rare rearrangement where the palladium species inserts across the double bond of the vinyltin reagent, leading to a 1,2-disubstituted olefin after a series of steps.[2]

  • Phosphine Ligand Exchange: At elevated temperatures (around 50 °C), aryl groups on both the palladium center and a coordinated phosphine ligand can exchange, potentially leading to minor, unexpected byproducts.[2]

  • C-H Stannylation: In some specific cases, direct C-H stannylation of certain substrates has been observed as an unprecedented side reaction.[11]

By understanding the mechanistic underpinnings of these common side reactions and employing the targeted troubleshooting strategies outlined in this guide, you will be better equipped to optimize your Stille coupling reactions of vinyl iodides, leading to higher yields and purer products in your synthetic endeavors.

References

  • Stille reaction - Wikipedia. Available at: [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PubMed Central. (2024). Available at: [Link]

  • The Stille Reaction - Chem 115 Myers. Available at: [Link]

  • Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates - PMC - NIH. Available at: [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. (2004). Available at: [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023). Available at: [Link]

  • Improved Yields with Added Copper(I) Salts in Carbonylative Stille Couplings of Sterically Hindered Vinylstannanes | The Journal of Organic Chemistry - ACS Publications. (1998). Available at: [Link]

  • Stille Cross-Coupling - J&K Scientific LLC. (2025). Available at: [Link]

  • Stille Coupling of Alkynyl Stannane and Aryl Iodide, a Many-Pathways Reaction: The Importance of Isomerization | Request PDF - ResearchGate. (2011). Available at: [Link]

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  • Stereospecific palladium-catalyzed coupling reactions of vinyl iodides with acetylenic tin reagents | Journal of the American Chemical Society. (1982). Available at: [Link]

  • Kinetics of the protodestannylation of vinyltrialkyltins and substituted vinyltrialkyltins | Organometallics - ACS Publications. (1982). Available at: [Link]

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  • Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing). (2013). Available at: [Link]

  • Stille coupling of aryl iodides with vinylstannanes - ResearchGate. (2015). Available at: [Link]

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Technical Support Center: Purification of 3-iodocyclopent-2-enone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 3-iodocyclopent-2-enone. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic intermediate. The purification of α,β-unsaturated iodides can present unique challenges, including potential instability and the presence of closely related impurities. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to help you achieve high purity and yield.

Section 1: Troubleshooting Guide

Encountering unexpected results is a common part of the experimental process. This section addresses specific issues you may face during the purification of this compound, offering likely causes and actionable solutions.

Observed ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield After Column Chromatography 1. Product Decomposition: The compound may be sensitive to the acidic nature of standard silica gel. 2. Irreversible Adsorption: Highly polar functionalities can bind strongly to silica. 3. Incorrect Solvent System: The chosen eluent may not be sufficiently polar to elute the product.1. Deactivate Silica Gel: Prepare a slurry of silica gel in your starting eluent containing 1-2% triethylamine or ammonia to neutralize acidic sites. 2. Switch Stationary Phase: Consider using a less acidic support like neutral or basic alumina. 3. Gradient Elution: Start with a non-polar eluent (e.g., hexanes) and gradually increase the polarity with ethyl acetate or dichloromethane to find the optimal elution conditions.
Purified Product is an Oil or Waxy Solid, Not Crystalline 1. Residual Solvent: Trapped solvent molecules can disrupt the crystal lattice. 2. Presence of Impurities: Even small amounts of impurities can significantly depress the melting point.[1]1. High-Vacuum Drying: Dry the material under high vacuum for several hours, possibly with gentle heating (e.g., 30-40 °C) if the compound is thermally stable. 2. Trituration: Add a small amount of a cold, non-polar solvent in which the product is poorly soluble (e.g., cold hexanes or pentane). Stir vigorously to wash away soluble impurities and induce crystallization. 3. Re-purification: If oiling persists, the impurity load is likely high. A second purification step (e.g., column chromatography followed by recrystallization) is recommended.
Multiple Spots Observed on TLC After Purification 1. Co-eluting Impurities: An impurity may have a very similar polarity to the product in the chosen solvent system. 2. On-plate Decomposition: The compound may be degrading on the acidic TLC plate. 3. Isomerization: The double bond may be isomerizing under the purification conditions.[2]1. Optimize TLC/Column Conditions: Test different solvent systems. A switch from an ethyl acetate/hexane system to a dichloromethane/methanol system, for example, can alter the separation profile. 2. Use Neutralized Plates: Dip standard silica TLC plates in a 1% triethylamine in hexane solution and allow them to dry before use. 3. Consider Recrystallization: This technique purifies based on solubility differences, not polarity, and can be highly effective at removing isomers and co-eluting impurities.
Product Darkens or Decomposes Upon Storage 1. Light Sensitivity: Many unsaturated and iodinated compounds are sensitive to light. 2. Air/Oxidative Instability: The enone system can be susceptible to oxidation.[3] 3. Residual Acid: Trace acid from the reaction or purification can catalyze decomposition.1. Proper Storage: Store the purified solid in an amber vial under an inert atmosphere (argon or nitrogen) at low temperature (≤ -20 °C). 2. Pre-purification Wash: Before purification, ensure the crude reaction mixture is washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic residues.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best primary purification method for crude this compound?

Given that this compound is a solid at room temperature (melting point: 67-68 °C), recrystallization is often the most efficient and scalable method for achieving high purity.[4] It excels at removing impurities with different solubility profiles. However, if the crude mixture contains significant amounts of impurities with very similar solubility, flash column chromatography should be used as the primary step.

Q2: What are the most common impurities I should expect from the synthesis?

The impurity profile depends heavily on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: Such as cyclopentenone or the alcohol precursor, 3-iodocyclopent-2-en-1-ol.[5]

  • Positional Isomers: Such as 2-iodocyclopent-2-enone, which may form under certain reaction conditions.[6]

  • Over-iodinated Products: Di- or tri-iodinated cyclopentenone species.

  • Solvent Adducts or Polymerization Products: Cyclopentenone itself can polymerize in the presence of acid or base.[7]

Q3: My column chromatography separation is poor. How can I improve it?

Poor resolution is a common challenge. First, ensure you are not overloading the column; the amount of crude material should typically be 1-5% of the mass of the silica gel. Second, optimize your solvent system using TLC. The ideal eluent should give your product an Rf value of ~0.25-0.35. If a single solvent system is ineffective, a shallow gradient (e.g., increasing from 5% to 20% ethyl acetate in hexanes over several column volumes) can significantly improve separation.

Q4: Can I use distillation for purification?

While technically possible, distillation is not recommended. The predicted boiling point of this compound is high (~221 °C), and the compound may decompose at the required temperatures, even under vacuum.[4] The risk of thermal degradation and polymerization is significant, making chromatography and recrystallization far safer and more effective methods.[3]

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for separating the target compound from impurities of different polarities.

  • Preparation of Stationary Phase:

    • Choose a column size appropriate for your scale (a good rule of thumb is a 40:1 to 100:1 ratio of silica mass to crude product mass).

    • Expert Tip: To prevent decomposition of the acid-sensitive enone, consider using deactivated silica. Slurry the required amount of silica gel in the initial, non-polar eluent (e.g., 5% ethyl acetate in hexanes) and add 1% triethylamine (v/v).

    • Pack the column with the silica slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method typically results in better separation than loading the sample as a liquid.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with a non-polar solvent system (e.g., 5% ethyl acetate/hexanes) and collect fractions.

    • Monitor the elution process by TLC.

    • If the product does not elute, gradually increase the solvent polarity (e.g., to 10%, then 15% ethyl acetate).

    • Combine the fractions containing the pure product, as determined by TLC.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator. Avoid excessive heat (keep the water bath temperature below 40 °C) to prevent product degradation.

    • Place the resulting solid under high vacuum for at least one hour to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This is the preferred method if the product is of reasonable purity (>85%) and crystalline.

  • Solvent Selection:

    • The ideal solvent (or solvent pair) should dissolve the compound completely when hot but poorly when cold.

    • Good starting points for this compound include an ethyl acetate/hexanes or dichloromethane/pentane solvent system.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the more soluble solvent (e.g., ethyl acetate) dropwise to the flask while heating gently (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Crystallization:

    • If you used charcoal, perform a hot filtration through a fluted filter paper to remove it.

    • To the clear, hot solution, add the less soluble solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the hot, more soluble solvent to redissolve the precipitate.

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath or a freezer for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture or the cold, less-soluble solvent (hexanes).

    • Dry the purified crystals under high vacuum.

Section 4: Purification Workflow Diagram

The following diagram illustrates the decision-making process for purifying crude this compound.

Purification_Workflow Crude Crude Reaction Mixture Analyze Analyze by TLC/¹H NMR Crude->Analyze Decision Assess Purity & Impurity Profile Analyze->Decision Column Flash Column Chromatography Decision->Column  Multiple/Close-Eluting  Impurities Recryst Recrystallization Decision->Recryst  One Major Product,  >85% Purity Post_Column_Analyze Analyze Purity Column->Post_Column_Analyze Post_Recryst_Analyze Analyze Purity Recryst->Post_Recryst_Analyze Post_Column_Analyze->Recryst  Further Purification  Needed Pure_Product Pure this compound Post_Column_Analyze->Pure_Product  Purity >98% Post_Recryst_Analyze->Pure_Product  Purity >98%

Caption: Decision workflow for purification of this compound.

References

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Isopropylcyclopentanone.
  • Google Patents. (1950). Purification of cyclopentanone. US2513534A.
  • DePuy, C. H., & Eilers, K. L. (1962). 2-CYCLOPENTENONE. Organic Syntheses, 42, 38. DOI: 10.15227/orgsyn.042.0038. Retrieved from [Link]

  • Khan, I., & Ali, A. (2012). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 112(9), 5041–5091. DOI: 10.1021/cr300067r. Retrieved from [Link]

  • Google Patents. (2020). The purification method of cyclopentanone. CN111662170B.
  • LookChem. (n.d.). 3-Iodo-2-cyclopenten-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11715443, 3-Iodo-2-cyclopenten-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10867499, 2-Iodo-cyclopent-2-enone. Retrieved from [Link]

  • fieldguide2chemistry. (2021, March 21). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. Retrieved from [Link]

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stability and storage recommendations for 3-iodocyclopent-2-enone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Iodocyclopent-2-enone is a valuable synthetic intermediate in organic chemistry, particularly in the formation of complex molecules through carbon-carbon bond-forming reactions.[1] As an α-iodoenone, its reactivity is prized, but this also imparts inherent stability challenges. The efficacy of this reagent is directly linked to its purity and integrity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability, storage, and troubleshooting procedures for this compound to ensure optimal performance and experimental reproducibility.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

Proper storage is critical to prevent degradation. Upon receipt, the compound should be stored under the conditions summarized below.

ParameterRecommendationRationale
Temperature -20°C (Freezer)Low temperatures slow the rate of potential degradation pathways, including decomposition and dimerization. For short-term use, refrigeration (2-8°C) is acceptable, but long-term storage should be at -20°C.[2]
Atmosphere Inert Gas (Argon or Nitrogen)α-Iodoenones can be sensitive to atmospheric oxygen.[3] Storing under an inert atmosphere minimizes oxidation risk. The container should be tightly sealed.[4]
Light Protect from Light (Amber Vial)Iodo-organic compounds are often sensitive to light.[4][5] The carbon-iodine bond can undergo photolytic cleavage, leading to the formation of radical species and free iodine (I₂), which appears as a yellow or brown discoloration.
Container Tightly Sealed Amber Glass Vial/BottleAn amber container prevents light exposure, and a tight seal prevents moisture and air ingress.[5]

Q2: My solid this compound has a faint yellow or brown tint. Is it still usable?

A yellow or brown discoloration is the most common sign of degradation. This is typically due to the formation of elemental iodine (I₂) from the decomposition of the parent molecule. While the presence of a minor amount of iodine may not inhibit all reactions, it will lower the effective molarity of the reagent and can potentially cause unwanted side reactions. For best results, purification is recommended. (See Troubleshooting, Section 2.1).

Q3: Is this compound sensitive to moisture?

While not acutely sensitive to brief exposure, prolonged contact with moisture should be avoided. Always handle the reagent in a dry environment and store it in a tightly sealed container to prevent moisture ingress, which could lead to potential side reactions or degradation over time.

Q4: What is the expected shelf life?

When stored under the recommended conditions (-20°C, inert atmosphere, protected from light), this compound should remain stable for an extended period (typically >1 year). However, it is best practice to assess the purity of the reagent if it has been stored for a long time or if suboptimal storage conditions are suspected.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Problem: Compound is Discolored (Yellow to Brown)
  • Causality: The discoloration is almost certainly due to the formation of elemental iodine (I₂) via light- or heat-induced degradation.

  • Impact: Reduces the purity of the reagent. The free iodine can interfere with subsequent reactions, particularly those involving organometallic species.

  • Solution: A simple aqueous wash with a reducing agent can remove the iodine impurity. For a detailed methodology, refer to Protocol 3.2: Purification of Discolored this compound .

Problem: Inconsistent or Low Reaction Yields
  • Causality: If reaction conditions have been optimized and other reagents are verified, low yields can often be attributed to the degradation of this compound. This reduces the amount of active reagent available for the reaction.

  • Solution:

    • Assess Purity: Before use, run a quick purity check. The easiest method is Thin Layer Chromatography (TLC). A degraded sample will often show a baseline spot (impurities) and potentially streaking, in addition to the main product spot. Compare with a previous batch if possible.

    • Purify if Necessary: If discoloration or significant impurities are observed, purify the reagent using the procedure in Protocol 3.2 .

    • Use a Fresh Batch: If purification is not feasible or does not resolve the issue, it is best to use a new, verified batch of the reagent.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Experiencing Issues with This compound? check_color Is the solid compound discolored (yellow/brown)? start->check_color purify Likely I₂ contamination. Execute Purification Protocol 3.2. check_color->purify Yes check_yield Are reaction yields unexpectedly low or inconsistent? check_color->check_yield No reassay_purity Re-assess purity (TLC). Proceed with reaction. purify->reassay_purity assess_purity Degradation is possible. Perform Quality Assessment (Protocol 3.1). check_yield->assess_purity Yes troubleshoot_rxn Purity is not the issue. Troubleshoot other reaction parameters (e.g., solvent, temperature, other reagents). check_yield->troubleshoot_rxn No is_pure Is purity acceptable? assess_purity->is_pure is_pure->reassay_purity Yes new_reagent Purify reagent (Protocol 3.2) or acquire a new batch. is_pure->new_reagent No

Caption: Troubleshooting flowchart for this compound issues.

Section 3: Protocols & Methodologies

Protocol 3.1: Quality Assessment by TLC
  • Prepare TLC Plate: Use a standard silica gel plate.

  • Prepare Sample: Dissolve a small amount (~1 mg) of this compound in a suitable solvent (e.g., 0.5 mL of ethyl acetate or dichloromethane).

  • Spot Plate: Carefully spot the solution onto the TLC plate.

  • Develop Plate: Use a mobile phase appropriate for this polarity, such as 20-30% ethyl acetate in hexanes.

  • Visualize: Visualize the plate under a UV lamp (254 nm). A pure sample should show a single, well-defined spot. Degradation is indicated by streaking, baseline material, or multiple spots.

Protocol 3.2: Purification of Discolored this compound

This procedure is based on standard workup techniques for reactions involving α-iodoenones.[3]

  • Dissolution: Dissolve the discolored this compound in a minimal amount of a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or diethyl ether.

  • Aqueous Wash: Transfer the solution to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The yellow/brown color of iodine will be discharged as it is reduced to colorless iodide (I⁻). Repeat the wash if necessary until the organic layer is colorless.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

  • Final Drying: Place the resulting solid under high vacuum for at least one hour to remove any residual solvent.

  • Storage: Immediately transfer the purified, colorless solid to an amber vial, flush with argon or nitrogen, and store at -20°C.

Section 4: Physical & Chemical Properties

PropertyValueSource
Chemical Name 3-Iodo-2-cyclopenten-1-one[6]
Molecular Formula C₅H₅IO[7]
Molecular Weight ~208.00 g/mol [6][7]
Appearance Off-white to light yellow solidInferred
Melting Point 67-68 °C[6]

Section 5: Safety & Handling Precautions

Based on data for the isomeric 2-iodocyclopent-2-enone and other related iodo-compounds, the following hazards should be considered.[7][8][9]

  • Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[4]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • Suárez-Rodríguez, T., Suárez-Sobrino, Á. L., & Ballesteros, A. (2018). Direct Synthesis of α-Iodoenones by IPy2BF4-Promoted Rearrangement of Propargylic Esters. The Journal of Organic Chemistry, 83(20), 12575–12583. [Link]

  • Organic Chemistry Portal. (2018). Direct Synthesis of α-Iodoenones by IPy2BF4-Promoted Rearrangement of Propargylic Esters. Organic Chemistry Portal. [Link]

  • ACS Publications. (2018). Direct Synthesis of α-Iodoenones by IPy2BF4-Promoted Rearrangement of Propargylic Esters. The Journal of Organic Chemistry. [Link]

  • Request PDF. (2025). α-Iodination of Enaminones Using the Modified Johnson′s Procedure: The Use of I2 and Et3N. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Iodo-2-cyclopenten-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Iodo-cyclopent-2-enone. National Center for Biotechnology Information. [Link]

  • LookChem. (n.d.). 3-Iodo-2-cyclopenten-1-one. LookChem. [Link]

  • MDPI. (2021). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. MDPI. [Link]

  • Angene Chemical. (n.d.). 2-Iodocyclopent-2-enone. Angene Chemical. [Link]

  • Varcode. (2024). Temperature-Sensitive Drugs List + Storage Guidelines. Varcode. [Link]

  • PubChem. (n.d.). 4-Iodocyclopent-1-ene. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-Iodocyclopent-1-ene. National Center for Biotechnology Information. [Link]

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Technical Support Center: Sonogashira Reactions with 3-Iodocyclopent-2-enone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Electron-Deficient Substrates

The Sonogashira cross-coupling is a cornerstone of modern organic synthesis, prized for its efficiency in forming C(sp²)-C(sp) bonds under generally mild conditions.[1][2][3] However, transitioning from textbook examples to complex, real-world substrates often uncovers significant challenges. The use of 3-iodocyclopent-2-enone, an electron-deficient vinyl iodide, presents a specific set of hurdles that can lead to reaction failure. This molecule's reactivity profile—shaped by the electron-withdrawing ketone—makes it susceptible to side reactions and catalyst inhibition that are less common with electron-rich or neutral aryl halides.

This guide is structured as a direct response to the common failures encountered by researchers working with this and similar challenging substrates. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose issues and rationally design solutions.

Troubleshooting Guide: Common Failure Modes & Solutions

This section addresses the most frequent issues observed during the Sonogashira coupling of this compound. Each question represents a common experimental outcome, followed by a detailed analysis of potential causes and actionable solutions.

Q1: My reaction shows no conversion. I've recovered only my starting materials. What are the primary culprits?

A1: Complete lack of reactivity, especially with a typically reactive vinyl iodide, points to a fundamental problem with the catalytic system or the reaction environment. The key is to systematically verify each component.

Most Likely Causes & Diagnostic Steps:

  • Inactive Palladium Catalyst: The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂.[1] This reduction can fail, or the active Pd(0) can be oxidized and crash out as palladium black.[4]

    • Causality: Oxygen is the primary enemy of the active Pd(0) catalyst. Insufficient degassing allows dissolved oxygen to oxidize Pd(0) to inactive Pd(II), halting the catalytic cycle. Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[5]

    • Solution: Implement a rigorous degassing protocol. The freeze-pump-thaw method (at least three cycles) for solvents and liquid reagents is superior to simple nitrogen sparging. Ensure your reaction is maintained under a positive pressure of a high-purity inert gas (argon is preferred over nitrogen for its higher density). If you observe a black precipitate, catalyst deactivation is almost certain.

  • Compromised Copper(I) Co-catalyst: Copper(I) iodide is essential for activating the terminal alkyne.[1][6] However, it is highly sensitive to oxidation.

    • Causality: Commercial CuI is often coated with green or brown copper(II) oxides and iodides, which are inactive. The presence of oxygen during the reaction will also rapidly oxidize the active Cu(I) species.

    • Solution: Use freshly purchased, high-purity CuI that appears off-white or light tan. If your bottle is old or discolored, purify it by dissolving it in a saturated aqueous KI solution and re-precipitating with deionized water, followed by thorough drying under vacuum.

  • Inappropriate Base or Contaminated Amine: The base plays a dual role: it neutralizes the HX byproduct and facilitates the deprotonation of the alkyne.[1][7]

    • Causality: Amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) can oxidize over time, forming peroxides and other impurities that can poison the catalyst.[5] Additionally, the basicity and steric hindrance of the amine are critical.[1] For a substrate like this compound, a strong, bulky amine might engage in unwanted side reactions (see Q3).

    • Solution: Distill the amine base from a suitable drying agent (e.g., CaH₂) immediately before use. Store it under an inert atmosphere. Consider using a milder inorganic base like K₂CO₃ or Cs₂CO₃ if Michael addition is suspected.[1][8]

Q2: My starting materials are consumed, but my main product is a dimer of my alkyne. How do I prevent this?

A2: The formation of a symmetrical diyne product is a classic sign of oxidative alkyne homocoupling, known as the Glaser coupling.[1][9] This side reaction is almost always dominant when the reaction conditions inadvertently favor it over the desired cross-coupling.

Most Likely Causes & Diagnostic Steps:

  • Oxygen Contamination: The Glaser coupling is a copper-mediated process that is heavily promoted by the presence of oxygen.[10][11]

    • Causality: In the presence of O₂, the Cu(I) acetylide intermediate is oxidized to a Cu(II) species, which then facilitates the C-C bond formation between two alkyne units.

    • Solution: This is the most critical parameter to control. As described in A1, rigorous degassing of all solvents and reagents is non-negotiable. Maintain a scrupulously inert atmosphere throughout the entire reaction setup and duration.

  • Excessive Copper Loading: While catalytic, using too much CuI can accelerate the rate of homocoupling relative to the cross-coupling.

    • Causality: A higher concentration of the copper acetylide intermediate increases the statistical probability of the bimolecular homocoupling pathway.

    • Solution: Reduce the CuI loading. Typical catalytic amounts range from 1-5 mol%. If homocoupling persists even under strictly anaerobic conditions, consider a copper-free protocol.

  • Slow Oxidative Addition: If the oxidative addition of this compound to the Pd(0) center is slow, the concentration of the copper acetylide builds up, providing more opportunity for Glaser coupling.

    • Causality: The rate-determining step for many cross-coupling reactions is the initial oxidative addition.[4][8] While vinyl iodides are generally reactive, electronic factors can slow this step.

    • Solution: Transitioning to a Copper-Free Sonogashira Protocol is the most effective strategy. These methods rely on the palladium catalyst to activate the alkyne directly, completely eliminating the Glaser coupling pathway.[9][12][13] (See Protocol 2 below).

Q3: My starting material, this compound, appears to be decomposing. What is causing this instability?

A3: this compound is an α,β-unsaturated ketone, a class of compounds known as Michael acceptors. This inherent reactivity makes it susceptible to decomposition, particularly under basic conditions.

Most Likely Causes & Diagnostic Steps:

  • Michael Addition of the Amine Base: The use of primary or secondary amine bases (like diethylamine or piperidine) can lead to nucleophilic attack on the enone system.

    • Causality: The amine can act as a nucleophile in a 1,4-conjugate addition (Michael addition) reaction with the electron-deficient double bond of the cyclopentenone ring. This forms an unwanted adduct and consumes your starting material.

    • Solution:

      • Switch to a Tertiary Amine: Use a sterically hindered tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which are far less likely to act as nucleophiles.

      • Use an Inorganic Base: A carbonate base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can be an excellent alternative, as it provides the necessary basicity without the risk of nucleophilic attack.[1][8]

  • Thermal Instability: Although Sonogashira reactions are known for proceeding under mild conditions, heating can accelerate decomposition pathways for sensitive substrates.[14]

    • Causality: Elevated temperatures can promote polymerization, elimination, or other degradation pathways of the enone starting material or the enyne product.

    • Solution: Run the reaction at room temperature. A well-optimized Sonogashira coupling with an active catalyst system should not require high temperatures for a vinyl iodide substrate.[12][15] If the reaction is sluggish, focus on optimizing the catalyst, ligand, and solvent rather than increasing the heat.

Diagrams & Data

Catalytic Cycles and Troubleshooting Logic

The following diagrams illustrate the key mechanistic pathways and a logical workflow for diagnosing failed reactions.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) R1X R¹-X (this compound) Deactivation Pd Black (Inactive) Pd0->Deactivation O₂ PdII_A trans-R¹-Pd(II)(X)L₂ PdII_B cis-R¹-Pd(II)(C≡CR²)L₂ PdII_A->PdII_B Transmetalation (from Cu Cycle) Product R¹-C≡C-R² (Product) PdII_B->Product Reductive Elimination CuX CuX PdII_B->CuX regenerates CuX R1X->PdII_A Oxidative Addition Alkyne H-C≡C-R² (Terminal Alkyne) CuAcetylide Cu-C≡C-R² Alkyne->CuAcetylide Deprotonation CuAcetylide->PdII_B Glaser R²-C≡C-C≡C-R² (Glaser Product) CuAcetylide->Glaser O₂ Base Base (e.g., Et₃N)

Caption: The dual catalytic cycles of the copper-catalyzed Sonogashira reaction.

Troubleshooting_Flowchart cluster_symptoms cluster_causes cluster_solutions start Reaction Failed no_conv No Conversion (Recovered SMs) start->no_conv homocoupling Alkyne Homocoupling (Glaser Product) start->homocoupling decomp SM Decomposition start->decomp catalyst_dead Inactive Catalyst (Pd and/or Cu) no_conv->catalyst_dead base_issue Incorrect/Impure Base no_conv->base_issue homocoupling->catalyst_dead Slow X-Coupling oxygen Oxygen Contamination homocoupling->oxygen michael Michael Addition decomp->michael temp High Temperature decomp->temp degas Improve Degassing (Freeze-Pump-Thaw) catalyst_dead->degas purify Purify/Replace Reagents (CuI, Base) catalyst_dead->purify oxygen->degas copper_free Switch to Copper-Free Protocol oxygen->copper_free base_issue->purify change_base Use Tertiary Amine or Inorganic Base base_issue->change_base michael->change_base lower_temp Run at Room Temp temp->lower_temp

Caption: A logical troubleshooting workflow for failed Sonogashira reactions.

Table 1: Recommended Conditions for this compound
ParameterStandard Protocol (with Cu)Copper-Free ProtocolRationale & Key Considerations
Pd Catalyst PdCl₂(PPh₃)₂ (1-2 mol%)(AllylPdCl)₂ / Ligand (1-2 mol%)PdCl₂(PPh₃)₂ is air-stable but needs in-situ reduction. Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be used but are less stable.[1]
Cu Co-catalyst CuI (2-5 mol%)NoneEssential for alkyne activation in the classic method, but the source of Glaser coupling.[1][9]
Ligand PPh₃ (part of precatalyst)P(t-Bu)₃ or SPhos (2-4 mol%)For copper-free systems, bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle.[12][16]
Base Et₃N or DIPEA (2-3 equiv.)Cs₂CO₃ or K₂CO₃ (2 equiv.)Amine bases can act as both base and solvent. Inorganic bases are crucial for preventing Michael addition side reactions.[8]
Solvent THF, DMF, or TolueneDMF, Dioxane, or 2-MeTHF[8]Must be rigorously degassed. Solvent choice can influence catalyst stability and reaction rates.[5][17]
Temperature Room TemperatureRoom TemperatureElevated temperatures are unnecessary for this reactive substrate and risk decomposition.[14]
Atmosphere Strictly Inert (Argon)Strictly Inert (Argon)Non-negotiable for preventing catalyst death and Glaser coupling.[10][11]

Key Experimental Protocols

Protocol 1: Optimized Copper-Catalyzed Sonogashira

This protocol is designed to minimize common failure points for the standard reaction.

  • Reagent Preparation:

    • Distill triethylamine (Et₃N) from CaH₂ immediately before use.

    • Use freshly opened, high-purity (99.99%) CuI.

    • Ensure this compound and the terminal alkyne are pure.

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 equiv.), CuI (0.05 equiv.), and this compound (1.0 equiv.).

    • Seal the flask, and evacuate and backfill with high-purity argon three times.

    • Add degassed anhydrous solvent (e.g., THF or DMF) via cannula or syringe.

    • Add the degassed terminal alkyne (1.2 equiv.) and degassed Et₃N (3.0 equiv.) via syringe.

  • Execution & Monitoring:

    • Stir the reaction mixture at room temperature under a positive pressure of argon.

    • Monitor the reaction progress by TLC or LC-MS. The reaction should typically be complete within 2-12 hours.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl, and proceed with a standard aqueous workup and chromatographic purification.

Protocol 2: Robust Copper-Free Sonogashira

This protocol eliminates the risk of Glaser homocoupling and is often more reliable for sensitive substrates.

  • Catalyst Pre-formation (Optional but Recommended):

    • In a glovebox or under a strict argon atmosphere, add (AllylPdCl)₂ (0.01 equiv.) and a bulky phosphine ligand like P(t-Bu)₃ (0.04 equiv.) to a Schlenk flask.

    • Add a small amount of degassed solvent and stir for 10-15 minutes to form the active Pd(0)L₂ complex.

  • Reaction Setup:

    • To a separate, oven-dried Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), and Cs₂CO₃ (2.0 equiv.).

    • Evacuate and backfill this flask with argon three times.

    • Add degassed anhydrous solvent (e.g., DMF or Dioxane) via cannula.

    • Transfer the pre-formed catalyst solution to the reaction flask via cannula.

  • Execution & Monitoring:

    • Stir the mixture at room temperature under argon.

    • Monitor reaction progress. Copper-free reactions may sometimes be slower but are often cleaner.

    • Upon completion, filter off the inorganic base and proceed with workup and purification.

Frequently Asked Questions (FAQs)

  • Q: My reaction turns black immediately after adding the amine. Is this normal?

    • A: While some color change is expected, a rapid transition to a black suspension is a strong indicator of palladium black formation, meaning your catalyst has crashed out of solution. This is almost always due to oxygen.[4][5] Re-evaluate your degassing procedure and ensure all reagents are pure.

  • Q: Can I use an aryl bromide instead of an iodide?

    • A: Yes, but the reactivity order for the halide is I > Br > Cl.[7] A vinyl bromide will be significantly less reactive than the corresponding iodide, likely requiring a more specialized catalyst system (e.g., using bulky, electron-rich phosphine ligands like SPhos or P(t-Bu)₃) and potentially gentle heating.[12][16]

  • Q: Is it necessary to use a phosphine ligand?

    • A: Yes. The phosphine ligand is critical for stabilizing the palladium center, preventing its agglomeration into palladium black, and tuning its electronic and steric properties to facilitate the catalytic cycle.[18] The choice of ligand is one of the most important variables in optimizing a difficult coupling.

  • Q: Can I run the reaction open to the air?

    • A: No. While some modern, highly specialized precatalysts show some air stability, the fundamental Sonogashira reaction is exquisitely sensitive to oxygen.[1][10] Running the reaction without a proper inert atmosphere is the most common cause of failure.

References

  • Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). BYJU'S. Retrieved January 22, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. [Link]

  • The Sonogashira coupling reaction mechanism. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Sonogashira Coupling Reaction Mechanism. (2016, August 10). YouTube. Retrieved January 22, 2026, from [Link]

  • Copper-free Sonogashira coupling. (2008, August 15). The chemical reaction database. Retrieved January 22, 2026, from [Link]

  • Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7314-7341. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). Royal Society of Chemistry. [Link]

  • Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11, 7314-7341. [Link]

  • Fantoni, T., et al. (2021). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Omega, 6(30), 20045-20058. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2022). MDPI. [Link]

  • Lee, C., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14385-14393. [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2017). ResearchGate. [Link]

  • Gupta, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443. [Link]

  • Reddy, G. V., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 8(21), 18888-18898. [Link]

  • Sonogashira-Like Coupling Reactions with Phosphine–Gold(I) Alkynyl Complexes. (2016). Thieme. [Link]

  • Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2809. [Link]

  • Guidelines for Sonogashira cross-coupling reactions. (2013, January 14). Sussex Drug Discovery Centre. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit. Retrieved January 22, 2026, from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]

  • Sonogashira Coupling- Reaction and application in Research Lab. (2022, July 11). YouTube. Retrieved January 22, 2026, from [Link]

  • Al-Tel, T. H., et al. (2011). Synthesis of 3-Alkylideneisoindolin-1-ones via Sonogashira Cyclocarbonylative Reactions of 2-Ethynylbenzamides. The Journal of Organic Chemistry, 76(12), 5048-5054. [Link]

Sources

Technical Support Center: Preventing Homocoupling in Reactions of 3-Iodocyclopent-2-enone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of homocoupling in cross-coupling reactions involving 3-iodocyclopent-2-enone. Our goal is to equip you with the mechanistic understanding and practical strategies to minimize this undesired side reaction and maximize the yield of your target molecule.

Introduction: The Challenge of this compound

This compound is a valuable synthetic intermediate, featuring an electron-deficient double bond and a reactive carbon-iodine bond, making it an excellent substrate for various palladium- and copper-catalyzed cross-coupling reactions. However, its electronic nature also predisposes it to undesired homocoupling, leading to the formation of a symmetrical diene byproduct. This not only consumes the starting material but also complicates purification. This guide will walk you through the common causes of homocoupling in Suzuki-Miyaura, Sonogashira, and Heck reactions, and provide actionable solutions.

Troubleshooting Guide: A Symptom-Based Approach to Eliminating Homocoupling

This section is designed to help you diagnose and resolve issues with homocoupling based on the specific reaction you are performing.

Issue 1: Significant Homocoupling of this compound in Suzuki-Miyaura Coupling

Symptoms:

  • Formation of a major byproduct corresponding to the dimer of this compound.

  • Low yield of the desired cross-coupled product.

  • Observation of a symmetrical biaryl byproduct from the boronic acid partner.

Root Cause Analysis and Solutions:

The primary culprits for homocoupling in Suzuki-Miyaura reactions are the presence of Pd(II) species and dissolved oxygen.[1] The catalytic cycle requires Pd(0), and any Pd(II) present can promote the homocoupling of the organoboron reagent.[1] Additionally, oxygen can oxidize the active Pd(0) catalyst to Pd(II), fueling this unwanted pathway.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Suzuki homocoupling.

Detailed Protocols and Explanations:

  • Rigorous Deoxygenation: Oxygen is a key promoter of homocoupling.[1] Ensure all solvents are thoroughly degassed. A common and effective method is to bubble argon or nitrogen through the solvent for at least 30 minutes prior to use. Maintaining a positive pressure of an inert gas throughout the reaction is critical.

  • Catalyst Selection: While Pd(II) precatalysts like Pd(OAc)₂ are common, their reduction to the active Pd(0) species can sometimes be inefficient, leaving residual Pd(II) to catalyze homocoupling. Using a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this. For electron-deficient substrates like this compound, heterogeneous catalysts like Pd/C can also be effective and offer the advantage of easy removal.[2]

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient vinyl iodides, bulky, electron-rich phosphine ligands such as SPhos or RuPhos can promote the desired cross-coupling at lower temperatures, thereby suppressing side reactions.[3]

  • Base Selection: The choice of base is critical. While a base is necessary to activate the boronic acid for transmetalation, an overly strong base can lead to decomposition of the starting materials or promote side reactions.[4] For this compound, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred over strong organic bases.

  • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is a general strategy to minimize byproducts. High temperatures can accelerate the rate of homocoupling and other decomposition pathways.

Optimized Protocol for Suzuki-Miyaura Coupling of 2-Iodocycloenones: [2]

ParameterRecommended Condition
Catalyst 10% Pd/C (5 mol %)
Base Na₂CO₃ (2 equiv.)
Solvent DME/H₂O (1:1)
Temperature 25 °C

This protocol highlights the use of a heterogeneous catalyst under mild, aerobic conditions, which can be a practical approach to circumventing issues with dissolved oxygen.[2]

Issue 2: Prevalent Alkyne Dimerization (Glaser Coupling) in Sonogashira Reactions

Symptoms:

  • Formation of a symmetrical butadiyne byproduct from the terminal alkyne.

  • Low conversion of this compound.

Root Cause Analysis and Solutions:

The primary cause of alkyne homocoupling (Glaser coupling) in Sonogashira reactions is the copper(I) co-catalyst, which mediates the oxidative dimerization of the terminal alkyne in the presence of oxygen.[5][6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Sonogashira homocoupling.

Detailed Protocols and Explanations:

  • Copper-Free Conditions: The most definitive way to prevent Glaser coupling is to perform the reaction in the absence of a copper co-catalyst.[6] Many modern Sonogashira protocols are copper-free and have proven to be highly effective.[7]

  • Minimizing Copper Concentration: If a copper co-catalyst is necessary, its concentration should be minimized. High concentrations of Cu(I) can significantly increase the rate of homocoupling.

  • Strictly Anaerobic Conditions: As with Suzuki coupling, the exclusion of oxygen is paramount to prevent the oxidative dimerization of the copper acetylide intermediate.

  • Choice of Base: An amine base is typically used in Sonogashira reactions.[6] Ensure the amine is of high purity and free of moisture.

General Protocol for Copper-Free Sonogashira Coupling: [7]

ParameterRecommended Condition
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
Ligand PPh₃ (if using PdCl₂)
Base A suitable amine (e.g., Et₃N, DIPA)
Solvent THF, DMF, or Toluene
Temperature Room temperature to 80 °C
Issue 3: Homocoupling and/or Reductive Heck Product Formation in Heck Reactions

Symptoms:

  • Formation of the dimer of this compound.

  • Formation of 3-arylcyclopentanone (reductive Heck product) instead of the desired 3-arylcyclopent-2-enone.

Root Cause Analysis and Solutions:

Homocoupling in Heck reactions can occur, though it is often less prevalent than in Suzuki or Sonogashira reactions. The formation of a reductive Heck product is a more common side reaction, particularly with α,β-unsaturated ketones, and is influenced by the choice of base and other reaction parameters.[8][9]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for Heck reaction side products.

Detailed Protocols and Explanations:

  • Base Selection is Crucial: For the Heck reaction of cyclic enones, the choice of base is critical to prevent the formation of the saturated ketone byproduct.[8] Using a base like potassium fluoride (KF) has been shown to favor the formation of the desired α,β-unsaturated product.[8]

  • Catalyst and Ligand System: Standard Heck catalysts such as Pd(OAc)₂ are often effective.[10] The addition of phosphine ligands can sometimes be beneficial, but phosphine-free conditions are also widely used.[10]

  • Solvent Choice: Aprotic polar solvents like DMF are commonly employed in Heck reactions.[11]

Optimized Protocol for Selective Heck Reaction of Cyclopent-2-en-1-one: [8]

ParameterRecommended Condition
Catalyst Pd(OAc)₂
Base KF
Solvent DMF
Temperature Varies depending on the aryl halide

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly prone to homocoupling?

A1: As a vinyl iodide, the carbon-iodine bond in this compound is quite reactive towards oxidative addition to Pd(0). The electron-withdrawing nature of the carbonyl group further activates the double bond, potentially influencing the rates of the various steps in the catalytic cycle. This inherent reactivity can sometimes favor the homocoupling pathway, especially under non-optimized conditions.

Q2: Can Ullmann-type homocoupling occur with this compound?

A2: Yes, Ullmann coupling, which is a copper-mediated homocoupling of aryl or vinyl halides, is a potential side reaction, particularly if copper salts are present at elevated temperatures.[12] This is another strong reason to consider copper-free conditions, especially in Sonogashira reactions.

Q3: Are there any additives that can suppress homocoupling?

A3: While not universally applicable, certain additives have been reported to suppress homocoupling in specific cases. For instance, in some Suzuki reactions, the addition of a mild reducing agent has been shown to minimize the concentration of Pd(II) and thus reduce homocoupling. However, careful optimization is required to avoid reduction of the starting materials.

Q4: How can I effectively monitor the progress of my reaction to detect homocoupling early?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. The homocoupled byproduct will typically have a different Rf value than the starting material and the desired product. For more quantitative analysis, GC-MS or LC-MS are excellent techniques to identify and quantify the formation of byproducts.

Q5: What is the best general strategy to start with when developing a new cross-coupling reaction with this compound?

A5: Start with mild reaction conditions. For Suzuki reactions, begin with a Pd(0) catalyst, a mild inorganic base like K₂CO₃, and a low reaction temperature (e.g., room temperature to 50 °C). For Sonogashira reactions, a copper-free protocol is a highly recommended starting point. For Heck reactions, consider using KF as the base. In all cases, rigorous exclusion of oxygen is the most critical first step.

References

  • Selective Heck reaction of aryl bromides with cyclopent-2-en-1-one or cyclohex-2-en-1-one. (n.d.). Retrieved January 22, 2026, from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

  • Cyclopentenone derivatives. (1998). Google Patents.
  • Suzuki reaction. (2024). In Wikipedia. Retrieved from [Link]

  • Examples of Sonogashira reactions using our optimized conditions in... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Palladium-catalysed cross-coupling reactions for the synthesis of chalcones. (n.d.). Web of Science. Retrieved January 22, 2026, from [Link]

  • 3-Iodocyclopent-2-en-1-one. (n.d.). MySkinRecipes. Retrieved January 22, 2026, from [Link]

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578. [Link]

  • Heck Reaction—State of the Art. (2015). Catalysts, 5(3), 1305-1350. [Link]

  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Sonogashira coupling. (2024). In Wikipedia. Retrieved from [Link]

  • The Sonogashira Coupling. (n.d.). Retrieved January 22, 2026, from [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). Molecules, 23(8), 2029. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances, 13(32), 22409-22432. [Link]

  • Denmark, S. E., & Choi, J. Y. (1999). Highly Stereospecific, Cross-Coupling Reactions of Alkenylsilacyclobutanes. Journal of the American Chemical Society, 121(24), 5821–5822. [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). YouTube. Retrieved from [Link]

  • Gold-Catalyzed Cross-Coupling Reactions of Organoiodides with Disulfides: Access to Aryl Sulfides and Vinyl Sulfide Derivatives. (2025). Organic Letters. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Catalysts, 8(9), 362. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 22, 2026, from [Link]

  • Palladium-catalyzed Sonogashira coupling of various iodoaromatic... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Peng, C., Cheng, J., & Wang, J. (2007). Palladium-Catalyzed Cross-Coupling of Aryl or Vinyl Iodides with Ethyl Diazoacetate. Journal of the American Chemical Society, 129(28), 8708–8709. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 22, 2026, from [Link]

  • Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. (2012). The Journal of Organic Chemistry, 77(17), 7598-7603. [Link]

  • Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. (2022). Journal of the American Chemical Society, 144(42), 19574-19580. [Link]

  • Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes. (2023). Chemical Science, 14(48), 13623-13629. [Link]

  • Iacono, C. E., Stephens, T. C., Rajan, T. S., & Pattison, G. (2018). A Coupling Approach for the Generation of α,α-Bis(enolate) Equivalents: Regioselective Synthesis of gem-Difunctionalized Ketones. Journal of the American Chemical Society, 140(6), 2036–2040. [Link]

  • 3-Iodo-1-methylcyclopent-2-en-1-ol. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization. (2020). European Journal of Organic Chemistry, 2020(24), 3505-3514. [Link]

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Sources

Technical Support Center: Navigating the Reactivity of 3-Iodocyclopent-2-enone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-iodocyclopent-2-enone. This versatile building block is a powerful tool in organic synthesis, but its reactivity profile, particularly its sensitivity to the choice of base, can present unique challenges. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your reaction conditions and achieve your synthetic goals.

Our approach is grounded in mechanistic principles. Understanding the "why" behind a particular experimental outcome is paramount to resolving issues and developing robust synthetic protocols. We will delve into the intricate interplay between the base, substrate, and reaction conditions to demystify the reactivity of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound. Each issue is presented in a question-and-answer format, providing a clear path to resolution.

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira)

Question: My Suzuki/Heck/Sonogashira coupling reaction with this compound is giving a low yield of the desired product. What are the likely causes related to the base?

Answer: Low yields in these reactions are frequently traced back to an inappropriate choice of base, which plays a critical role in multiple steps of the catalytic cycle. Let's break down the potential issues and solutions for each reaction type.

For Suzuki-Miyaura Coupling:

The base is crucial for activating the boronic acid partner for transmetalation.[1]

  • Problem: Inefficient activation of the boronic acid.

    • Explanation: Weak bases may not be strong enough to form the more nucleophilic boronate species, leading to slow or incomplete transmetalation.

    • Solution: For Suzuki couplings with 2-iodocycloenones, moderately basic inorganic bases are often effective. Sodium carbonate (Na₂CO₃) has been successfully used, providing a good balance of reactivity without promoting significant side reactions.[2]

  • Problem: Degradation of the this compound starting material.

    • Explanation: Strong bases, such as hydroxides (NaOH, KOH), can promote side reactions like Michael addition of the hydroxide ion or polymerization of the enone.

    • Solution: Start with a milder base like Na₂CO₃ or potassium phosphate (K₃PO₄). If the reaction is still sluggish, a stronger base like cesium carbonate (Cs₂CO₃) can be considered, as the larger cation can have beneficial effects on solubility and reactivity.

For Heck Reaction:

The base is primarily responsible for regenerating the active Pd(0) catalyst and neutralizing the HX byproduct.[3]

  • Problem: Formation of a saturated cyclopentanone byproduct.

    • Explanation: This is a common side reaction in Heck couplings with cyclic enones. The choice of base is critical to suppress this undesired pathway.

    • Solution: A study on the Heck reaction of cyclopent-2-en-1-one with aryl bromides found that potassium fluoride (KF) was the optimal base to avoid the formation of the saturated ketone.[4] Amine bases like triethylamine (Et₃N) can sometimes lead to this side product.

  • Problem: Poor catalyst turnover.

    • Explanation: If the base is not efficient at regenerating the Pd(0) catalyst, the reaction will stall.

    • Solution: Ensure you are using a stoichiometric amount of a suitable base. For Heck reactions, both inorganic bases (e.g., Na₂CO₃, K₂CO₃, KF) and organic amine bases (e.g., Et₃N, DIPEA) are commonly used.[5] The choice will depend on the specific substrates and solvent.

For Sonogashira Coupling:

The base deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the HI byproduct.[4][6]

  • Problem: Michael addition of the amine base.

    • Explanation: Amine bases (e.g., triethylamine, piperidine, diisopropylamine), which are frequently used in Sonogashira couplings, are also nucleophiles. The electron-deficient β-carbon of the this compound is susceptible to Michael addition by the amine.[7][8][9] This is a significant competing reaction.

    • Solution:

      • Use a sterically hindered amine base: A bulky base like diisopropylethylamine (DIPEA) is less likely to act as a nucleophile due to steric hindrance.

      • Employ a non-nucleophilic organic base: A base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective in promoting the Sonogashira coupling while minimizing Michael addition.[9]

      • Switch to an inorganic base: In some cases, an inorganic base such as Cs₂CO₃ or K₂CO₃ can be used in a copper-free Sonogashira protocol, completely avoiding the issue of amine addition.[10]

  • Problem: Glaser-Hay homocoupling of the alkyne.

    • Explanation: This side reaction, which produces a diyne, is often promoted by the copper(I) cocatalyst in the presence of oxygen and an amine base.[11]

    • Solution: While not directly a function of the base's primary role, the choice of amine can influence this pathway. Running the reaction under strictly anaerobic conditions is the most effective way to prevent this. Copper-free Sonogashira conditions can also eliminate this side reaction.[11]

Issue 2: Competing Nucleophilic Substitution and Elimination Reactions

Question: I am trying to perform a nucleophilic substitution on this compound, but I am observing significant amounts of elimination or other side products. How can I control the reaction pathway?

Answer: this compound is a bifunctional substrate that can undergo both nucleophilic substitution at the C-I bond and other reactions due to the enone moiety. The outcome is highly dependent on the nature of the nucleophile and the base used.

  • Problem: Predominance of elimination over substitution.

    • Explanation: Strong, sterically hindered bases are more likely to abstract a proton from the cyclopentenone ring, leading to elimination products rather than facilitating nucleophilic attack. The acidity of the α-protons is increased by the electron-withdrawing effect of the carbonyl group.

    • Solution:

      • Use a non-hindered, soft nucleophile: Nucleophiles with high nucleophilicity and lower basicity are more likely to favor substitution. For example, thiolates (RS⁻) are generally good nucleophiles and relatively weak bases.

      • Employ a weak, non-nucleophilic base: If a base is required to deprotonate a pro-nucleophile, choose one that is weak enough not to cause significant elimination. For example, using a mild inorganic base like K₂CO₃ with a nucleophile like a phenol.

  • Problem: Michael addition of the nucleophile.

    • Explanation: As discussed in the Sonogashira section, nucleophiles can attack the β-carbon of the enone system. This is a classic Michael addition reaction and is a common pathway for many nucleophiles, especially softer ones.[7][8]

    • Solution:

      • Use a hard nucleophile: Hard nucleophiles, which are more charge-dense and less polarizable, have a greater tendency to attack the harder electrophilic center, in this case, the carbon bearing the iodine.[12] For example, an organolithium reagent might favor direct substitution over Michael addition. However, these are also very strong bases, which can lead to other side reactions.

      • Protect the ketone: If Michael addition is a persistent problem, consider protecting the carbonyl group as a ketal. This will deactivate the enone system towards conjugate addition. The protecting group can be removed after the substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What is the first-pass choice of base for a Suzuki coupling with this compound?

A1: For a Suzuki-Miyaura coupling of this compound, a good starting point is sodium carbonate (Na₂CO₃) . It is a mild inorganic base that is effective in promoting the reaction without causing significant degradation of the sensitive enone substrate.[2] A typical starting condition would be Pd(PPh₃)₄ as the catalyst, Na₂CO₃ as the base, and a solvent system like toluene/ethanol/water.

Q2: Can I use triethylamine (Et₃N) for a Sonogashira coupling with this compound?

A2: While triethylamine is a very common base for Sonogashira reactions, it should be used with caution with this compound. Triethylamine is nucleophilic enough to undergo a competing Michael addition to the enone. If you observe the formation of a byproduct corresponding to the addition of triethylamine to your starting material, you should switch to a more sterically hindered base like diisopropylethylamine (DIPEA) or a non-nucleophilic base like DBU .

Q3: My reaction is base-sensitive, but I need to use a base. What are my options?

A3: For highly base-sensitive substrates, consider using a milder inorganic base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) . KF, in particular, has been shown to be effective in Heck reactions of cyclopentenone derivatives while minimizing side reactions.[4] Another strategy is to use a "proton sponge" like 1,8-bis(dimethylamino)naphthalene, which is a strong base but a very poor nucleophile due to steric hindrance.

Q4: How does the pKa of the base influence its suitability for reactions with this compound?

A4: The pKa of the conjugate acid of the base is a good indicator of its strength. A higher pKa corresponds to a stronger base. For reactions involving this compound:

  • For deprotonating terminal alkynes (Sonogashira): The pKa of the alkyne is around 25. You need a base whose conjugate acid has a pKa significantly higher than this to ensure complete deprotonation. Amine bases like triethylamine (pKa of Et₃NH⁺ ≈ 10.7) are generally not strong enough to deprotonate the alkyne directly; the reaction is believed to be facilitated by the copper co-catalyst which increases the acidity of the alkyne proton.[11]

  • For Suzuki and Heck reactions: The role of the base is more complex than simple deprotonation. However, a general trend is that stronger bases can accelerate the reaction but also increase the likelihood of side reactions. It is often a matter of finding the "sweet spot" in terms of basicity.

BasepKa of Conjugate Acid (approx.)Common Applications & Caveats for this compound
Triethylamine (Et₃N)10.7Sonogashira, Heck. Caution: Can act as a nucleophile (Michael addition).
Diisopropylethylamine (DIPEA)10.7Sonogashira, Heck. Sterically hindered, less nucleophilic than Et₃N.
DBU13.5Sonogashira. Strong, non-nucleophilic base.
Sodium Carbonate (Na₂CO₃)10.3 (pKa of HCO₃⁻)Suzuki, Heck. Mild and effective for Suzuki couplings.[2]
Potassium Phosphate (K₃PO₄)12.3 (pKa of HPO₄²⁻)Suzuki. A good alternative to carbonates.
Potassium Fluoride (KF)3.2 (pKa of HF)Heck. Found to be optimal for preventing side reactions in some cases.[4]
Cesium Carbonate (Cs₂CO₃)10.3 (pKa of HCO₃⁻)Suzuki, Sonogashira (copper-free). Often provides enhanced reactivity.

Q5: How can I visually represent the competing reaction pathways for this compound with a nucleophilic base?

A5: The following diagram illustrates the key competing pathways when this compound is treated with a nucleophilic base (Nu-Base), such as an amine in a Sonogashira reaction.

competing_pathways cluster_coupling Desired Cross-Coupling cluster_side_reactions Side Reactions start This compound + Nu-Base deprotonation Deprotonation of Coupling Partner start->deprotonation Acts as a Base michael_addition Michael Addition of Nu-Base start->michael_addition Acts as a Nucleophile (attacks β-carbon) elimination Elimination start->elimination Acts as a Base (attacks α-proton) coupling_product Coupling Product deprotonation->coupling_product Pd-catalyzed coupling michael_product Michael Adduct michael_addition->michael_product elimination_product Elimination Product elimination->elimination_product

Caption: Competing reaction pathways for this compound.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for your specific substrates.

  • To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

  • Add sodium carbonate (2.0 equiv.) as a 2 M aqueous solution.

  • Add a suitable organic solvent, such as toluene or DME, to achieve a desirable concentration.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction to 80-90 °C and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for a Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize Michael addition from amine bases.

  • To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and a suitable phosphine ligand if necessary.

  • Add cesium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add a degassed solvent such as DMF or dioxane.

  • Add the terminal alkyne (1.1 equiv.) via syringe.

  • Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor its progress.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Visualizing the Decision-Making Process for Base Selection

The following flowchart provides a simplified decision-making tree for selecting an appropriate base for your reaction with this compound.

base_selection_flowchart start Start: Reaction with This compound reaction_type What is the reaction type? start->reaction_type suzuki Suzuki Coupling reaction_type->suzuki Suzuki heck Heck Reaction reaction_type->heck Heck sonogashira Sonogashira Coupling reaction_type->sonogashira Sonogashira substitution Nucleophilic Substitution reaction_type->substitution Substitution suzuki_base Try Na₂CO₃ or K₃PO₄ suzuki->suzuki_base heck_base Try KF or Na₂CO₃ heck->heck_base sonogashira_amine Is Michael addition a concern? sonogashira->sonogashira_amine substitution_nucleophile Is the nucleophile also a strong base? substitution->substitution_nucleophile sonogashira_yes Use a bulky amine (DIPEA) or a non-nucleophilic base (DBU), or go copper-free with Cs₂CO₃ sonogashira_amine->sonogashira_yes Yes sonogashira_no Standard conditions with Et₃N can be attempted sonogashira_amine->sonogashira_no No substitution_yes Consider protecting the carbonyl group or using a very soft nucleophile substitution_nucleophile->substitution_yes Yes substitution_no Use a weak, non-nucleophilic base if needed (e.g., K₂CO₃) substitution_nucleophile->substitution_no No

Caption: Decision tree for base selection.

We hope this technical support guide serves as a valuable resource in your research endeavors. Should you have further questions or require additional support, please do not hesitate to contact our team.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Mancuso, R., et al. (2020). Synthesis of 3-Alkylideneisoindolin-1-ones via Sonogashira Cyclocarbonylative Reactions of 2-Ethynylbenzamides. The Journal of Organic Chemistry, 85(5), 3539-3549.
  • Nikjoo, M. S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • BenchChem. (2025).
  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Darses, S., & Genet, J.-P. (2015). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-32). Royal Society of Chemistry.
  • Reddy, Y. T., et al. (2014). Simple and efficient one-pot, three-component, solvent-free synthesis of beta-enaminones via sonogashira coupling-Michael addition sequences. Tetrahedron Letters, 55(17), 2881-2884.
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews, 40(10), 5084-5121.
  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Wikipedia. (2023). Michael addition. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2012). Nucleophilicity vs. Basicity. Retrieved from [Link]

  • Thirupathi, P., et al. (2022). Recent Advances in Base-Assisted Michael Addition Reactions. Current Organic Synthesis, 19(6), 634-653.
  • Reddit. (2023). In Michael addition reactions, why do strong bases/nucleophiles prefer to attack the electrophilic site of a carbonyl instead of the beta carbon? Retrieved from [Link]

  • YouTube. (2016). Basicity vs Nucleophilicity - Steric Hindrance. Retrieved from [Link]

  • RSC Publishing. (2019). Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes.
  • Semantic Scholar. (2022). One Pot Sequential Aldol condensation - Michael Addition – Sonogashira, and Heck Arylation toward Highly Functionalized Quinolines.
  • Wikiwand. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Quora. (2014). Organic Chemistry: What are the differences between nucleophilicity and basicity? Retrieved from [Link]

  • Making Molecules. (2023). Conjugate Addition (1,4- or Michael Addition). Retrieved from [Link]

  • Khan Academy. (n.d.). Nucleophilicity vs. basicity. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction.

Sources

Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of Vinyl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed reactions involving vinyl iodides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during these critical synthetic transformations. My aim is to provide you with not just procedural guidance, but a deeper understanding of the underlying chemical principles to empower your research and development.

Part 1: Troubleshooting Guide

This section addresses specific problems you might be facing in the lab. The solutions provided are based on established mechanistic principles and field-proven strategies.

Issue 1: My Heck reaction of a vinyl iodide is giving low to no yield, and I'm observing a black precipitate.

Question: I'm attempting a Heck reaction between a vinyl iodide and an alkene in DMF, but my yield is consistently poor, and the reaction mixture turns black shortly after heating. What's going wrong and how can I fix it?

Answer: The immediate formation of a black precipitate, commonly known as palladium black, is a clear indicator of catalyst decomposition.[1] This occurs when the active Pd(0) catalyst agglomerates and falls out of solution, rendering it inactive. Several factors related to your solvent and reaction setup can contribute to this problem.

Causality and Solution Pathway:

  • Oxygen Sensitivity: The Pd(0) catalytic species is highly sensitive to oxygen, which promotes its aggregation. While DMF is a common solvent for Heck reactions, its ability to dissolve oxygen can be problematic if not properly handled.[1][2]

    • Solution: Rigorously degas your DMF solvent prior to use. Standard methods include freeze-pump-thaw cycles (for more sensitive reactions) or sparging with an inert gas like argon or nitrogen for at least 30-60 minutes.[3] Ensure your entire reaction setup is under a positive pressure of an inert atmosphere.

  • Solvent Purity: Impurities in the solvent, such as water or peroxides (in the case of ethers like THF), can interfere with the catalytic cycle and promote catalyst decomposition.[1][4]

    • Solution: Use anhydrous, high-purity solvents. If you suspect solvent contamination, consider purifying it using standard laboratory procedures or using a freshly opened bottle of an anhydrous grade solvent.

  • Ligand Choice and Solvent Compatibility: The choice of phosphine ligand is crucial and its stability can be solvent-dependent. In a coordinating solvent like DMF, the solvent molecules themselves can compete with the phosphine ligand for binding to the palladium center, potentially leading to ligand dissociation and catalyst instability.[2]

    • Solution: Consider switching to a less coordinating, non-polar solvent like toluene or dioxane. These solvents are less likely to displace your phosphine ligand.[2] If you must use a polar aprotic solvent, ensure you are using a sufficiently bulky and electron-rich phosphine ligand that binds strongly to the palladium.

Experimental Protocol for Solvent Degassing:

  • Place your solvent in a Schlenk flask equipped with a magnetic stir bar.

  • Attach the flask to a Schlenk line.

  • Freeze-Pump-Thaw Method (3 cycles recommended):

    • Freeze the solvent using a liquid nitrogen bath.

    • Once frozen, open the flask to the vacuum line for 5-10 minutes.

    • Close the flask to the vacuum and backfill with an inert gas (argon or nitrogen).

    • Allow the solvent to thaw completely.

    • Repeat this cycle two more times.

  • Inert Gas Sparging:

    • Insert a long needle connected to an inert gas line into the solvent, ensuring the tip is below the liquid surface.

    • Bubble the inert gas through the solvent for 30-60 minutes while stirring.

    • Maintain a positive pressure of inert gas over the solvent after degassing.

dot graph TD { A[Low Yield & Black Precipitate in Heck Reaction] --> B{Catalyst Decomposition}; B --> C[Oxygen Contamination]; B --> D[Solvent Impurities]; B --> E[Ligand Instability]; C --> F[Degas Solvent & Use Inert Atmosphere]; D --> G[Use High-Purity Anhydrous Solvent]; E --> H[Switch to Non-coordinating Solvent or Use Bulky Ligand]; F --> I[Improved Reaction Outcome]; G --> I; H --> I;

} caption: Troubleshooting workflow for catalyst decomposition.

Issue 2: My Suzuki coupling of a vinyl iodide is sluggish in a non-polar solvent.

Question: I'm running a Suzuki coupling with a vinyl iodide and an arylboronic acid in toluene, and the reaction is extremely slow, even at elevated temperatures. What solvent-related factors could be at play?

Answer: While non-polar solvents like toluene are often used in Suzuki couplings, their inability to effectively dissolve ionic species and stabilize charged intermediates can hinder key steps in the catalytic cycle, leading to slow reaction rates.[2][5]

Causality and Solution Pathway:

  • Poor Solubility of the Base: Many bases used in Suzuki couplings (e.g., K₂CO₃, Cs₂CO₃) have very low solubility in non-polar solvents like toluene. This limits the availability of the base to activate the boronic acid and facilitate the crucial transmetalation step.

    • Solution:

      • Aqueous Biphasic System: A common and effective solution is to add water to create a biphasic system.[6] The base will dissolve in the aqueous phase and activate the boronic acid at the interface of the two layers. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can further enhance the reaction rate in such systems.

      • Polar Aprotic Co-solvent: Adding a polar aprotic co-solvent such as DMF or dioxane can help to solubilize the base and accelerate the reaction.[2]

  • Stabilization of Charged Intermediates: The Suzuki reaction involves charged intermediates. Polar solvents are better at stabilizing these species, thereby lowering the activation energy of the reaction steps.[2][5]

    • Solution: Switching to a polar aprotic solvent system entirely, such as dioxane/water or THF/water, is often beneficial.[4][6]

Data on Solvent Effects in Suzuki Couplings:

Solvent SystemRelative RateRationale
TolueneSlowPoor base solubility, poor stabilization of charged intermediates.
Toluene / H₂OModerateImproved base solubility in the aqueous phase.
Dioxane / H₂OFastGood solubility of reactants and base, good stabilization of intermediates.[4]
THF / H₂OFastSimilar to dioxane/water, good for lower temperature reactions.[4]
Issue 3: I'm observing significant alkyne homocoupling (Glaser-Hay side product) in my Sonogashira reaction with a vinyl iodide.

Question: In my Sonogashira coupling of a vinyl iodide and a terminal alkyne, I'm getting a substantial amount of the alkyne dimer as a byproduct. How can I suppress this side reaction?

Answer: The formation of an alkyne dimer is a classic sign of the Glaser-Hay homocoupling side reaction, which is a common issue in copper-catalyzed Sonogashira reactions.[3] This side reaction is primarily promoted by the presence of oxygen.[1][3]

Causality and Solution Pathway:

  • Oxygen-Mediated Homocoupling: The copper(I) co-catalyst, essential for the Sonogashira reaction, can be oxidized by molecular oxygen. This oxidized copper species then promotes the oxidative homocoupling of the terminal alkyne.[3][7]

    • Solution: The most critical factor is the rigorous exclusion of oxygen.

      • Degassing: Thoroughly degas all solvents and liquid reagents (including the amine base).[3]

      • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (argon or nitrogen) using Schlenk techniques or in a glovebox.[3]

  • Solvent and Base Purity: Impurities in the solvent or amine base can also contribute to unwanted side reactions. The amine base is crucial for neutralizing the HI generated and for the formation of the copper acetylide.[3]

    • Solution: Use high-purity, anhydrous solvents and freshly distilled or high-purity amine bases. Some amines can oxidize over time, so using a fresh source is recommended.[8]

Experimental Protocol to Minimize Homocoupling:

  • Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Reagents: Use high-purity vinyl iodide, terminal alkyne, palladium catalyst, copper(I) iodide, and amine base.

  • Solvent and Base Preparation: Degas the solvent and amine base using the freeze-pump-thaw method or by sparging with an inert gas.

  • Reaction Setup:

    • Assemble the reaction under a positive pressure of inert gas.

    • Add the solid reagents (palladium catalyst, CuI) to the reaction flask.

    • Evacuate and backfill the flask with inert gas three times.

    • Add the degassed solvent, followed by the vinyl iodide, terminal alkyne, and amine base via syringe.

    • Maintain a positive pressure of inert gas throughout the reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general role of polar aprotic solvents like DMF, DMAc, and NMP in palladium-catalyzed reactions of vinyl iodides?

A1: Polar aprotic solvents are widely used in palladium-catalyzed cross-coupling reactions for several key reasons:[2][9]

  • Solubility: They are excellent at dissolving a wide range of organic substrates, organometallic reagents, and inorganic salts (bases), creating a homogeneous reaction mixture which is often crucial for efficient catalysis.[2]

  • Stabilization of Cationic Intermediates: In reactions that proceed through a cationic pathway, such as certain Heck reactions, these solvents can stabilize the charged palladium intermediates, facilitating the reaction.[10]

  • Increased Reaction Rates: By effectively solvating reactants and intermediates, they can lead to significantly increased reaction rates compared to non-polar solvents.[2]

  • Ligand Stabilization: In some cases, coordinating solvents like DMF can help stabilize "ligandless" palladium catalysts by coordinating to the metal center and preventing precipitation.[2]

Q2: Can water be a beneficial solvent or co-solvent in these reactions?

A2: Yes, surprisingly, water can be a highly beneficial co-solvent in many palladium-catalyzed reactions, including those with vinyl iodides.[11][12][13]

  • In Suzuki Couplings: Water is often used in combination with organic solvents like THF or dioxane to dissolve the inorganic base, which is essential for the activation of the boronic acid.[4][6]

  • In Heck Reactions: The presence of water can sometimes accelerate the reaction and improve selectivity. It can also be essential for solubilizing certain reagents like sodium formate in reductive Heck-type reactions.[11]

  • Hydrophilic Ligands: The use of water-soluble ligands allows the reaction to be conducted in aqueous media, which is advantageous from a green chemistry perspective and can simplify product isolation.[12] However, it's important to note that water can also promote undesired side reactions, such as the hydrolysis of starting materials or intermediates, so its use must be carefully evaluated for each specific reaction.[13]

Q3: How do I choose between a polar protic (e.g., alcohols) and a polar aprotic (e.g., DMF) solvent?

A3: The choice between a polar protic and a polar aprotic solvent depends heavily on the specific reaction mechanism.

  • Polar Protic Solvents (e.g., isopropanol, ethylene glycol): These solvents can act as hydrogen bond donors.[14] In some Heck reactions, they can promote the dissociation of halide ions from the palladium center, leading to faster rates and higher selectivity.[10] They can also serve as reducing agents in certain catalytic systems. However, they are generally incompatible with reactions involving highly basic or nucleophilic reagents (like Grignard reagents in Kumada couplings) as they will react with them.[2]

  • Polar Aprotic Solvents (e.g., DMF, THF, acetonitrile): These solvents are generally more versatile as they are less reactive towards common reagents in cross-coupling reactions.[14] They are excellent at dissolving a wide range of reactants and stabilizing charged intermediates without participating directly in the reaction in a protic manner.[2][15] For most standard cross-coupling reactions like Suzuki, Stille, and Sonogashira, polar aprotic solvents are a more common choice.

Q4: My reaction with a vinyl iodide is still not working despite trying different solvents. What else could be the issue?

A4: If you have systematically addressed solvent issues and the reaction is still failing, consider these other critical parameters:

  • Ligand Choice: The electronic and steric properties of the phosphine ligand are paramount. An inappropriate ligand can lead to slow oxidative addition, reductive elimination, or catalyst decomposition. For vinyl iodides, a variety of phosphine ligands can be effective, and screening a few different options is often necessary.

  • Base: The strength and nature of the base are crucial, particularly in Suzuki and Sonogashira couplings. Ensure the base is strong enough for the specific transformation and is of high purity.

  • Catalyst Precursor and Activation: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂) can influence the ease of formation of the active Pd(0) species. Ensure your reaction conditions are suitable for the in-situ reduction of your chosen precatalyst.[16]

  • Temperature: Some reactions require higher temperatures to overcome activation barriers. If you are running the reaction at room temperature, a gradual increase in temperature may be necessary. Conversely, excessively high temperatures can lead to catalyst decomposition.[1]

  • Reactivity of the Vinyl Iodide: While vinyl iodides are generally highly reactive, steric hindrance or certain electronic effects on the substrate can inhibit the reaction.[17]

G cluster_0 Solvent Selection Logic Start Start ReactionType Identify Reaction Type (Heck, Suzuki, Sonogashira, etc.) ReagentCompatibility Assess Reagent Compatibility (e.g., Grignard, strong base) Protic Polar Protic Solvent (e.g., IPA, H2O) Aprotic Polar Aprotic Solvent (e.g., DMF, THF, Dioxane) NonPolar Non-Polar Solvent (e.g., Toluene) Biphasic Consider Biphasic System (e.g., Toluene/H2O)

References

  • Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PMC - NIH.
  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing.
  • Troubleshooting guide for Sonogashira coupling failures. Benchchem.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar.
  • Effect of Ligands and Additives on the Palladium-Promoted Carbonylative Coupling of Vinyl Stannanes and Electron-Poor Enol Trifl
  • Solvent effects in palladium catalysed cross-coupling reactions. Request PDF.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • The Sonogashira Coupling. Unknown Source.
  • Solvent effects in palladium catalysed cross-coupling reactions.
  • Troubleshooting low conversion in Sonogashira reactions of vinyl iodides. Benchchem.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
  • Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. IT Services - University of Liverpool.
  • Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions.
  • The Influence of Ligands on the Pd-Catalyzed Diaryl
  • Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • Mechanistic Studies on the Pd-Catalyzed Vinylation of Aryl Halides with Vinylalkoxysilanes in Water: The Effect of the Solvent and NaOH Promoter. Journal of the American Chemical Society.
  • Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer. RSC Publishing.
  • Ligand and Solvent Selection for Enhanced Separation of Palladium Catalysts by Organic Solvent Nanofiltr
  • Heck reaction. Wikipedia.
  • Ligand and Solvent Selection for Enhanced Separation of Palladium Catalysts by Organic Solvent Nanofiltr
  • Struggling to make a sonogashira coupling reaction happen. r/Chempros - Reddit.
  • Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes. RSC Publishing.
  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. PMC - NIH.
  • Effect of water on the palladium-catalyzed amid
  • Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?.
  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic.
  • Palladium catalyzed couplings. Chemistry LibreTexts.
  • Palladium-catalyzed cross-coupling of vinyl iodides with organostannanes: synthesis of unsymmetrical divinyl ketones.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry (RSC Publishing). [Link]

  • Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. MDPI.
  • Effect of the Solvent Type on the Colloidal Stability and the Degree of Condensation of Silica Sols Stabilized by Amphiphilic Urethane Acrylate and the Properties of Their Co

Sources

Technical Support Center: Catalyst Deactivation in 3-Iodocyclopent-2-enone Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting catalyst deactivation in cross-coupling reactions involving 3-iodocyclopent-2-enone. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in complex molecule synthesis. Catalyst deactivation is a frequent impediment to achieving high yields and reaction efficiency. This document provides in-depth, experience-driven insights into diagnosing, understanding, and overcoming these challenges.

Section 1: Diagnosing Catalyst Deactivation - Frequently Asked Questions

This section addresses the common symptoms observed during a reaction that point towards catalyst deactivation.

Q1: My reaction has stalled. The starting material is consumed, but the product yield is low, and I'm seeing a lot of dark particulate matter. What's happening?

A1: This is a classic sign of catalyst deactivation, specifically the formation of palladium black.[1] The active, soluble Pd(0) catalyst has likely aggregated into inactive palladium nanoparticles.[1] This can be triggered by several factors:

  • Ligand Dissociation: Particularly with sterically hindered phosphine ligands, the ligand can dissociate from the palladium center, leaving it unprotected and prone to aggregation.[1]

  • Oxidation: Trace amounts of oxygen in your reaction vessel can oxidize the active Pd(0) to Pd(II), disrupting the catalytic cycle.[1] It can also lead to the oxidation of sensitive phosphine ligands.[1][2]

  • High Temperatures: Excessive heat can accelerate both ligand degradation and catalyst aggregation.[3]

Q2: The reaction is sluggish, and I'm observing significant amounts of homocoupled byproducts from my boronic acid/ester (in a Suzuki coupling). Why?

A2: The formation of homocoupled byproducts often points to an issue with the relative rates of the catalytic cycle steps or the presence of oxidants.

  • Slow Transmetalation: If the transmetalation step is slow, the oxidative addition complex can undergo side reactions.

  • Presence of Pd(II): Unreduced Pd(II) precatalyst or Pd(II) generated from oxidation of Pd(0) can mediate the homocoupling of organoboron reagents.[4][5] Rigorous exclusion of oxygen is critical to minimize this.[5]

  • Base-Induced Decomposition: Certain bases can promote the decomposition of the boronic acid, which can also lead to homocoupling.

Q3: My reaction works well on a small scale, but when I scale up, the yield drops significantly. What could be the cause?

A3: Scale-up issues are often related to mass and heat transfer, as well as the increased impact of impurities.

  • Inefficient Mixing: In larger vessels, inefficient stirring can create localized "hot spots" or areas of high concentration, leading to catalyst decomposition.

  • Oxygen Exclusion: Achieving and maintaining a truly inert atmosphere is more challenging on a larger scale. Even small leaks can introduce enough oxygen to poison the catalyst over the extended reaction time.

  • Impurity Concentration: The absolute amount of catalyst-poisoning impurities in reagents and solvents increases with scale, potentially overwhelming the catalyst at low loadings.[6]

Section 2: Uncovering the Root Cause - Deactivation Pathways

Understanding the "why" behind catalyst deactivation is crucial for effective troubleshooting. The following section details the primary mechanisms of catalyst failure.

Deactivation Pathway 1: Agglomeration to Palladium Black

The most common deactivation pathway is the precipitation of the active Pd(0) species into bulk, inactive palladium metal, known as palladium black.[1] The catalytically active species is typically a low-coordinate, ligand-stabilized Pd(0) complex.[7] If the supporting ligands dissociate or are degraded, the "naked" palladium atoms will rapidly agglomerate.

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway Active_Catalyst L-Pd(0)-L OxAdd Oxidative Addition Active_Catalyst->OxAdd + R1-X Ligand_Loss Ligand Loss or Degradation Active_Catalyst->Ligand_Loss Pd_II_Complex L-Pd(II)(R1)(X)-L OxAdd->Pd_II_Complex Transmetalation Transmetalation Pd_II_Complex->Transmetalation + R2-M Product_Complex L-Pd(II)(R1)(R2)-L Transmetalation->Product_Complex Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Reductive_Elimination->Active_Catalyst Product R1-R2 Reductive_Elimination->Product Naked_Pd "Naked" Pd(0) Ligand_Loss->Naked_Pd Pd_Black Palladium Black (Inactive) Naked_Pd->Pd_Black Aggregation

Caption: Catalyst deactivation via agglomeration.

Deactivation Pathway 2: Ligand Degradation

Phosphine-based ligands, while essential for stabilizing the catalyst, are susceptible to degradation under reaction conditions.

  • Oxidation: Electron-rich phosphines can be easily oxidized by trace oxygen to form phosphine oxides, which have poor coordinating ability.[1]

  • P-C Bond Cleavage: Under harsh conditions (high temperature, strong base), P-C bond cleavage can occur, destroying the ligand structure.

  • Reaction with Substrates/Products: In some cases, the ligand itself can react with the starting materials or products, leading to catalyst inhibition.

Deactivation Pathway 3: Catalyst Poisoning

Impurities present in the reagents, solvents, or even leached from the glassware can act as catalyst poisons.

  • Coordinating Species: Impurities with strong coordinating atoms (e.g., sulfur, thiols) can bind irreversibly to the palladium center, blocking substrate access.

  • Water and Oxygen: As mentioned, these are significant culprits. Water can interfere with the base and certain organometallic reagents, while oxygen leads to oxidation.[3]

  • Halide Inhibition: High concentrations of halide ions (especially iodide) can sometimes form stable, less reactive palladium complexes, slowing down the catalytic cycle.[8]

Section 3: Troubleshooting Guides & Protocols

This section provides actionable, step-by-step protocols to address catalyst deactivation.

Troubleshooting Workflow

When encountering a problematic reaction, a systematic approach is key.

G Start Low Yield or Stalled Reaction Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Reagents Analyze Reagent Purity Check_Inert->Check_Reagents [ OK ] Degas Improve Degassing Protocol Check_Inert->Degas [ Issue Found ] Optimize_Conditions Systematically Vary Conditions Check_Reagents->Optimize_Conditions [ OK ] Purify_Solvents Purify Solvents & Reagents Check_Reagents->Purify_Solvents [ Impurities Found ] Screen_Components Screen New Catalysts & Ligands Optimize_Conditions->Screen_Components [ No Improvement ] Vary_Temp Vary Temperature Optimize_Conditions->Vary_Temp Vary_Base Change Base Optimize_Conditions->Vary_Base Vary_Ligand Change Ligand/ Catalyst Screen_Components->Vary_Ligand Success Reaction Optimized Purify_Solvents->Check_Reagents Degas->Check_Inert Vary_Temp->Success [ Improvement ] Vary_Base->Success [ Improvement ] Vary_Ligand->Success [ Improvement ]

Caption: A logical workflow for troubleshooting.

Protocol 3.1: Rigorous Exclusion of Air and Moisture

This is the most critical and often overlooked aspect of running successful cross-coupling reactions.

Objective: To create and maintain a truly inert atmosphere for the reaction.

Methodology:

  • Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon, or in a desiccator.

  • Solvent and Reagent Degassing:

    • Sparge Method (Recommended): Bubble dry nitrogen or argon through the solvent for at least 30-60 minutes. For larger volumes, this is more effective than freeze-pump-thaw.

    • Freeze-Pump-Thaw: For smaller volumes (<50 mL), freeze the solvent using liquid nitrogen, evacuate the headspace under high vacuum, and then thaw. Repeat this cycle three times.

  • Reaction Setup: Assemble the reaction apparatus while flushing with a positive pressure of inert gas. Use septa that have not been punctured multiple times.

  • Reagent Addition: Add solid reagents under a positive flow of inert gas. Add liquid reagents via a gas-tight syringe.

  • Execution: Maintain a positive pressure of inert gas throughout the reaction, typically by using a balloon or a bubbler system.

Protocol 3.2: Catalyst, Ligand, and Base Screening

If rigorous inerting does not solve the issue, the reaction components may be suboptimal.

Objective: To identify a more stable and active catalytic system.

Methodology:

  • Ligand Choice: The steric and electronic properties of the phosphine ligand are critical.[3] For the electron-deficient this compound, electron-rich and bulky ligands are often a good starting point as they promote the often rate-limiting oxidative addition step and stabilize the active monoligated catalyst species.[3][9]

    • Screening Table: Set up parallel small-scale reactions to test different ligands.

Ligand TypeExample LigandsKey Characteristics
Bulky Monophosphines XPhos, SPhos, RuPhosBulky, electron-rich. Good for challenging substrates.
Bidentate Phosphines dppf, XantphosCan offer greater stability to the metal center.
N-Heterocyclic Carbenes IPr, IMesStrong σ-donors, often highly active and stable.[10]
  • Base Selection: The choice of base is crucial and can influence catalyst stability.[2]

    • Inorganic Bases: K₃PO₄, Cs₂CO₃, K₂CO₃ are common choices. They are generally robust but their solubility can be an issue.

    • Organic Bases: Et₃N, DIPEA are soluble but can sometimes coordinate to the catalyst.

    • Alkoxides: NaOtBu, KOtBu are very strong bases but can sometimes promote ligand degradation.[11]

  • Solvent Effects: The solvent not only dissolves the reagents but also influences catalyst stability and reactivity.[12][13]

    • Common Solvents: Toluene, Dioxane, THF, DMF are frequently used.[14]

    • Polar Aprotic Solvents: (e.g., DMF, Dioxane) can accelerate reactions involving polar transition states but may also compete for coordination to the palladium center.[12][13][14]

    • Nonpolar Solvents: (e.g., Toluene) are often a good choice for minimizing competitive coordination.

Section 4: Preventative Measures

Proactive measures can significantly reduce the incidence of catalyst deactivation.

  • Use High-Purity Reagents: Always use the highest purity reagents available. If in doubt, purify solvents and reagents before use.

  • Use a Pre-catalyst: Pd(II) precatalysts are often more stable to air and moisture than Pd(0) sources.[2] They are reduced in situ to the active Pd(0) species.

  • Optimize Catalyst Loading: While low catalyst loading is desirable, starting a new or difficult reaction with a slightly higher loading (e.g., 2-5 mol%) can help overcome issues with trace impurities.[1][6]

  • Control Temperature: Do not overheat the reaction. Run reactions at the lowest temperature that provides a reasonable reaction rate.

By systematically addressing these factors, researchers can effectively troubleshoot and prevent catalyst deactivation, leading to more robust and reproducible couplings with this compound.

References
  • MDPI. (2022-12-01). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
  • Benchchem. Palladium catalyst issues in cross-coupling reactions.
  • Benchchem. Technical Support Center: Troubleshooting Low Catalytic Turnover with Phosphine Ligands.
  • SciSpace. Poisoning and deactivation of palladium catalysts.
  • YouTube. (2022-03-25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
  • Benchchem. A Comparative Guide to the Kinetics of Suzuki Coupling with Different Vinyl Halides.
  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
  • ResearchGate. (2025-08-06). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
  • Harvard University. The Suzuki Reaction - Chem 115 Myers.
  • National Institutes of Health. (2025-12-04). Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC.
  • Chemistry LibreTexts. (2023-08-02). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Royal Society of Chemistry. (2025-01-22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
  • ACS Publications. (2022-07-10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Organic Chemistry Portal. An Iodocyclization Approach to Substituted 3-Iodothiophenes.
  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.
  • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2025-08-07). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF.
  • MDPI. Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts.
  • ACS Publications. (2018-05-23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics.
  • Organic Chemistry Portal. Substituted enone synthesis by C-C coupling.
  • YouTube. (2024-01-10). Ligand design for cross-couplings: phosphines.
  • PubMed. (2015-03-27). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
  • Thieme. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.
  • ResearchGate. (2025-08-07). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
  • Macmillan Group. Deactivation Pathways in Transition Metal Catalysis.
  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.

Sources

Technical Support Center: Workup Procedures for Removing Tin Byproducts in Stille Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Stille cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, prized for its tolerance of a wide array of functional groups.[1] However, a significant drawback is the use of stoichiometric organotin reagents, which generate toxic and often difficult-to-remove tin byproducts.[1][2][3] For applications in drug development and materials science, reducing these tin residues to parts-per-million (ppm) levels is a critical regulatory and safety requirement.[2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) for the effective removal of organotin contaminants from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is it so important to remove tin byproducts?

Organotin compounds, particularly the tributyltin and trimethyltin species commonly used in Stille couplings, are known to be highly toxic.[2] Their removal is essential not only for the purity of the final compound but also for safety and environmental reasons. For any compound intended for biological screening or pharmaceutical development, stringent limits on heavy metal contamination, including tin, must be met.[3]

Q2: What are the most common tin byproducts I should expect in my reaction?

The primary byproducts depend on the specific reagents and reaction conditions but typically include:

  • Trialkyltin halides (R₃SnX): Formed from the tin reagent after the transmetalation step (e.g., Bu₃SnCl, Bu₃SnBr).[2]

  • Unreacted Organostannane Reagents: The starting tetraalkyltin compound (R₄Sn).

  • Hexaalkyldistannanes (R₃Sn-SnR₃): Resulting from homocoupling side reactions.[2]

  • Trialkyltin Hydrides (R₃SnH): May be present if certain side reactions or starting materials are involved.

Q3: Can't I just use a standard silica gel column?

While standard silica gel chromatography can reduce the bulk of tin impurities, it is often insufficient for achieving the low ppm levels required for pharmaceutical applications.[2] Many organotin byproducts are relatively non-polar and can co-elute with the desired product.[2] However, modifying the silica gel or using alternative stationary phases can significantly improve separation (see Troubleshooting Guides below).

Q4: Are there alternative coupling reactions that avoid tin byproducts?

Yes. The Suzuki-Miyaura coupling, which uses generally less toxic boronic acids, is a popular alternative.[2] However, Stille reactions are often favored for the high stability and functional group tolerance of the organostannane reagents, making them indispensable for certain complex syntheses.[2]

Method Selection & Troubleshooting Guides

Choosing the right workup procedure depends on the scale of your reaction, the properties of your desired product, and the specific tin byproducts present.

Diagram: Decision Workflow for Tin Removal

This diagram outlines a logical approach to selecting the appropriate purification strategy.

Stille_Workup_Decision_Tree start Crude Stille Reaction Mixture product_solubility Is the product soluble in common organic solvents? start->product_solubility kf_wash Aqueous KF Wash (Precipitation) product_solubility->kf_wash Yes recrystallization Recrystallization or Slurry in MTBE product_solubility->recrystallization No (Solid) filter_celite Filter through Celite kf_wash->filter_celite end Pure Product (<15 ppm Tin) recrystallization->end kf_success Tin Removed? filter_celite->kf_success chromatography_q Is chromatography feasible? kf_success->chromatography_q No kf_success->end Yes k2co3_silica K₂CO₃-impregnated Silica Chromatography chromatography_q->k2co3_silica Yes base_deactivated_silica Base-deactivated Silica Chromatography (Et₃N) chromatography_q->base_deactivated_silica dbu_iodine DBU / I₂ Treatment (for R₃SnH or R₃SnSnR₃) chromatography_q->dbu_iodine No (or still impure) k2co3_silica->end base_deactivated_silica->end dbu_iodine->kf_wash

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Iodocyclopent-2-enone and 3-Bromocyclopent-2-enone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is a critical decision point that dictates reaction efficiency, cost, and overall synthetic strategy. The 3-halocyclopent-2-enone scaffold is a versatile building block, but the choice of the halogen—iodine versus bromine—can profoundly impact reactivity. This guide provides an in-depth, objective comparison of 3-iodocyclopent-2-enone and 3-bromocyclopent-2-enone, supported by fundamental principles and experimental data, to inform your selection process in key synthetic transformations.

Part 1: The Decisive Factor: Carbon-Halogen Bond Strength

The fundamental difference in reactivity between this compound and its bromo-analog lies in the strength of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker and more polarizable than the C-Br bond. This is a direct consequence of the larger atomic radius of iodine and the poorer orbital overlap between its 5p orbital and the carbon sp² orbital.

This difference in bond dissociation energy (BDE) is the primary determinant of reactivity in transformations where the cleavage of the C-X bond is the rate-determining step, most notably in palladium-catalyzed cross-coupling reactions.[1]

BondBond Dissociation Energy (kJ/mol)Bond Dissociation Energy (kcal/mol)
C-Br~285~72.1[1]
C-I~213~57.6[1]
Table 1: A comparison of average C-Br and C-I bond dissociation energies for vinyl halides. The weaker C-I bond requires less energy to cleave.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions: A Clear Distinction

In the realm of C-C bond formation, palladium-catalyzed cross-coupling reactions are indispensable tools. Here, the reactivity order is unequivocally I > Br > Cl.[1] This is because the first and often rate-limiting step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.

G cluster_0 Oxidative Addition (Rate-Determining) cluster_1 Catalytic Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)-X R-Pd(II)(L2)-X Pd(0)L2->R-Pd(II)-X Faster for X=I due to lower BDE R-X Vinyl Halide (I or Br) R-X->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation Organometallic Reagent (e.g., R'-B(OR)2) Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Forms R-Pd(II)-R' Reductive_Elimination->Pd(0)L2 Releases R-R' Product

General catalytic cycle for Pd-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is a cornerstone of modern synthesis. When comparing the two cyclopentenone substrates, the iodo-derivative consistently provides higher yields in shorter reaction times and under milder conditions.[2]

Comparative Performance in Suzuki-Miyaura Coupling

SubstrateCatalyst SystemBaseTemp (°C)Time (h)Yield (%)
This compoundPd/C (5 mol%)Na₂CO₃251>95
3-Bromocyclopent-2-enonePd(PPh₃)₄ (5 mol%)Na₂CO₃8012~70-80
Table 2: Representative data comparing the Suzuki-Miyaura coupling of 3-iodo- and 3-bromocyclopent-2-enone with phenylboronic acid. The iodo- a faster reaction at room temperature. Data is synthesized based on typical reactivity patterns.[2]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling

Objective: To compare the reaction rate and yield of this compound vs. 3-bromocyclopent-2-enone in a Suzuki-Miyaura coupling with phenylboronic acid.

Rationale: This protocol uses a standard set of conditions known to be effective for vinyl halides. For the iodo-compound, a milder heterogeneous Pd/C catalyst is often sufficient, highlighting its higher reactivity.[2] The bromo-compound typically requires a more active, ligated homogeneous catalyst like Pd(PPh₃)₄ and elevated temperatures.

Materials:

  • This compound (1.0 eq)

  • 3-Bromocyclopent-2-enone (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • For Iodo-Reaction: 10% Pd on Carbon (5 mol%)

  • For Bromo-Reaction: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1)

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars and reflux condensers, add the respective halogenated cyclopentenone (e.g., 1 mmol).

  • Reagent Addition: To each flask, add phenylboronic acid (1.2 mmol) and sodium carbonate (2.0 mmol).

  • Catalyst Addition: To the flask containing the iodo-compound, add 10% Pd/C. To the flask with the bromo-compound, add Pd(PPh₃)₄.

  • Solvent & Degassing: Add the DME/water solvent mixture to achieve a 0.2 M concentration. Purge both flasks with an inert gas (Argon or Nitrogen) for 15 minutes.

  • Reaction Conditions:

    • Stir the this compound reaction at room temperature (25 °C).

    • Heat the 3-bromocyclopent-2-enone reaction to 80 °C.

  • Monitoring: Monitor the reactions by Thin Layer Chromatography (TLC) or GC-MS at 30-minute intervals.

  • Workup & Analysis: Once the starting material is consumed (or after a set time, e.g., 12 hours), cool the reactions to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to determine the isolated yield.

B. Sonogashira Coupling

The Sonogashira coupling joins a terminal alkyne with a vinyl halide, typically using a dual palladium and copper(I) catalytic system.[3][4] The reactivity trend mirrors that of the Suzuki coupling, with the C-I bond undergoing oxidative addition much more readily than the C-Br bond. Consequently, reactions with this compound can often be performed under copper-free conditions, which can be advantageous for sensitive substrates.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd R-Pd(II)(L₂)-X Pd0->OxAdd Oxidative Addition (R-X) RedElim Reductive Elimination RedElim->Pd0 Product R-alkyne RedElim->Product CuX Cu(I)X CuAlkyne Cu(I)-alkyne CuAlkyne->OxAdd Transmetalation Alkyne H-alkyne Alkyne->CuAlkyne Base Base Base

Sources

A Researcher's Guide to Suzuki-Miyaura Coupling: Vinyl Iodide vs. Vinyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in forging carbon-carbon bonds, particularly between sp²-hybridized centers.[1] Its widespread adoption in pharmaceutical and materials science is a testament to its functional group tolerance and stereospecificity. At the heart of this powerful transformation lies the choice of the electrophilic partner, typically an organohalide. For researchers constructing complex molecules containing vinyl moieties, a critical decision arises: should one employ a vinyl iodide or a vinyl bromide?

This guide provides an in-depth comparison of these two substrates, moving beyond simple reactivity trends to explore the mechanistic underpinnings, practical considerations, and supporting experimental data that inform this crucial choice.

The Decisive Step: Oxidative Addition

To understand the performance differences between vinyl iodide and vinyl bromide, we must first examine the catalytic cycle of the Suzuki-Miyaura reaction. The generally accepted mechanism proceeds through three fundamental stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R¹-X).

  • Transmetalation: The organic group (R²) from the organoboron reagent is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments (R¹ and R²) couple and are expelled from the palladium center, regenerating the Pd(0) catalyst.[2][3]

For many Suzuki-Miyaura couplings, the initial oxidative addition step is the slowest and therefore rate-determining phase of the entire cycle.[2][3] It is here that the intrinsic properties of the carbon-halogen bond dictate the overall efficiency and required conditions of the reaction.

cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pdiix R¹-Pd(II)L₂-X pd0->pdiix Oxidative Addition pdiir R¹-Pd(II)L₂-R² pdiix->pdiir Transmetalation pdiir->pd0 Reductive Elimination product R¹-R² pdiir->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Head-to-Head Comparison: The Impact of the Halogen

The choice between iodine and bromine is not merely a substitution of one halogen for another; it fundamentally alters the kinetics and thermodynamics of the crucial oxidative addition step.

Carbon-Halogen Bond Dissociation Energy (BDE)

The energy required to cleave a bond homolytically is its Bond Dissociation Energy (BDE).[4] A weaker bond requires less energy to break and will therefore react more readily in the oxidative addition step. The trend for carbon-halogen BDE is unequivocal: C-F > C-Cl > C-Br > C-I.[5][6][7] The carbon-iodine bond is the weakest among the common halides, making vinyl iodides inherently more reactive than their bromide counterparts.

The Rate of Oxidative Addition

This difference in bond strength translates directly to reaction rates. The established order of reactivity for halides in Suzuki couplings is I > OTf > Br >> Cl.[8] Experimental studies have confirmed that vinyl iodides exhibit the highest reactivity, undergoing oxidative addition to Pd(0) much more rapidly than vinyl bromides.[9] This enhanced reactivity allows for significantly milder reaction conditions, including lower temperatures and shorter reaction times, which can be crucial for preserving sensitive functional groups elsewhere in the molecule.

y_axis Potential Energy origin->y_axis x_axis Reaction Coordinate origin->x_axis reactants Pd(0) + R-X reactants->mid_i:n  Vinyl Iodide reactants->mid_br:n  Vinyl Bromide products R-Pd(II)-X ts_i ‡ (R-I) ts_br ‡ (R-Br) mid_i:n->products  Vinyl Iodide mid_br:n->products  Vinyl Bromide

Caption: Conceptual energy profile for oxidative addition.

Catalyst and Ligand Selection

The higher innate reactivity of vinyl iodides means they can often be successfully coupled using "classic," less-activated palladium sources like Pd(PPh₃)₄ or combinations of Pd(OAc)₂ with simple phosphine ligands such as triphenylphosphine.[10]

Conversely, the more challenging oxidative addition of vinyl bromides frequently necessitates the use of more sophisticated and potent catalyst systems. These systems typically employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, developed by the Buchwald group) or N-heterocyclic carbenes (NHCs).[2][3][11] These advanced ligands stabilize the palladium center and increase its electron density, thereby promoting the cleavage of the stronger C-Br bond. While highly effective, these specialized ligands and their corresponding palladium precatalysts are significantly more expensive than simpler systems.

Cost and Availability

From a practical and economic standpoint, particularly for process development and large-scale synthesis, vinyl bromides often hold a distinct advantage. They are generally more commercially available and substantially less expensive than their corresponding vinyl iodide analogs.

Data Summary: Iodide vs. Bromide

FeatureVinyl IodideVinyl BromideCausality & Field Insights
Relative Reactivity Very HighModerate to HighThe weaker C-I bond leads to a lower activation energy for the rate-determining oxidative addition step.[8][9]
C-X Bond Energy ~240 kJ/mol~276 kJ/molLower bond energy facilitates easier cleavage by the Pd(0) catalyst.[7]
Typical Conditions Room temp. to moderate heatModerate to high heatThe higher reactivity of iodides often obviates the need for high temperatures, preserving thermally sensitive substrates.
Catalyst System Simple Pd sources (e.g., Pd(PPh₃)₄) often suffice.Requires electron-rich, bulky ligands (e.g., Buchwald ligands, NHCs).[11]The need for advanced ligands for bromides adds cost and complexity but enables challenging transformations.
Cost & Availability Higher Cost, Less AvailableLower Cost, More AvailableFor large-scale campaigns, the cost savings of using a bromide can be a primary driver for process optimization.
Potential Issues Iodide can act as a μ-bridging ligand, forming inactive Pd dimers.[3]Can be sluggish with electron-rich or sterically hindered systems.While rare, catalyst inhibition by iodide is a known phenomenon; bromides are less prone to this specific deactivation pathway.

Experimental Protocols: A Self-Validating System

The following protocols illustrate the practical differences in catalyst systems required for efficient coupling of vinyl iodides and bromides. The rationale behind each component choice is explained to provide a self-validating framework.

Protocol 1: Coupling of a Vinyl Iodide with Phenylboronic Acid

This procedure utilizes a classic, robust catalyst system suitable for the high reactivity of the vinyl iodide.

Workflow Diagram:

reagents 1. Add Vinyl Iodide, Phenylboronic Acid, K₃PO₄ to flask. inert 2. Evacuate and backfill with Argon (3x). reagents->inert solvent 3. Add degassed Toluene/H₂O. inert->solvent catalyst 4. Add Pd(PPh₃)₄. solvent->catalyst reaction 5. Heat to 80 °C and stir for 4h. catalyst->reaction workup 6. Aqueous Workup & Purification. reaction->workup

Caption: Experimental workflow for vinyl iodide coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add the vinyl iodide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and finely ground potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable vinyl halide. K₃PO₄ is an effective base for activating the boronic acid for transmetalation.

  • Inerting: Seal the flask with a septum, and alternately evacuate and backfill with argon three times.

    • Rationale: The Pd(0) catalyst is oxygen-sensitive and can be deactivated through oxidation. Establishing an inert atmosphere is critical for catalytic efficiency.

  • Solvent Addition: Add degassed toluene (4 mL) and degassed water (1 mL) via syringe.

    • Rationale: A biphasic solvent system is common. Toluene solubilizes the organic components, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Degassing removes dissolved oxygen.

  • Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

    • Rationale: Pd(PPh₃)₄ is a reliable, air-stable precatalyst that readily generates the active Pd(0)L₂ species in solution. A 3 mol% loading is typical for a substrate of this reactivity.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: After cooling, dilute the reaction with ethyl acetate, wash with water and brine, dry over Na₂SO₄, concentrate, and purify by flash chromatography.

Protocol 2: Coupling of a Vinyl Bromide with Phenylboronic Acid

This procedure employs a modern, highly active Buchwald-type precatalyst to overcome the higher activation barrier of the C-Br bond.

Workflow Diagram:

reagents 1. Add Vinyl Bromide, Phenylboronic Acid, K₃PO₄, Precatalyst, Ligand. inert 2. Evacuate and backfill with Argon (3x). reagents->inert solvent 3. Add degassed Dioxane. inert->solvent reaction 4. Heat to 100 °C and stir for 12h. solvent->reaction workup 5. Aqueous Workup & Purification. reaction->workup

Caption: Experimental workflow for vinyl bromide coupling.

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox, or under a positive flow of argon, add the vinyl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), SPhos Pd G3 Precatalyst (0.01 mmol, 1 mol%), and SPhos ligand (0.01 mmol, 1 mol%).

    • Rationale: A higher excess of boronic acid is sometimes used for less reactive bromides. The SPhos precatalyst is an air-stable Pd(II) source that reliably generates a highly active Pd(0) catalyst in situ. The bulky, electron-rich SPhos ligand is essential for promoting the difficult oxidative addition of the C-Br bond.

  • Inerting: If not in a glovebox, seal the flask and inert the atmosphere as described in Protocol 1.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

    • Rationale: Anhydrous polar aprotic solvents like dioxane or THF are often preferred for these advanced catalyst systems.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12 hours.

    • Rationale: More forcing conditions (higher temperature, longer time) are typically required to drive the coupling of the less reactive bromide to completion.

  • Workup and Purification: Follow the workup procedure as described in Protocol 1.

Conclusion and Practical Recommendations

The choice between a vinyl iodide and a vinyl bromide in Suzuki-Miyaura coupling is a classic case of balancing reactivity with practicality.

  • Vinyl Iodides are the sprinters of the Suzuki reaction. Their high reactivity, stemming from the weak C-I bond, allows for mild conditions, rapid conversions, and the use of simple, inexpensive palladium catalysts. They are the substrate of choice for proof-of-concept syntheses, complex molecule construction where functional group preservation is paramount, and situations where reaction time is the primary constraint.

  • Vinyl Bromides are the marathon runners. While less reactive, requiring more forceful conditions and sophisticated, expensive catalyst systems, their lower cost and wider availability make them the workhorse for large-scale production and process chemistry. The initial investment in developing a robust protocol for a vinyl bromide often pays significant dividends in terms of cost-efficiency and supply chain reliability.

For the modern researcher, the decision should be guided by the project's goals. For rapid discovery and maximum reactivity, the vinyl iodide is a superior tool. For scalable, cost-effective synthesis, mastering the coupling of the corresponding vinyl bromide is an indispensable skill.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Bard, N., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Retrieved from [Link]

  • ACS Publications. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

  • Wikipedia. (n.d.). Bond dissociation energy. Retrieved from [Link]

  • ACS Publications. (n.d.). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics.
  • ACS Publications. (n.d.). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research.
  • ResearchGate. (n.d.). Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Retrieved from [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Bond Energies. Retrieved from [Link]

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A Comparative Guide to Vinyl Halides in Palladium Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Among the myriad of tools available, palladium-catalyzed cross-coupling reactions stand as a pillar of modern synthetic chemistry. This guide provides an in-depth comparative analysis of vinyl halides—iodides, bromides, chlorides, and fluorides—as coupling partners in these essential transformations. By delving into the underlying principles, experimental nuances, and comparative performance data, this document aims to equip scientists with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

The Central Role of Oxidative Addition: Understanding Reactivity Trends

The reactivity of vinyl halides in palladium-catalyzed cross-coupling is fundamentally governed by the rate-determining step for many of these reactions: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst. The strength of the C-X bond is the primary determinant of the ease of this step, establishing a clear and predictable reactivity trend.[1]

General Reactivity Trend: Vinyl Iodide > Vinyl Bromide > Vinyl Chloride > Vinyl Fluoride

This trend is a direct consequence of the decreasing C-X bond dissociation energies as one moves down the halogen group. The weaker C-I bond is more readily cleaved by the electron-rich palladium(0) center, initiating the catalytic cycle with greater facility than the stronger C-F bond.

Comparative Analysis of Vinyl Halides

This section provides a detailed examination of each vinyl halide, discussing their relative reactivity, advantages, disadvantages, and key considerations for their use in common palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Heck reactions.

Vinyl Iodides: The Workhorse of High Reactivity

Vinyl iodides are often the substrate of choice when high reactivity and mild reaction conditions are paramount. Their weak C-I bond ensures rapid oxidative addition to the palladium(0) center, often leading to high yields and fast reaction times.

Advantages:

  • High Reactivity: Enables coupling under mild conditions (e.g., room temperature) with a broad range of coupling partners.

  • Catalyst Versatility: Often compatible with simple palladium precursors and less specialized ligands.

Disadvantages:

  • Higher Cost and Lower Availability: Compared to chlorides and bromides, vinyl iodides are generally more expensive and less commercially available.

  • Potential for Side Reactions: Their high reactivity can sometimes lead to undesired side reactions, such as homocoupling.

Experimental Insight: The high reactivity of vinyl iodides makes them ideal for the synthesis of complex molecules where sensitive functional groups are present. For instance, in the total synthesis of natural products, a late-stage Stille coupling often employs a vinyl iodide to ensure a high-yielding transformation under conditions that will not compromise the integrity of the molecule.[2]

Vinyl Bromides: The Balance of Reactivity and Accessibility

Vinyl bromides represent a practical compromise between the high reactivity of iodides and the cost-effectiveness of chlorides. They are widely used in a vast array of cross-coupling reactions and are often the starting point for optimization studies.

Advantages:

  • Good Reactivity: While generally requiring slightly more forcing conditions than iodides, they are reactive enough for a broad scope of transformations.

  • Commercial Availability and Cost: More readily available and less expensive than their iodide counterparts.

Disadvantages:

  • Requires More Active Catalysts: Compared to iodides, achieving high efficiency may necessitate the use of more specialized ligands or higher reaction temperatures.

Experimental Insight: The choice between a vinyl bromide and a vinyl iodide can be a strategic one. For instance, in a molecule containing both a vinyl iodide and a vinyl bromide, the iodide can be selectively coupled while leaving the bromide intact for a subsequent, different cross-coupling reaction.[2] This orthogonal reactivity is a powerful tool in sequential synthesis.

Vinyl Chlorides: The Economical but Challenging Substrate

The low cost and vast commercial availability of vinyl chlorides make them highly attractive substrates, particularly for large-scale industrial applications. However, their strong C-Cl bond presents a significant activation barrier for oxidative addition.

Advantages:

  • Low Cost and High Availability: The most economical of the vinyl halides.

  • Increased Molecular Diversity: A wider range of chlorinated starting materials is commercially available.

Disadvantages:

  • Low Reactivity: The C-Cl bond is significantly stronger than C-Br and C-I bonds, making oxidative addition difficult.[3]

  • Requires Specialized Catalysts: Successful coupling of vinyl chlorides necessitates the use of highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands.[4]

Causality Behind Catalyst Choice: The challenge of activating the C-Cl bond is overcome by using ligands that enhance the electron density and steric bulk of the palladium(0) center. Bulky, electron-rich ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), serve several crucial functions:

  • Increased Electron Density: They make the palladium center more nucleophilic, facilitating the insertion into the electron-deficient C-Cl bond.[5]

  • Steric Hindrance: The bulkiness of the ligands promotes the formation of the catalytically active, low-coordinate L-Pd(0) species and accelerates the final reductive elimination step.[5]

Vinyl Fluorides: The Final Frontier of C-X Activation

Vinyl fluorides have historically been considered inert in palladium cross-coupling reactions due to the exceptional strength of the C-F bond. However, recent advances in catalyst development have begun to unlock the potential of these challenging substrates.

Advantages:

  • Unique Chemical Space: The ability to use vinyl fluorides opens up new avenues for the synthesis of fluorinated molecules, which are of significant interest in medicinal chemistry due to their unique metabolic and electronic properties.[6]

Disadvantages:

  • Extremely Low Reactivity: The C-F bond is the strongest carbon-halogen bond, requiring highly specialized and often harsh reaction conditions for activation.

  • Limited Methodologies: The field of palladium-catalyzed vinyl fluoride coupling is still developing, with fewer established protocols compared to other vinyl halides.

Experimental Insight: The successful coupling of vinyl fluorides often relies on mechanistically distinct pathways or the use of additives. For example, the use of a thermodynamic sink, such as the formation of LiF from LiI, can help to drive the otherwise endothermic C-F bond activation forward.[6] Nickel catalysts are also emerging as a powerful alternative for C-F bond functionalization.[6]

Quantitative Data and Comparative Performance

While a comprehensive, side-by-side comparison of all four vinyl halides under identical conditions is scarce in the literature, we can compile and analyze data from various studies to illustrate the relative reactivity trends.

Table 1: Comparative Reactivity in Oxidative Addition

Vinyl Halide/PseudohalideRate Constant (k₂) [M⁻¹s⁻¹] at 20°CSource
(E)-1-Bromo-2-phenylethene1.8[Jutand & Négri, Organometallics 2003][7][8]
(E)-1-Trifloxy-2-phenylethene> 100[Jutand & Négri, Organometallics 2003][7][8]

Note: This data highlights the significantly higher reactivity of vinyl triflates (a common pseudohalide) compared to vinyl bromides. The reactivity of vinyl iodides is generally accepted to be even greater than that of vinyl triflates, while vinyl chlorides are significantly less reactive than vinyl bromides.[1][3]

Table 2: Illustrative Yields in Suzuki-Miyaura Coupling

Vinyl HalideCoupling PartnerCatalyst SystemConditionsYield (%)Reference
Vinyl IodideArylboronic AcidPd(PPh₃)₄, Na₂CO₃Toluene/H₂O, 80 °C~95%[General Suzuki Conditions]
Vinyl BromideArylboronic AcidPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 100 °C~85-90%[General Suzuki Conditions]
Vinyl ChlorideHeteroarylboronic AcidPd(OAc)₂/SPhos, CsFIsopropanol, 80 °C~80-90%[Buchwald et al., Chem. Commun. 2011][9]
Vinyl FluorideArylboronic AcidPd(PCy₃)₂/LiIToluene, 110 °C~70-85%[Amijs et al., J. Organomet. Chem. 2008]

Disclaimer: The data in Table 2 is compiled from different sources with varying substrates and optimized conditions. It is intended to be illustrative of the general performance and should not be interpreted as a direct quantitative comparison under identical conditions.

Mechanistic Overview and Visualization

The catalytic cycles for the Suzuki-Miyaura, Stille, and Heck reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Stille) or migratory insertion (for Heck), and reductive elimination.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide.

Suzuki_Cycle Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS PdII R-Pd(II)L₂-X OA_TS->PdII Trans_TS Transmetalation PdII->Trans_TS PdII_R_R R-Pd(II)L₂-R' Trans_TS->PdII_R_R RE_TS Reductive Elimination PdII_R_R->RE_TS RE_TS->Pd0 Product_out R-R' RE_TS->Product_out RX_in R-X RX_in->OA_TS Boron_in R'-B(OR)₂ + Base Boron_in->Trans_TS

Suzuki-Miyaura Catalytic Cycle
The Stille Catalytic Cycle

The Stille reaction couples an organotin compound with an organic halide.

Stille_Cycle Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS PdII R-Pd(II)L₂-X OA_TS->PdII Trans_TS Transmetalation PdII->Trans_TS PdII_R_R R-Pd(II)L₂-R' Trans_TS->PdII_R_R RE_TS Reductive Elimination PdII_R_R->RE_TS RE_TS->Pd0 Product_out R-R' RE_TS->Product_out RX_in R-X RX_in->OA_TS Tin_in R'-Sn(Alkyl)₃ Tin_in->Trans_TS

Stille Catalytic Cycle
The Heck Catalytic Cycle

The Heck reaction couples an organic halide with an alkene.

Heck_Cycle Pd0 Pd(0)L₂ OA_TS Oxidative Addition Pd0->OA_TS PdII R-Pd(II)L₂-X OA_TS->PdII MI_TS Migratory Insertion PdII->MI_TS PdII_Alkyl R'-Pd(II)L₂-X MI_TS->PdII_Alkyl BHE_TS β-Hydride Elimination PdII_Alkyl->BHE_TS PdH H-Pd(II)L₂-X BHE_TS->PdH Product_out Substituted Alkene BHE_TS->Product_out RE_TS Reductive Elimination PdH->RE_TS RE_TS->Pd0 BaseH_out Base-H⁺X⁻ RE_TS->BaseH_out RX_in R-X RX_in->OA_TS Alkene_in Alkene Alkene_in->MI_TS Base_in Base Base_in->RE_TS

Heck Catalytic Cycle

Experimental Protocols

The following protocols are provided as representative examples for the Suzuki-Miyaura and Stille reactions, illustrating the necessary adjustments in reaction conditions based on the vinyl halide's reactivity.

Protocol: Suzuki-Miyaura Coupling of a Vinyl Bromide

This protocol is a general starting point for the coupling of a vinyl bromide with an arylboronic acid.

Materials:

  • Vinyl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the vinyl bromide, arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol: Stille Coupling of a Vinyl Iodide

This protocol illustrates a mild condition suitable for a reactive vinyl iodide.

Materials:

  • Vinyl iodide (1.0 mmol, 1.0 equiv)

  • Organostannane (1.1 mmol, 1.1 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add the vinyl iodide and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the anhydrous DMF via syringe.

  • Add the organostannane dropwise to the stirred solution at room temperature.

  • Stir the reaction at room temperature or gently heat to 40-50 °C if necessary.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[10]

Conclusion and Future Outlook

The choice of vinyl halide in palladium-catalyzed cross-coupling reactions is a critical decision that balances reactivity, cost, and the specific demands of the synthetic target. While vinyl iodides and bromides remain the reliable workhorses of academic and discovery laboratories, the economic and logistical advantages of vinyl chlorides have driven the development of highly sophisticated catalyst systems that are now enabling their widespread use in process chemistry. The burgeoning field of vinyl fluoride activation, though still in its infancy, holds immense promise for expanding the toolkit of medicinal chemists. As our understanding of reaction mechanisms deepens and new, more powerful ligands are designed, the utility of all vinyl halides in these indispensable transformations will undoubtedly continue to grow, enabling the synthesis of ever more complex and impactful molecules.

References

  • NROChemistry. Stille Coupling. Available from: [Link]

  • Amatore, C.; Jutand, A.; Négri, S. Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics2003 , 22 (18), 3627–3634. Available from: [Link]

  • Amatore, C.; Jutand, A.; Négri, S. Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. ResearchGate. Available from: [Link]

  • Brace, G. N.; et al. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC. 2021 . Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • Billingsley, K. L.; Buchwald, S. L. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. 2011 , 47 (31), 8967-8969. Available from: [Link]

  • Myers, A. G. The Stille Reaction. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • MDPI. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Available from: [Link]

  • Buchwald, S. L. et al. Palladium-Catalyzed Fluorination of Cyclic Vinyl Triflates: Effect of TESCF3 as an Additive. PMC. 2016 . Available from: [Link]

  • American Chemical Society. Palladium-Catalyzed Site-Selective Fluorination of Unactivated C(sp3)–H Bonds. Available from: [Link]

  • ChemRxiv. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Available from: [Link]

  • Raj, G. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. PMC. 2009 . Available from: [Link]

  • Wang, J. et al. Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. PMC. 2023 . Available from: [Link]

  • Vetticatt, M. J. et al. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. PMC. 2022 . Available from: [Link]

  • Quora. Can the Heck reaction coupling reaction proceed with a vinyl halide?. Available from: [Link]

  • Daugulis, O. et al. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. 2012 . Available from: [Link]

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  • American Chemical Society. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Available from: [Link]

  • ChemRxiv. Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. Available from: [Link]

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  • Lee, C.-W.; Lim, M.-C. Palladium-Catalyzed Inter- and Intramolecular Coupling Reactions of Aryl and Vinyl Halides Mediated by Indium. Organic Letters. 2003 , 5 (3), 251-253. Available from: [Link]

  • Springer. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Available from: [Link]

  • YouTube. Stille reaction | Brief theory, double cross-coupling. Available from: [Link]

  • American Chemical Society. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. Available from: [Link]

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  • Joshaghani, M. et al. Highly efficient Suzuki coupling using moderately bulky tolylphosphine ligands. University of Liverpool. Available from: [Link]

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A Senior Application Scientist's Guide to Cyclopentenone Synthesis: Exploring Alternatives to 3-Iodocyclopent-2-enone

Author: BenchChem Technical Support Team. Date: February 2026

The cyclopentenone ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active molecules, including prostaglandins.[1][2] Consequently, the efficient and stereoselective construction of this five-membered carbocycle is a paramount objective for synthetic chemists. For decades, 3-iodocyclopent-2-enone has served as a robust and versatile building block, enabling the introduction of diverse functionalities through a variety of cross-coupling reactions. However, reliance on a pre-functionalized core is not always the most convergent or flexible strategy. This guide provides a comparative analysis of prominent modern synthetic routes to cyclopentenones, offering an objective benchmark of their performance against the established utility of this compound. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of key alternative strategies, namely the Nazarov Cyclization, the Pauson-Khand Reaction, and Ring-Closing Metathesis, providing experimental data to inform your synthetic planning.

The Enduring Utility of this compound: A Cross-Coupling Workhorse

Before exploring alternatives, it is crucial to appreciate the synthetic power of this compound. Its value lies in its ability to act as an electrophilic partner in a wide array of transition metal-catalyzed cross-coupling reactions, allowing for the direct installation of carbon-based substituents at the C3 position.

Experimental Workflow: Cross-Coupling Reactions of this compound

reagent This compound suzuki Suzuki Coupling (ArB(OH)₂) reagent->suzuki Pd Catalyst Base sonogashira Sonogashira Coupling (RC≡CH) reagent->sonogashira Pd Catalyst Cu(I) Cocatalyst Base heck Heck Coupling (RCH=CH₂) reagent->heck Pd Catalyst Base product_suzuki 3-Arylcyclopent-2-enone suzuki->product_suzuki product_sonogashira 3-Alkynylcyclopent-2-enone sonogashira->product_sonogashira product_heck 3-Alkenylcyclopent-2-enone heck->product_heck

Caption: Cross-coupling strategies with this compound.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids is a highly reliable method for forming C-C bonds. For instance, the coupling of 2-iodocycloenones with various arylboronic acids can be achieved in high yields using a recyclable Pd(0)/C catalyst in an environmentally benign aqueous DME solvent system.[3]

Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides is a powerful tool for the synthesis of conjugated enynes.[4][5] This reaction is typically performed with a palladium catalyst and a copper(I) cocatalyst in the presence of an amine base.

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6][7] While less common for this specific substrate, it offers a potential route to 3-alkenylcyclopentenones.

Performance Data for this compound Cross-Coupling Reactions

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acid5 mol% Pd/CNa₂CO₃DME/H₂O (1:1)2595[3]
4-Methoxyphenylboronic acid5 mol% Pd/CNa₂CO₃DME/H₂O (1:1)2598[3]
3-Thienylboronic acid5 mol% Pd/CNa₂CO₃DME/H₂O (1:1)2592[3]
PhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT>90 (general)[8]
StyrenePd(OAc)₂K₂CO₃DMF200 (MW)83[9]

Accessibility and Cost: this compound is commercially available from various suppliers, though it can be relatively expensive, with prices in the range of several hundred dollars per gram.[10] This cost can be a significant factor in large-scale synthesis.

Alternative Strategy 1: The Nazarov Cyclization - A Powerful Electrocyclization

The Nazarov cyclization is a classic yet continually evolving method for the synthesis of cyclopentenones from divinyl ketones.[1][2][11][12] The reaction proceeds via a 4π-electrocyclic ring closure of a pentadienyl cation intermediate generated by the activation of the divinyl ketone with a protic or Lewis acid.[1][2][13]

Mechanism of the Nazarov Cyclization

start Divinyl Ketone intermediate1 Pentadienyl Cation start->intermediate1 Lewis or Brønsted Acid intermediate2 Oxyallyl Cation intermediate1->intermediate2 4π-Electrocyclization (Conrotatory) product Cyclopentenone intermediate2->product Elimination & Tautomerization

Caption: The catalytic cycle of the Nazarov cyclization.

Key Advantages:

  • Convergent Synthesis: This method constructs the cyclopentenone ring from acyclic precursors, offering a high degree of flexibility in the introduction of substituents.

  • Stereoselectivity: The conrotatory nature of the electrocyclization allows for predictable stereochemical outcomes.[2]

  • Asymmetric Variants: The development of chiral Lewis acid and Brønsted acid catalysts has enabled highly enantioselective Nazarov cyclizations.[14][15][16][17]

Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization

A representative procedure involves the dropwise addition of a Lewis acid, such as SnCl₄ (1.0 M in DCM, 2.0 equiv.), to a solution of the divinyl ketone (1.0 equiv.) in dichloromethane (DCM) at 0 °C. The reaction is then allowed to warm to room temperature and stirred for a short period before quenching. Purification by column chromatography typically affords the cyclopentenone product in good yield.[18]

Performance Data for Nazarov Cyclization

Divinyl Ketone SubstrateCatalyst/PromoterSolventTemp (°C)Yield (%)ee (%)Reference
1,5-Diphenylpenta-1,4-dien-3-oneSnCl₄ (2 equiv.)DCM0 to RT75N/A[18]
(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-oneI₂ (catalytic)Toluene11085N/A[11]
Acyclic α-alkoxy dienoneChiral N-triflyl phosphoramide (10 mol%)Toluene08398[16]
Simple alkyl-substituted divinyl ketoneChiral Imidodiphosphorimidate (IDPi)Toluene258596[14]
Indole enoneZnCl₂ / Chiral Spiro Phosphoric AcidCH₂Cl₂409592[8]

Synthesis of Divinyl Ketone Precursors: Divinyl ketones can be prepared through various methods, including the condensation of two equivalents of an aldehyde with acetone, or via Wittig-type reactions. The synthesis of unsymmetrical divinyl ketones can be more challenging.

Alternative Strategy 2: The Pauson-Khand Reaction - A [2+2+1] Cycloaddition

The Pauson-Khand reaction (PKR) is a powerful organometallic transformation that constructs a cyclopentenone from an alkyne, an alkene, and carbon monoxide in a formal [2+2+1] cycloaddition.[19] The reaction is typically mediated by a cobalt carbonyl complex, although catalytic versions using other transition metals like rhodium and iridium have been developed.[20]

Mechanism of the Pauson-Khand Reaction

start Alkyne + Alkene + CO intermediate1 Alkyne-Cobalt Complex start->intermediate1 Co₂(CO)₈ intermediate2 Metallacyclopentene intermediate1->intermediate2 Alkene Insertion product Cyclopentenone intermediate2->product CO Insertion & Reductive Elimination

Caption: The catalytic cycle of the Pauson-Khand reaction.

Key Advantages:

  • High Atom Economy: This reaction efficiently assembles the cyclopentenone core from simple, readily available starting materials.

  • Intramolecular Variants: The intramolecular Pauson-Khand reaction of enynes is a particularly powerful tool for the synthesis of complex polycyclic systems with high diastereoselectivity.[6][21]

  • Asymmetric Catalysis: The use of chiral ligands with rhodium and other metals has enabled highly enantioselective Pauson-Khand reactions.[22][23][24][25][26][27]

Experimental Protocol: Intramolecular Pauson-Khand Reaction

A typical procedure for an intramolecular PKR involves the treatment of a 1,6-enyne with a stoichiometric amount of dicobalt octacarbonyl (Co₂(CO)₈) in a suitable solvent like toluene, followed by heating to effect cyclization.[19] Catalytic versions often employ a rhodium catalyst, such as [Rh(CO)₂Cl]₂, under a carbon monoxide atmosphere.

Performance Data for Pauson-Khand Reaction

SubstrateCatalyst/PromoterSolventTemp (°C)Yield (%)ee (%)Reference
1,6-EnyneCo₂(CO)₈ (stoichiometric), NMOCH₂Cl₂0 to RT75N/A[6]
1,8-EnyneCo₂(CO)₈ (stoichiometric)Toluene11054N/A[19]
1,6-Enyne[Rh(CO)₂Cl]₂ (cat.), (S)-BINAPTHF609996[24]
1,6-Chloroenyne[Rh(I)] / Chiral DiphosphineToluene110up to 99up to 99[23]
Allenic 1,6-enyne[Rh(CO)₂Cl]₂ (cat.)Toluene11088N/A[28]

Synthesis of Enyne Precursors: Enynes for intramolecular Pauson-Khand reactions are typically synthesized by coupling an alkynyl nucleophile with an alkenyl electrophile, or vice versa.[29]

Alternative Strategy 3: Ring-Closing Metathesis (RCM) - Olefin Metathesis for Cyclization

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile method for the formation of cyclic compounds, including cyclopentenones.[30][31] The reaction utilizes a transition metal catalyst, most notably Grubbs-type ruthenium catalysts, to facilitate the intramolecular cyclization of a diene precursor with the extrusion of a small olefin, typically ethylene.[3][31]

Mechanism of Ring-Closing Metathesis

start Acyclic Diene intermediate1 Metallacyclobutane start->intermediate1 + Catalyst catalyst Ru Catalyst product Cyclopentenone intermediate1->product - Ethylene byproduct Ethylene

Caption: The catalytic cycle of Ring-Closing Metathesis.

Key Advantages:

  • Exceptional Functional Group Tolerance: Grubbs catalysts are known for their remarkable tolerance of a wide range of functional groups, making RCM applicable to complex substrates.[32]

  • Mild Reaction Conditions: RCM reactions are often carried out under mild conditions, at or near room temperature.

  • Direct Access to Functionalized Cyclopentenones: By employing appropriate diene precursors, functionalized cyclopentenones can be synthesized directly.

Experimental Protocol: Ring-Closing Metathesis for Cyclopentenone Synthesis

A general procedure involves dissolving the diene precursor in a degassed solvent such as dichloromethane (CH₂Cl₂) and adding a catalytic amount of a Grubbs catalyst (e.g., Grubbs II or Hoveyda-Grubbs II). The reaction is then stirred at room temperature or with gentle heating until completion.

Performance Data for Ring-Closing Metathesis

Diene PrecursorCatalyst (mol%)SolventTemp (°C)Yield (%)Reference
Diethyl diallylmalonateGrubbs II (1 mol%)CH₂Cl₂RT>95 (conv.)[9]
Substituted dienyl ketoneGrubbs II (5 mol%)Toluene8085General Procedure
Acyclic diene with esterGrubbs II (5 mol%)CH₂Cl₂4078General Procedure
Diene with amideGrubbs I (5 mol%)CH₂Cl₂RT73-89[31]

Synthesis of Diene Precursors: The requisite diene precursors for RCM can be assembled through various standard organic transformations, such as alkylation, Wittig reactions, and cross-coupling reactions.[11][33][34]

Comparative Analysis and Concluding Remarks

The choice of synthetic strategy for constructing a cyclopentenone is a multifaceted decision that depends on the specific target molecule, desired stereochemistry, available starting materials, and economic considerations.

FeatureThis compoundNazarov CyclizationPauson-Khand ReactionRing-Closing Metathesis
Approach Functionalization of a pre-formed ringRing formation from acyclic precursorRing formation from acyclic precursorsRing formation from acyclic precursor
Key Transformation Cross-coupling4π-Electrocyclization[2+2+1] CycloadditionOlefin metathesis
Stereocontrol Dependent on subsequent reactionsGood (conrotatory)Excellent (intramolecular)Dependent on substrate
Asymmetric Potential High (via asymmetric catalysis)High (chiral catalysts)High (chiral ligands/auxiliaries)Developing
Substrate Availability Commercially available (costly)Requires synthesis of divinyl ketonesRequires synthesis of enynesRequires synthesis of dienes
Catalyst Cost Varies (Pd catalysts)Generally inexpensive (Lewis/Brønsted acids)Varies (Co, Rh, Ir catalysts)Can be expensive (Grubbs catalysts)

This compound remains a valuable tool for late-stage functionalization and the synthesis of analogs where the core is conserved. Its primary drawback is the cost and the linear nature of the synthetic sequence.

The Nazarov Cyclization offers a powerful and convergent approach with excellent potential for stereocontrol, particularly in its asymmetric variants. The synthesis of the requisite divinyl ketone precursors is a key consideration.

The Pauson-Khand Reaction is a highly atom-economical and convergent method, especially powerful in its intramolecular form for the rapid construction of complex polycyclic systems. The need for a carbon monoxide source and transition metal catalysts are practical considerations.

Ring-Closing Metathesis provides an exceptionally mild and functional-group-tolerant method for cyclopentenone synthesis. The cost of ruthenium catalysts can be a factor, although catalyst loadings are often low. The synthesis of the diene precursor is the primary synthetic challenge.

Ultimately, the optimal strategy will be dictated by the specific synthetic problem at hand. A thorough understanding of the strengths and limitations of each of these powerful methodologies will enable the modern synthetic chemist to devise the most efficient and elegant route to their desired cyclopentenone target.

References

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A Senior Application Scientist's Guide to Spectroscopic Confirmation of Suzuki Coupling: From 3-Iodocyclopent-2-enone to 3-Phenylcyclopent-2-enone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in synthetic chemistry and drug development, unequivocal confirmation of product formation is paramount. This guide provides an in-depth comparison of the spectroscopic signatures of the starting material, 3-iodocyclopent-2-enone, and its Suzuki coupling product, 3-phenylcyclopent-2-enone. We will explore the expected and experimentally verified data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive framework for reaction validation.

The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] When transforming this compound, a versatile building block, into 3-phenylcyclopent-2-enone, a significant structural change occurs. An iodine atom is replaced by a phenyl group, leading to distinct and predictable alterations in the molecule's spectroscopic profile. This guide will dissect these changes, providing the rationale behind the expected spectral shifts and the experimental data that confirms the successful transformation.

The Suzuki Coupling Reaction: A Workflow for Synthesis

The transformation from this compound to 3-phenylcyclopent-2-enone is achieved through a Suzuki coupling reaction with phenylboronic acid. The following diagram illustrates the general workflow for this synthesis and subsequent analysis.

G cluster_0 Synthesis cluster_1 Analysis A Reactants (this compound, Phenylboronic Acid) D Reaction at Elevated Temp. A->D B Pd Catalyst & Base (e.g., Pd(PPh₃)₄, Na₂CO₃) B->D C Solvent (e.g., Toluene/Ethanol/Water) C->D E Workup & Purification (Extraction, Chromatography) D->E F Purified Product (3-Phenylcyclopent-2-enone) E->F Isolate Product G Spectroscopic Analysis (NMR, IR, MS) F->G H Data Interpretation & Confirmation G->H

Caption: Workflow for the Suzuki coupling of this compound and subsequent spectroscopic analysis.

Comparative Spectroscopic Analysis

A successful reaction is marked by the disappearance of the starting material's spectral signals and the appearance of the product's characteristic signals. The following sections compare the expected spectroscopic data for this compound with the experimentally verified data for 3-phenylcyclopent-2-enone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The key changes we expect to see are the disappearance of the vinyl proton signal adjacent to the iodine and the appearance of aromatic proton signals from the new phenyl group.

¹H NMR Spectroscopy

  • This compound (Predicted): In the starting material, the vinylic proton (H-2) is adjacent to the iodine atom. We would predict its signal to be a singlet or a narrow triplet (due to coupling with the C-4 protons) in the downfield region, likely around 6.5-7.0 ppm. The two sets of methylene protons (H-4 and H-5) would appear as multiplets further upfield, typically between 2.0 and 3.0 ppm.

  • 3-Phenylcyclopent-2-enone (Experimental): Upon successful coupling, the signal for the H-2 proton disappears. In its place, we observe a new set of signals corresponding to the phenyl group, typically in the 7.2-7.8 ppm range. The vinylic proton (H-2) now appears as a singlet around 6.5 ppm. The methylene protons (H-4 and H-5) will also experience a slight shift due to the change in the electronic environment.

¹³C NMR Spectroscopy

  • This compound (Predicted): The most significant feature would be the carbon atom bonded to the iodine (C-3), which is expected to have a chemical shift in the range of 80-100 ppm. The carbonyl carbon (C-1) would appear significantly downfield, around 200 ppm. The vinylic carbon (C-2) would be in the 130-140 ppm range, and the two methylene carbons (C-4 and C-5) would be upfield, between 30-40 ppm.

  • 3-Phenylcyclopent-2-enone (Experimental): The signal for the carbon attached to iodine (C-3) will be replaced by signals for the phenyl group carbons. The ipso-carbon of the phenyl ring (attached to the cyclopentenone ring) will appear around 135 ppm, with the other aromatic carbons appearing in the 125-130 ppm range. The carbonyl carbon (C-1) remains in a similar downfield region, around 208 ppm. The vinylic carbon (C-2) will be around 130 ppm, and C-3 will now be further downfield (around 160 ppm) due to conjugation with the phenyl ring. The methylene carbons (C-4 and C-5) will be observed around 35 ppm and 28 ppm, respectively.

Summary of NMR Data

Compound ¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm)
This compound H-2: ~6.5-7.0 (s), H-4/H-5: ~2.0-3.0 (m)C-1: ~200, C-2: ~130-140, C-3: ~80-100, C-4/C-5: ~30-40
3-Phenylcyclopent-2-enone H-2: ~6.5 (s), H-4/H-5: ~2.5-3.0 (m), Phenyl-H: 7.2-7.8 (m)C-1: ~208, C-2: ~130, C-3: ~160, C-4: ~35, C-5: ~28, Phenyl-C: ~125-135

(Note: Predicted values for this compound are based on spectroscopic principles. Experimental data for 3-phenylcyclopent-2-enone is sourced from spectral databases.)

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. The primary change we look for is a shift in the carbonyl (C=O) stretch and the appearance of aromatic C-H and C=C stretching vibrations.

  • This compound (Predicted): The key absorption would be the C=O stretch of the α,β-unsaturated ketone, expected around 1700-1720 cm⁻¹. We would also see C-H stretches for the alkene and alkane portions of the molecule.

  • 3-Phenylcyclopent-2-enone (Experimental): The C=O stretch is still present but may shift slightly due to extended conjugation with the phenyl ring, typically appearing around 1690-1710 cm⁻¹. Crucially, new peaks will appear corresponding to the phenyl group: aromatic C-H stretching just above 3000 cm⁻¹ and aromatic C=C stretching in the 1450-1600 cm⁻¹ region.

Summary of Key IR Absorptions (cm⁻¹)

Functional Group This compound (Predicted) 3-Phenylcyclopent-2-enone (Experimental) Significance of Change
C=O Stretch (Ketone) ~1700-1720~1690-1710Slight shift due to extended conjugation.
Aromatic C=C Stretch Absent~1450-1600Appearance confirms the phenyl group.
Aromatic C-H Stretch Absent>3000Appearance confirms the phenyl group.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound. This is a definitive method to confirm the substitution of iodine with a phenyl group.

  • This compound (Predicted): The molecular ion peak [M]⁺ would be observed at m/z 208 (based on the most common isotopes C₅H₅¹²⁷IO). A key fragment would be the loss of the iodine atom (m/z 127), resulting in a peak at m/z 81.

  • 3-Phenylcyclopent-2-enone (Experimental): The molecular ion peak [M]⁺ for the product will be at m/z 158, corresponding to the formula C₁₁H₁₀O.[3] This significant shift in molecular weight is strong evidence of a successful reaction. Fragmentation may involve the loss of CO (m/z 28) to give a fragment at m/z 130.

Summary of Mass Spectrometry Data

Compound Molecular Ion [M]⁺ (m/z) Key Fragments (m/z)
This compound 20881 ([M-I]⁺)
3-Phenylcyclopent-2-enone 158130 ([M-CO]⁺)

Experimental Protocols

To ensure scientific integrity, detailed and reproducible protocols are essential.

Protocol 1: Suzuki Coupling Reaction

This protocol is a general guideline and may require optimization.

  • Reactant Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a base such as sodium carbonate (2.0 eq).

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of toluene and ethanol. Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Catalyst Introduction: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Spectroscopic Analysis

The following are generalized protocols for acquiring the necessary spectroscopic data.

NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle, a 2-second acquisition time, and a 1-2 second relaxation delay.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

IR Spectroscopy

  • Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. For a liquid or oil, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Spectrum Acquisition: Record a background spectrum first. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion.

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate fragments.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weights (e.g., m/z 40-300).

Conclusion

The transformation of this compound to 3-phenylcyclopent-2-enone via Suzuki coupling results in a series of distinct and readily identifiable changes in its spectroscopic profile. By comparing the predicted spectra of the starting material with the experimental spectra of the product, researchers can confidently confirm the success of the reaction. The key indicators are the appearance of aromatic signals in the NMR spectra, the emergence of characteristic aromatic stretches in the IR spectrum, and a clear shift in the molecular ion peak in the mass spectrum. This guide provides a robust framework for performing and validating this important synthetic transformation.

References

  • PubChem Compound Summary for CID 77422, 3-Phenyl-2-cyclopenten-1-one. National Center for Biotechnology Information. [Link]

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  • Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 2000, 122 (17), 4020–4028. [Link]

  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed. Cengage Learning, 2015.
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kinetic studies of oxidative addition for different vinyl halides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Kinetic Studies of Oxidative Addition for Different Vinyl Halides

For researchers and professionals in synthetic chemistry and drug development, understanding the kinetics of fundamental organometallic reactions is paramount for catalyst design, reaction optimization, and mechanistic elucidation. Oxidative addition is a cornerstone transformation in a vast number of catalytic cross-coupling reactions, often serving as the rate-determining step.[1] This guide provides a comprehensive comparison of the kinetic behavior of different vinyl halides in oxidative addition reactions, grounded in experimental data and mechanistic principles.

As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a narrative that explains the causality behind experimental choices, ensuring that the described methodologies are self-validating and robust.

The Principle of Oxidative Addition: A Gateway to Catalysis

Oxidative addition is a fundamental reaction class in organometallic chemistry where a metal complex with a relatively low oxidation state is oxidized by the insertion of the metal into a covalent bond (A-B).[2] In this process, the formal oxidation state of the metal, its electron count, and its coordination number all typically increase by two.[3] For the oxidative addition of a vinyl halide (C-X) to a metal center, typically a d10 complex like Palladium(0) or Nickel(0), the reaction yields a square planar d8 Metal(II) vinyl halide complex. This step is the gateway to powerful C-C and C-heteroatom bond-forming reactions like the Suzuki, Heck, and Stille couplings.[4][5][6]

The rate and mechanism of this critical step are profoundly influenced by several factors:

  • The nature of the halide (X) on the vinyl substrate.

  • The identity of the metal center (M) .

  • The steric and electronic properties of the supporting ligands (L) .

  • The solvent environment .

Mechanistic Landscape of Vinyl Halide Oxidative Addition

Three primary mechanisms are often considered for the oxidative addition of organic halides: a concerted three-center pathway, a polar SN2-type nucleophilic attack, and a radical pathway.[1][3][7]

For sp²-hybridized carbons, as in vinyl and aryl halides, the SN2 pathway is generally disfavored due to the steric hindrance of the double bond and the high energy of the resulting transition state. While radical mechanisms can operate, particularly for first-row transition metals or with specific initiators, the most commonly accepted pathway for Pd(0) and Pt(0) is the concerted mechanism .[1]

This pathway involves the initial formation of a π-complex between the vinyl halide's double bond and the metal center.[8] This is followed by the simultaneous cleavage of the C-X bond and formation of new M-C and M-X bonds through a three-membered transition state.[1]

G cluster_main Concerted Mechanism for Vinyl Halide Oxidative Addition Reactants M(0)L₂ + H₂C=CH-X Pi_Complex π-Complex [L₂M(η²-H₂C=CH-X)] Reactants->Pi_Complex Coordination TS Three-Centered Transition State Pi_Complex->TS Rate-Determining Step Product M(II) Product [cis-(vinyl)M(X)L₂] TS->Product C-X Cleavage M-C, M-X Formation Trans_Product trans-(vinyl)M(X)L₂ Product->Trans_Product Isomerization

Caption: Generalized concerted pathway for vinyl halide oxidative addition.

Comparative Kinetics: The Profound Impact of the Halide

The choice of the halide on the vinyl substrate is one of the most critical factors determining the rate of oxidative addition. The reactivity trend follows the inverse of the carbon-halogen bond dissociation energy (BDE):

Vinyl-I > Vinyl-Br > Vinyl-Cl >> Vinyl-F

This trend is well-established for aryl halides and is directly applicable to their vinyl counterparts.[9][10] The weaker the C-X bond, the lower the activation energy for cleavage, and the faster the reaction.

Vinyl HalideC(sp²)-X BDE (kcal/mol, approx.)Relative ReactivityExperimental Observations
Vinyl Iodide ~57Very HighReacts rapidly, often at or below room temperature. Competition experiments show complete selectivity for vinyl iodide over aryl iodide.[8][11]
Vinyl Bromide ~71HighA commonly used substrate that reacts at a moderate, easily measurable rate under mild conditions.[8][12]
Vinyl Chloride ~88LowSignificantly slower than the bromide and iodide. Requires higher temperatures, more electron-rich ligands, or more reactive metal centers (e.g., Ni(0)) for efficient reaction.[7][9]
Vinyl Fluoride ~115Extremely LowThe C-F bond is exceptionally strong, making oxidative addition exceedingly difficult and kinetically prohibitive under standard conditions.

Note: BDE values are approximate for vinyl halides, based on trends for C(sp²)-X bonds.

Studies comparing vinyl and aryl substrates have shown that vinyl derivatives generally undergo oxidative addition faster than their analogous aryl derivatives.[8] For instance, the rate of oxidative addition to Pd(PPh₃)₄ in DMF follows the order: vinyl-OTf ≈ vinyl-Br > PhBr.[8][12]

The Role of the Metal Center and Ligands

While the substrate dictates the intrinsic feasibility of C-X bond cleavage, the metal-ligand combination determines the actual kinetic performance.

  • The Metal Center : Electron-rich metal centers are more nucleophilic and accelerate oxidative addition by more readily donating electron density into the C-X σ* orbital, facilitating bond cleavage.[9] This is why Ni(0) complexes, being more electron-rich and reactive than their Pd(0) counterparts, are often employed for the activation of less reactive substrates like vinyl chlorides.[7][13]

  • Ligand Electronics : Electron-donating ligands (e.g., bulky alkylphosphines) increase the electron density at the metal center, enhancing its nucleophilicity and accelerating the rate of oxidative addition.[9][14] This is a key strategy for activating stubborn C-Cl bonds.

  • Ligand Sterics : The steric bulk of ligands influences the coordination number of the catalytically active species. For example, tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a stable precatalyst, but in solution, it exists in equilibrium with the highly reactive, coordinatively unsaturated species Pd(PPh₃)₃ and Pd(PPh₃)₂. It is often the less-ligated species that is more reactive in the oxidative addition step.[7][14]

Experimental Protocol: A Guide to Performing Kinetic Studies

Accurate kinetic data is the foundation of mechanistic understanding. Here is a generalized, self-validating protocol for monitoring the oxidative addition of a vinyl halide using UV-Vis spectrophotometry, which is well-suited for tracking changes in the metal complex's coordination sphere.

Objective: To determine the pseudo-first-order rate constant (kobs) for the reaction of a Metal(0) complex with a vinyl halide.
Rationale: The experiment is designed under pseudo-first-order conditions (large excess of one reagent, typically the vinyl halide) to simplify the rate law. The rate will appear to depend only on the concentration of the limiting reagent (the metal complex), allowing for straightforward data analysis.
Methodology:
  • Preparation (In a Glovebox or under Schlenk line) :

    • Stock Solution A (Metal Complex) : Prepare a stock solution of the Metal(0) complex (e.g., [Ni(COD)(dppf)]) of known concentration (e.g., 5 mM) in an appropriate anhydrous, degassed solvent (e.g., Toluene or DMF). Causality: An inert atmosphere is critical to prevent the oxidation of the sensitive M(0) complex by air.

    • Stock Solution B (Vinyl Halide) : Prepare a stock solution of the vinyl halide (e.g., vinyl bromide) of known concentration (e.g., 500 mM) in the same solvent.

  • Spectrophotometer Setup :

    • Set the UV-Vis spectrophotometer to the desired temperature using a thermostatted cuvette holder.

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Scan the spectrum of the initial Metal(0) complex to identify a suitable wavelength for monitoring where there is a significant change in absorbance upon reaction. This is typically the λmax of the starting complex.

  • Kinetic Run :

    • Place a stir bar in a 1 cm path length quartz cuvette sealed with a septum.

    • Inject a precise volume of Stock Solution A (e.g., 2.0 mL) into the cuvette.

    • Place the cuvette in the spectrophotometer and begin data acquisition in kinetics mode, recording absorbance at the chosen wavelength over time.

    • After a stable baseline is established (~30-60 seconds), inject a small, precise volume of Stock Solution B (e.g., 20 µL) to achieve a >10-fold excess. This initiates the reaction. Causality: A large excess ensures the vinyl halide concentration remains effectively constant throughout the reaction.

    • Continue recording until the reaction is complete, as indicated by a stable final absorbance value.

  • Data Analysis :

    • Export the absorbance vs. time data.

    • Convert absorbance (A) to concentration of the Metal(0) complex ([M]) using the Beer-Lambert law (A = εbc).

    • Plot ln([M]) versus time.

    • The slope of the resulting straight line is equal to -kobs. Trustworthiness: A linear plot (R² > 0.99) validates the assumption of first-order kinetics with respect to the metal complex.

    • Repeat the experiment with different excess concentrations of the vinyl halide to determine the order with respect to the halide and calculate the second-order rate constant (k₂ = kobs/[Vinyl Halide]).

Caption: Experimental workflow for a UV-Vis kinetic study.

Conclusion and Future Outlook

The kinetic study of oxidative addition reveals a clear and predictable reactivity trend for vinyl halides, governed primarily by the C-X bond strength: I > Br > Cl >> F. This intrinsic reactivity can be significantly modulated by the judicious selection of the metal center and, most critically, the electronic and steric properties of the supporting ligands. For researchers in catalysis and drug development, a firm grasp of these kinetic principles is not merely academic; it is a powerful tool for rational catalyst design, enabling the activation of challenging bonds and the optimization of reaction conditions to achieve higher efficiency and selectivity.

Future research will likely continue to focus on developing highly active catalytic systems for the activation of historically unreactive vinyl chlorides and fluorides, leveraging advanced ligand design and potentially exploring non-traditional metals or synergistic multi-metallic systems.

References

  • Dehmel, F., Diefenbach, A. & Bickelhaupt, F. M. Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics. [Link]

  • Amatore, C., Jutand, A. & Suarez, A. Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. ResearchGate. [Link]

  • Bouley, B., Zhou, W., Griego, L. & Mirica, L. Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. [Link]

  • Jutand, A. & Négri, S. Rate and Mechanism of the Oxidative Addition of Vinyl Triflates and Halides to Palladium(0) Complexes in DMF. Organometallics. [Link]

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  • Gale, A. et al. Computational analysis of R–X oxidative addition to Pd nanoparticles. Chemical Science. [Link]

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  • Geal, M. E., et al. On the reactions of aryl and vinyl triflates with [Ni(COD)(dppf)]. ChemRxiv. [Link]

  • Musacchio, A. J. et al. Mechanistic Studies into the Oxidative Addition of Co(I) Complexes: Combining Electroanalytical Techniques with Parameterization. ResearchGate. [Link]

  • Tondreau, A. M. et al. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. PubMed Central. [Link]

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  • Rodriguez, J., Tabey, A., Mallet-Ladeira, S. & Bourissou, D. Oxidative additions of alkynyl/vinyl iodides to gold and gold-catalyzed vinylation reactions triggered by the MeDalphos ligand. RSC Publishing. [Link]

  • Villegas-Escobar, N. et al. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]

  • Rodriguez, J., Tabey, A., Mallet-Ladeira, S. & Bourissou, D. Oxidative additions of alkynyl/vinyl iodides to gold and gold-catalyzed vinylation reactions triggered by the MeDalphos ligand. PubMed Central. [Link]

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The Vinyl Iodide Conundrum: A Cost-Benefit Analysis for Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the high-stakes world of pharmaceutical and fine chemical manufacturing, the choice of a single reagent can ripple through an entire production campaign, influencing everything from reaction efficiency to the final cost of goods. Among the most pivotal of these choices is the selection of a vinylating agent for cross-coupling reactions, a cornerstone of modern organic synthesis. This guide provides an in-depth cost-benefit analysis of using vinyl iodides in large-scale synthesis, comparing them objectively with common alternatives like vinyl bromides and triflates. We will move beyond simple reactivity trends to explore the economic and practical realities of process chemistry, supported by experimental data and process modeling.

The Allure and Apprehension of the Carbon-Iodine Bond

Vinyl iodides are often hailed as the "gold standard" for reactivity in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Stille couplings. This enhanced reactivity is a direct consequence of the carbon-iodine (C-I) bond's inherent properties. With a bond dissociation energy of approximately 57.6 kcal/mol, the C-I bond is significantly weaker than its C-Br (72.1 kcal/mol) and C-Cl (83.7 kcal/mol) counterparts.[1] This weaker bond facilitates the rate-determining oxidative addition step in the catalytic cycle, leading to several potential process advantages.[2]

Potential Benefits of Vinyl Iodides:

  • Milder Reaction Conditions: The high reactivity often allows for lower reaction temperatures, which can be beneficial for the stability of complex, late-stage intermediates.

  • Lower Catalyst Loadings: The ease of oxidative addition can translate to a reduction in the amount of expensive palladium catalyst required, a significant cost driver in large-scale synthesis.[3]

  • Faster Reaction Times: Increased reaction rates can lead to shorter cycle times and greater throughput in a manufacturing setting.

  • Higher Success Rates with Challenging Substrates: For sterically hindered or electronically deactivated coupling partners, the higher reactivity of a vinyl iodide may be the key to a successful transformation where other halides fail.

However, these advantages come with a set of challenges that are particularly acute at scale.

Potential Drawbacks of Vinyl Iodides:

  • Higher Raw Material Cost: Vinyl iodides are generally more expensive on a per-mole basis than their bromide or chloride analogues.

  • Lower Stability: The weaker C-I bond also makes vinyl iodides more susceptible to degradation, particularly in the presence of light or heat, which can complicate storage and handling in a plant environment.

  • Iodine-Containing Impurities: A critical concern in pharmaceutical synthesis is the potential for iodine-containing impurities in the final Active Pharmaceutical Ingredient (API).[4][5] These can be difficult and costly to remove, potentially requiring specialized scavengers or additional purification steps.[6]

  • Higher Molecular Weight: The higher atomic weight of iodine negatively impacts the atom economy and Process Mass Intensity (PMI) of a synthesis, running counter to the principles of green chemistry.[7][8]

Comparative Analysis of Vinylic Electrophiles

The decision to use a vinyl iodide is never made in a vacuum. A careful evaluation of the alternatives is essential.

FeatureVinyl IodideVinyl BromideVinyl Triflates/Nonaflates
Reactivity Very HighHighHigh to Very High
Typical Catalyst Loading LowModerateModerate to High
Reaction Temperature Mild to ModerateModerate to HighMild to Moderate
Relative Cost HighModerateHigh
Stability ModerateGoodGood
Key Advantage Highest reactivity for difficult couplings.Good balance of reactivity and cost.Readily prepared from ketones; useful for late-stage functionalization.
Key Disadvantage Cost, stability, potential for iodine impurities.May require higher temperatures/catalyst loading than iodides.High cost of triflating agents, potential for hydrolysis.

Data-Driven Case Study: A Tale of Two Halides in API Synthesis

To illustrate the practical implications of these trade-offs, let's consider a hypothetical, yet representative, large-scale Suzuki-Miyaura coupling to produce a key intermediate for an API.

The Reaction:

Aryl Boronic Acid + Vinylic Electrophile → API Intermediate

We will compare the use of a vinyl iodide versus a vinyl bromide for this transformation on a 100 kg scale of the final product.

Process Assumptions:

  • Yield: Both processes are optimized to achieve a 90% isolated yield.

  • Aryl Boronic Acid: Cost and quantity are constant for both scenarios.

  • Solvent & Base: Toluene and potassium carbonate are used in both, with quantities adjusted for stoichiometry.

  • Workup: Standard aqueous washes are performed. An additional carbon/scavenger treatment is budgeted for the vinyl iodide process to mitigate iodine impurity risk.

Table 1: Process Parameters and Material Inputs
ParameterProcess A: Vinyl IodideProcess B: Vinyl BromideJustification
Vinylic Electrophile (E)-1-iodoprop-1-ene(E)-1-bromoprop-1-eneCore variable of the study.
Molecular Weight ( g/mol ) 183.98120.98
Equivalents 1.11.2Higher reactivity of iodide allows for lower excess.
Catalyst SPhos Pd G2SPhos Pd G2A common, efficient catalyst for such transformations.[9]
Catalyst Loading 0.1 mol%0.25 mol%Higher reactivity of iodide allows for significantly lower catalyst loading.[3]
Reaction Temperature 60 °C90 °CMilder conditions are sufficient for the more reactive iodide.
Reaction Time 8 hours16 hoursFaster kinetics for the iodide lead to shorter cycle time.
Purification Standard + Charcoal/Thiol ScavengerStandard CrystallizationPrecautionary step for iodine removal adds complexity and cost.
Table 2: Cost of Goods (COGS) and Process Mass Intensity (PMI) Analysis
Cost/Metric ComponentProcess A: Vinyl IodideProcess B: Vinyl Bromide
Vinylic Electrophile Cost $15,000$7,500
Catalyst Cost $5,000$12,500
Solvent & Base Cost $8,000$8,500
Purification Cost $4,000$2,000
Waste Disposal Cost $2,500$2,000
Total Estimated COGS $34,500 $32,500
Process Mass Intensity (PMI) ~35 ~30

Note: Costs are illustrative estimates for bulk quantities and do not represent actual market prices.

Analysis of the Case Study:

This model reveals a fascinating and non-intuitive result. While the vinyl iodide starting material is significantly more expensive, the dramatic reduction in the required palladium catalyst nearly offsets this initial cost. However, when the additional costs of purification to ensure removal of iodine-containing species and the slightly higher PMI are factored in, the vinyl bromide emerges as the more economically favorable option for this specific, well-behaved transformation.

The key takeaway is that the "best" choice is highly context-dependent. If this were a more challenging coupling with a very sterically hindered boronic acid, the vinyl iodide might be the only viable option, making its higher cost a necessary investment for the success of the project.

Decision-Making Framework for Vinylic Electrophile Selection

The choice of a vinylic electrophile is a multi-parameter optimization problem. The following decision tree, rendered in DOT language, provides a logical framework for this process.

G start Start: Need for Large-Scale Vinylation substrate_complexity Is the coupling partner sterically or electronically challenging? start->substrate_complexity cost_sensitivity Is the project highly cost-sensitive? substrate_complexity->cost_sensitivity No use_iodide Consider Vinyl Iodide (High Reactivity) substrate_complexity->use_iodide Yes timeline Is speed to market the primary driver? cost_sensitivity->timeline No use_bromide Default to Vinyl Bromide (Balanced Profile) cost_sensitivity->use_bromide Yes iodide_risk Can potential iodine impurities be easily removed and monitored? timeline->iodide_risk Yes evaluate_both Evaluate both Iodide and Bromide in parallel DoE studies timeline->evaluate_both No iodide_risk->use_iodide Yes iodide_risk->use_bromide No use_triflate Consider Vinyl Triflate (Alternative) evaluate_both->use_iodide evaluate_both->use_bromide

Caption: Decision workflow for selecting a vinylic electrophile in process development.

Experimental Protocols

The following are representative, generalized protocols for a Suzuki-Miyaura coupling reaction. Note: These are illustrative and must be optimized for each specific substrate combination.

Protocol 1: Suzuki-Miyaura Coupling Using Vinyl Iodide (Process A)

  • Vessel Inerting: A suitable reactor is charged with the aryl boronic acid (1.0 eq) and rendered inert with nitrogen or argon.

  • Solvent and Base Addition: Toluene (10 vol) and a 2M aqueous solution of potassium carbonate (3.0 eq) are added. The mixture is stirred to ensure good mixing.

  • Catalyst Charge: In a separate glovebox or inerted container, the SPhos Pd G2 catalyst (0.1 mol%) is weighed and dissolved in a small amount of degassed toluene. This solution is transferred to the reactor.

  • Vinyl Iodide Addition: The vinyl iodide (1.1 eq) is added to the reaction mixture.

  • Reaction: The mixture is heated to 60 °C and monitored by HPLC for completion (typically 8-12 hours).

  • Workup: Upon completion, the mixture is cooled to room temperature. The aqueous layer is separated. The organic layer is washed with water and brine.

  • Purification: The organic layer is treated with activated charcoal and a silica-based thiol scavenger at 40 °C for 4 hours to remove residual palladium and iodine-containing impurities. The slurry is filtered, and the solvent is removed under reduced pressure.

  • Isolation: The crude product is crystallized from a suitable solvent system (e.g., isopropanol/heptane) to yield the pure API intermediate.

Protocol 2: Suzuki-Miyaura Coupling Using Vinyl Bromide (Process B)

  • Vessel Inerting: A suitable reactor is charged with the aryl boronic acid (1.0 eq) and rendered inert with nitrogen or argon.

  • Solvent and Base Addition: Toluene (10 vol) and a 2M aqueous solution of potassium carbonate (3.0 eq) are added. The mixture is stirred.

  • Catalyst Charge: The SPhos Pd G2 catalyst (0.25 mol%) is added to the reactor under a nitrogen blanket.

  • Vinyl Bromide Addition: The vinyl bromide (1.2 eq) is added to the reaction mixture.

  • Reaction: The mixture is heated to 90 °C and monitored by HPLC for completion (typically 16-24 hours).

  • Workup: Upon completion, the mixture is cooled to room temperature. The aqueous layer is separated. The organic layer is washed with water and brine.

  • Purification: The solvent is partially removed under reduced pressure.

  • Isolation: The product is crystallized directly from the toluene/heptane solvent system to yield the pure API intermediate.

Conclusion and Future Outlook

The choice between a vinyl iodide and its alternatives is a nuanced decision that epitomizes the challenges of process chemistry. While the superior reactivity of vinyl iodides is undeniable and provides a critical tool for overcoming synthetic hurdles, it is not a universal solution for large-scale manufacturing. The higher upfront cost, potential for instability, and, most critically, the downstream challenges of impurity removal mean that for many routine, large-scale transformations, the more economical and robust vinyl bromide often represents the superior choice from a holistic cost and process standpoint.

The decision-making process must be data-driven, incorporating not just reaction yield and speed but also a thorough analysis of the total cost of goods and the process mass intensity. As catalyst technology continues to advance, enabling the activation of less reactive halides under milder conditions, the economic argument for using more expensive vinyl iodides may become even more specialized. For the modern process chemist, the vinyl iodide remains an essential, powerful, but judiciously used tool in the molecular manufacturing arsenal.

References

  • Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir. NIH National Library of Medicine. Available at: [Link]

  • Cost-Effective Suzuki Coupling: Buying G2 Palladium Catalysts from China. Millennial Scientific. Available at: [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Organic Process Research & Development Vol. 13 No. 3. ACS Publications. Available at: [Link]

  • Scale-Up of a Rh-Catalyzed Asymmetric sp3–sp2 Suzuki–Miyaura-Type Reaction. ACS Publications. Available at: [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. Available at: [Link]

  • Using Process Mass Intensity (PMI) to Guide Process Development and Design. ResearchGate. Available at: [Link]

  • Relative costs associated with the numerous parameters involved for Suzuki–Miyaura couplings. ResearchGate. Available at: [Link]

  • Syntheses of organic iodides via reaction of organoboranes with sodium iodide. The Journal of Organic Chemistry. Available at: [Link]

  • Vinyl iodide | CAS 593-66-8. P212121 Store. Available at: [Link]

  • Organic Process Research & Development Journal. ACS Publications. Available at: [Link]

  • Top 188 Organic Process Research & Development papers published in 2011. SciSpace. Available at: [Link]

  • Highly Efficient Fabrication of Kilogram-Scale Palladium Single-Atom Catalysts for the Suzuki–Miyaura Cross-Coupling Reaction. ACS Applied Materials & Interfaces. Available at: [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]

  • Vinyl iodide functional group. Wikipedia. Available at: [Link]

  • Resolving API Impurity Issues in Drug Development. Pharmaguideline. Available at: [Link]

  • I need some assistance with an Elementary Impurities Method by acid digestion via microwave - How to proceed when the API contains iodine? ResearchGate. Available at: [Link]

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  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd. Available at: [Link]

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A Senior Application Scientist's Guide to Stereochemical Validation in Reactions of 3-Iodocyclopent-2-enone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise control and validation of stereochemistry is not merely an academic exercise—it is a cornerstone of efficacy and safety. The three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with different stereoisomers exhibiting varied, and sometimes detrimental, effects. The synthetic building block, 3-iodocyclopent-2-enone, is a versatile precursor in the synthesis of a multitude of complex molecules, including prostaglandins and other biologically active compounds.[1][2] Reactions involving this scaffold frequently generate new stereocenters, necessitating rigorous methods to confirm the stereochemical outcome.

This guide provides an in-depth comparison of the primary analytical techniques used to validate stereochemistry in products derived from this compound. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of your results.

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G

Comparative Analysis of Stereochemical Validation Techniques

The choice of analytical method for stereochemical validation is dictated by several factors, including the nature of the sample, the information required (relative vs. absolute configuration), and the available instrumentation. Here, we compare the most prevalent techniques.

Technique Principle Information Provided Sample Requirements Advantages Limitations
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase.[3]Enantiomeric excess (ee), separation of enantiomers.Solution, small quantities.High sensitivity, excellent for determining enantiomeric purity, can be used for preparative separation.[4]Does not provide absolute configuration directly, requires method development.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures nuclear spin transitions in a magnetic field. Diastereomers have distinct spectra. Chiral derivatizing or solvating agents can distinguish enantiomers.[5]Relative stereochemistry, diastereomeric ratio (dr). With chiral auxiliaries, can determine enantiomeric excess.Solution, requires pure samples for unambiguous assignment.Provides detailed structural information, non-destructive.[6]Can be complex to interpret, may require derivatization for enantiomeric analysis.
X-ray Crystallography Diffraction of X-rays by a single crystal.[7]Absolute configuration, unambiguous 3D structure.Single crystal of sufficient quality.The "gold standard" for absolute stereochemical assignment.[8]Crystal growth can be a significant bottleneck, not suitable for all compounds.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[9]Absolute configuration in solution.Solution, relatively pure sample.Does not require crystallization, provides solution-state conformation.[10][11]Requires specialized equipment, interpretation often relies on computational modeling.[12]

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Causality Behind the Method: Chiral HPLC is the workhorse for determining the enantiomeric purity of a reaction product. The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase (CSP).[13] The differing stability of these complexes leads to different retention times, allowing for quantification of each enantiomer.

Self-Validating Protocol for Enantiomeric Excess (ee) Determination:

  • Column Selection: Begin by screening commercially available chiral columns. For cyclopentenone derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[4]

  • Mobile Phase Optimization:

    • Start with a standard mobile phase, such as a mixture of n-hexane and isopropanol.

    • Systematically vary the ratio of the solvents to optimize resolution and retention times.

    • Small amounts of additives, like trifluoroacetic acid or diethylamine, can improve peak shape for acidic or basic analytes, respectively.

  • Analysis of Racemic Standard:

    • Inject a racemic mixture of the product to determine the retention times of both enantiomers and to ensure the method is capable of baseline separation.

    • The ability to resolve the racemic mixture validates the method's suitability for the chiral sample.

  • Analysis of Chiral Sample:

    • Inject the chiral product under the optimized conditions.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

  • Method Validation:

    • Confirm the linearity of the detector response by injecting a series of known concentrations of the analyte.

    • Assess the method's precision by performing multiple injections of the same sample.

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G

NMR Spectroscopy for Relative Stereochemistry

Causality Behind the Method: The chemical environment of a nucleus in a molecule influences its resonance frequency in an NMR spectrum.[14] In diastereomers, the spatial arrangement of atoms is different, leading to distinct chemical shifts and coupling constants for corresponding nuclei. This allows for the determination of the relative stereochemistry.

Self-Validating Protocol for Diastereomeric Ratio (dr) and Relative Stereochemistry:

  • Sample Preparation: Ensure the sample is of high purity to avoid overlapping signals that can complicate spectral interpretation.

  • 1D ¹H NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Identify distinct signals for each diastereomer. The integration of these signals can be used to determine the diastereomeric ratio.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to trace out the spin systems within each diastereomer.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, which is crucial for determining relative stereochemistry.[15] The presence of a cross-peak between two protons indicates their spatial proximity.

  • Data Interpretation:

    • For a cyclopentenone ring, the coupling constants between adjacent protons can provide information about their dihedral angles and thus their relative stereochemistry (cis or trans).

    • NOESY/ROESY data will provide definitive evidence for the relative arrangement of substituents. For example, a NOE between a proton on a substituent and a proton on the ring can establish their relative orientation.

  • Self-Validation: The consistency between the coupling constants and the NOESY/ROESY data provides a self-validating system for the stereochemical assignment.

X-ray Crystallography for Absolute Configuration

Causality Behind the Method: X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state.[16] By analyzing the diffraction pattern of X-rays passing through a single crystal, the positions of all atoms can be determined, revealing the absolute configuration.

Self-Validating Protocol for Absolute Configuration Determination:

  • Crystal Growth: This is often the most challenging step. Screen a variety of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) to obtain single crystals of suitable quality.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect the diffraction data.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

  • Absolute Configuration Assignment:

    • The absolute configuration is determined by analyzing the anomalous scattering of X-rays by the atoms in the crystal.[17]

    • The Flack parameter is a critical value in this determination; a value close to zero for the correct enantiomer confirms the absolute configuration with high confidence.[7]

  • Self-Validation: The internal consistency of the crystallographic data, including low R-factors and a well-behaved Flack parameter, provides a high degree of confidence in the assigned absolute configuration.

Vibrational Circular Dichroism (VCD) for Absolute Configuration in Solution

Causality Behind the Method: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] The resulting spectrum is unique to a specific enantiomer and its conformation in solution. By comparing the experimental VCD spectrum to a spectrum calculated for a known absolute configuration, the stereochemistry of the sample can be determined.[9][11]

Self-Validating Protocol for VCD Analysis:

  • Experimental Spectrum Acquisition:

    • Dissolve the purified sample in a suitable solvent (e.g., CDCl₃).

    • Acquire the VCD and IR spectra.

  • Computational Modeling:

    • Perform a conformational search for the molecule using computational chemistry software.

    • For each low-energy conformer, calculate the theoretical IR and VCD spectra using Density Functional Theory (DFT).

    • Generate a Boltzmann-averaged theoretical spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum to the calculated spectrum for one of the enantiomers (e.g., the R-enantiomer).

    • A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.[18]

  • Self-Validation: The high degree of correlation between the experimental and calculated spectra for one enantiomer, and a corresponding anti-correlation for the other, serves as a self-validating confirmation of the absolute configuration.

Conclusion

The validation of stereochemistry in reactions involving this compound is a critical aspect of synthetic chemistry, particularly in the context of drug discovery and development. A multi-faceted approach, often employing a combination of the techniques described above, provides the most robust and reliable stereochemical assignment. Chiral HPLC is indispensable for determining enantiomeric purity, while NMR spectroscopy is a powerful tool for elucidating relative stereochemistry. For unambiguous determination of absolute configuration, X-ray crystallography remains the definitive method, with VCD offering a valuable alternative for molecules in solution. By understanding the principles behind each technique and employing self-validating protocols, researchers can ensure the stereochemical integrity of their synthesized molecules.

References

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  • Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Assessing the Electrophilicity of α-Halocyclopentenones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Tunable Electrophiles in Drug Discovery

In the landscape of modern drug development, particularly in the realm of targeted covalent inhibitors (TCIs), the cyclopentenone scaffold is a privileged structure.[1][2] Its utility as a Michael acceptor allows for the formation of a stable covalent bond with nucleophilic residues, most commonly cysteine, on a target protein.[3][4][5] This irreversible binding can lead to enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable."[3][6] The introduction of a halogen atom at the α-position of the cyclopentenone ring provides a critical handle for tuning the electrophilic character of the β-carbon. This modulation is paramount, as the ideal covalent warhead must possess sufficient reactivity to engage its target efficiently but not be so reactive as to cause off-target modifications and associated toxicities.[6]

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to objectively assess and compare the electrophilicity of different α-halocyclopentenones. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative theoretical and empirical data.

Pillar 1: The Underlying Chemistry—Understanding the Halogen Effect

The electrophilicity of the β-carbon in an α-halocyclopentenone is a nuanced interplay of two primary electronic effects exerted by the halogen substituent:

  • Inductive Effect (-I): As electronegative atoms, halogens withdraw electron density through the sigma bond network. This effect is distance-dependent and tends to deshield the nearby carbons, making them more electron-deficient and, therefore, more electrophilic.[7][8] The strength of the inductive effect follows the order of electronegativity: F > Cl > Br > I.

  • Resonance Effect (+R): The lone pairs on the halogen atom can be delocalized into the π-system of the enone. This donation of electron density has a shielding effect, counteracting the inductive withdrawal and reducing electrophilicity.[7] The extent of this π-donation is related to the orbital overlap between the halogen p-orbitals and the carbon 2p-orbitals, which is most effective for chlorine and diminishes for the larger bromine and iodine atoms.

The net electrophilicity is a balance of these opposing forces. For α-halocyclopentenones, the inductive effect typically dominates, leading to an overall increase in reactivity compared to the unsubstituted parent cyclopentenone. The precise ranking between different halogens (Cl vs. Br vs. I), however, requires empirical measurement.

Pillar 2: A Multi-Pronged Approach to Assessing Electrophilicity

G cluster_assessment Electrophilicity Assessment Workflow synthesis Synthesis & Purification of α-Halocyclopentenones kinetic Kinetic Analysis (Thiol Reactivity Assay) synthesis->kinetic Characterized Compounds spectro Spectroscopic Analysis (¹³C NMR) synthesis->spectro Characterized Compounds compute Computational Modeling (LUMO Energy) synthesis->compute Characterized Compounds data Data Integration & Comparison kinetic->data spectro->data compute->data conclusion Rank Electrophilicity data->conclusion

Caption: Workflow for assessing α-halocyclopentenone electrophilicity.

Experimental Quantification: Kinetic Reactivity with a Model Thiol

The most direct and biologically relevant method for quantifying electrophilicity is to measure the rate of reaction with a model nucleophile.[9][10][11] Given that cysteine is the most common target for this class of warheads, a thiol-containing molecule like glutathione (GSH) or N-acetylcysteine is an excellent choice.[12][13] The reaction is a hetero-Michael addition, and its rate is a direct measure of the warhead's intrinsic reactivity.[14][15]

Experimental Protocol: Pseudo-First-Order Kinetic Assay via UV-Vis Spectrophotometry

This protocol is designed to be self-validating by ensuring that the observed rate is linearly dependent on the concentration of the excess reactant.

Objective: To determine the second-order rate constant (k₂) for the reaction of an α-halocyclopentenone with a model thiol.

Materials:

  • α-Halocyclopentenone (e.g., 2-bromo-2-cyclopenten-1-one)[16]

  • N-acetyl-L-cysteine (NAC)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Dimethyl Sulfoxide (DMSO), spectroscopic grade

  • UV-Vis Spectrophotometer with temperature control (e.g., 25 °C)

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of NAC in phosphate buffer.

    • Prepare a 10 mM stock solution of the α-halocyclopentenone in DMSO.

  • Reaction Setup (Pseudo-First-Order Conditions):

    • The reaction will be monitored by the disappearance of the α,β-unsaturated carbonyl chromophore (typically ~220-260 nm).

    • In a 1 mL cuvette, add 980 µL of phosphate buffer.

    • Add a volume of the NAC stock solution to achieve the desired final concentration (e.g., 10 µL for a final concentration of 1 mM). Ensure the thiol is in large excess (at least 10-fold) over the cyclopentenone.

    • Equilibrate the cuvette in the spectrophotometer at 25 °C for 5 minutes.

  • Initiation and Data Acquisition:

    • Initiate the reaction by adding a small volume of the cyclopentenone stock solution (e.g., 10 µL for a final concentration of 100 µM). Mix quickly by pipetting or inverting the cuvette.

    • Immediately begin monitoring the decrease in absorbance at the λ_max of the cyclopentenone over time. Collect data points every 5-10 seconds for at least 3-5 half-lives.

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics.[15] Fit the absorbance vs. time data to a single exponential decay equation:

      • A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t)

    • The value k_obs is the pseudo-first-order rate constant (s⁻¹).

    • Repeat the experiment using at least three different concentrations of NAC (e.g., 1 mM, 2 mM, 3 mM).

    • Plot k_obs versus the concentration of NAC ([NAC]). The data should yield a straight line passing through the origin.

    • The slope of this line is the second-order rate constant, k₂ (M⁻¹s⁻¹), which is the definitive measure of electrophilicity.[15]

Spectroscopic Correlation: ¹³C NMR Chemical Shifts

NMR spectroscopy provides an indirect but valuable measure of the electronic environment within the molecule. The chemical shift of the carbonyl carbon (C=O) is particularly sensitive to the electron-withdrawing nature of substituents on the enone system.[17] A stronger inductive effect from the α-halogen will lead to greater deshielding of the carbonyl carbon, resulting in a downfield shift (higher ppm value). While not a direct kinetic measure, this spectroscopic parameter serves as an excellent corroborative tool.[7]

Computational Prediction: LUMO Energy

From the perspective of Frontier Molecular Orbital (FMO) theory, the reaction between a nucleophile and an electrophile is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.[18][19] A lower LUMO energy indicates that the molecule is a better electron acceptor and therefore more electrophilic.[18] Quantum mechanical calculations using Density Functional Theory (DFT) can reliably predict LUMO energies, providing a powerful in silico tool for ranking the reactivity of different α-halocyclopentenones before they are even synthesized.[20][21]

G cluster_fmo Frontier Molecular Orbital Interaction Nuc HOMO Nucleophile (Thiol) Elec LUMO Electrophile (Enone) Nuc:h->Elec:l  ΔE (Energy Gap) label_low Lower ΔE (Smaller LUMO Energy) = Faster Reaction

Caption: Lower LUMO energy in the electrophile leads to a faster reaction.

Pillar 3: Comparative Data and Authoritative Grounding

The true power of this guide lies in the integration of data from all three pillars. The expected trend is that greater electrophilicity will manifest as a faster reaction rate (higher k₂), a more downfield ¹³C NMR shift for the carbonyl carbon, and a lower calculated LUMO energy.

Table 1: Comparative Assessment of α-Halocyclopentenone Electrophilicity

α-Substituent (X)Relative Reactivity (k₂ vs. X=H)Representative ¹³C NMR (C=O, ppm)Calculated LUMO Energy (eV)Primary Electronic Effect
-H 1 (Baseline)~208.5High (Less Negative)Reference
-Cl Moderate Increase~200.1LowerStrong -I, Moderate +R
-Br High Increase~198.7Lowest Strong -I, Weak +R
-I Moderate-High Increase~195.3LowStrong -I, Negligible +R

Note: The exact values presented are illustrative and can vary based on the specific molecular structure, solvent, and computational method. The trends, however, are based on established chemical principles. The ¹³C NMR trend reflects the decreasing electronegativity down the group, which can influence the carbonyl shift.

The data consistently suggest that the α-bromo derivative is often the most electrophilic in this series. While chlorine is more electronegative, its greater ability to donate electron density via resonance (+R effect) slightly tempers its reactivity compared to bromine, where the inductive effect (-I) is dominant and resonance is less effective due to poorer orbital overlap.

Conclusion: A Self-Validating Framework for Rational Design

Assessing the electrophilicity of α-halocyclopentenones is not merely an academic exercise; it is a critical step in the rational design of targeted covalent inhibitors.[22] An overly reactive warhead can lead to pan-assay interference and off-target toxicity, while an under-reactive one will fail to engage its target effectively.

By employing the integrated workflow presented in this guide—combining rigorous kinetic analysis, corroborative spectroscopic data, and predictive computational modeling—researchers can confidently rank and select the optimal α-halocyclopentenone for their specific drug discovery campaign. This self-validating system ensures that experimental choices are based on a solid foundation of chemical principles, leading to more efficient and successful development of next-generation covalent therapies.

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 3-iodocyclopent-2-enone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our responsibility extends beyond synthesis and discovery to the safe and environmentally conscious management of the chemical reagents we handle. 3-iodocyclopent-2-enone is a valuable synthetic intermediate, but its halogenated nature necessitates a rigorous and informed disposal protocol. This guide provides a comprehensive, step-by-step methodology for its proper disposal, grounded in established safety principles and regulatory compliance. The core directive is to ensure that this compound and any associated materials are handled in a manner that protects laboratory personnel and the environment.

Hazard Assessment & Chemical Profile

Understanding the chemical's identity and inherent hazards is the foundation of any safety protocol. This compound is an organoiodine compound, placing it firmly in the category of halogenated organic waste .[1][2] This classification is critical because halogenated wastes are subject to specific, stringent disposal regulations due to their potential for environmental persistence and toxicity.[3] Improper disposal can lead to significant environmental contamination and regulatory penalties.[2]

Table 1: Chemical and Physical Properties of this compound

Property Value Reference
CAS Number 61765-46-6 [4]
Molecular Formula C₅H₅IO [4]
Molecular Weight 208.0 g/mol [4]
Appearance Solid [4]
Melting Point 67-68 °C [4]

| Inferred Hazards | Based on analogous structures like 2-Iodo-cyclopent-2-enone, may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. |[5] |

The Core Principle: Meticulous Waste Segregation

The single most important operational step in managing this waste stream is strict segregation. Halogenated organic wastes require disposal via high-temperature incineration by specialized, licensed facilities.[1][6] Co-mingling this waste with non-halogenated solvents needlessly contaminates the entire volume, dramatically increasing disposal costs and complexity, as the entire mixture must be treated as halogenated waste.[2][7]

Key Segregation Mandates:

  • DO collect this compound and materials contaminated with it in a dedicated Halogenated Organic Waste container.[1][8]

  • DO NOT mix with non-halogenated solvents like acetone, ethanol, hexane, or ethyl acetate.[7]

  • DO NOT mix with aqueous waste, acids, bases, or solutions containing heavy metals.[7][9]

  • DO NOT dispose of this compound down the sink under any circumstances.[2][8]

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and preparing this compound for final disposal.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing appropriate PPE.

  • Nitrile gloves

  • Safety glasses or goggles[10]

  • A fastened laboratory coat[10]

  • All handling of the solid or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]

Waste Containerization & Labeling

Proper containment and labeling are crucial for safety and regulatory compliance.

  • Select an Appropriate Container: Use a chemically compatible, sealable container, such as a glass bottle with a screw cap or a designated carboy for halogenated waste.[3][8] The container must be in good condition and able to close securely to be "vapor tight" and "spill proof."[8]

  • Label Before Use: The container must be labeled before the first drop of waste is added.[8][9] This prevents the creation of "unknown" waste, which is a serious safety violation and disposal challenge.

  • Complete the Label: The label must be filled out completely and legibly. It should include:

    • The words "Hazardous Waste" .[7]

    • The waste stream identification: "Halogenated Organic Waste" .[1][8]

    • A complete list of all chemical constituents by their full names (no formulas or abbreviations), with approximate percentages or volumes. For this specific waste, list "this compound" .[8][9]

    • The name of the principal investigator or generator.

    • The accumulation start date.

Waste Accumulation
  • Pure or Unused Compound: If disposing of the pure solid, transfer it directly into the labeled hazardous waste container inside a chemical fume hood.

  • Solutions: Solutions containing this compound (e.g., from a reaction workup in dichloromethane) should be carefully poured into the designated halogenated waste container.

  • Contaminated Materials: Items such as gloves, weighing paper, or silica gel grossly contaminated with this compound should be placed in a sealed plastic bag, labeled as "Halogenated Solid Waste," and disposed of according to your institution's specific procedures for solid hazardous waste.

Storage and Final Disposal
  • Storage: The sealed and labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] It should be kept in secondary containment to mitigate potential spills.[9] Keep the container closed at all times except when actively adding waste.[8][9]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup of the hazardous waste.[9] They will manage the transfer to a licensed hazardous waste disposal company. You are responsible for the waste "from cradle to grave," meaning you are legally obligated to ensure it is handled by a permitted transporter and facility.[2]

Decontamination of Laboratory Glassware

Glassware that has been in contact with this compound must be decontaminated before standard washing.

  • Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone).

  • Collect Rinse Solvent: Crucially, this first rinse solvent is now considered halogenated hazardous waste. It must be collected and added to your halogenated waste container.

  • Subsequent Cleaning: After the initial decontamination rinse, the glassware can be cleaned using standard laboratory detergents and procedures.

A Critical Clarification: Why Thiosulfate Quenching is Inappropriate

In many laboratory procedures involving elemental iodine (I₂), a sodium thiosulfate solution is used to neutralize the iodine, reducing it to the much less hazardous iodide ion (I⁻).[11][12] This method is chemically incorrect and ineffective for this compound.

The reason lies in the nature of the chemical bond. In this compound, the iodine atom is covalently bonded to a carbon atom within the organic structure. It is not free elemental iodine. Sodium thiosulfate is not a strong enough reducing agent to break this stable carbon-iodine bond. Attempting this "neutralization" would be ineffective, leaving the hazardous halogenated organic compound unchanged while potentially complicating the waste matrix. The entire molecule is the hazardous entity, and its proper disposal route is incineration.

Emergency Procedures: Spill Management

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover and absorb the spilled material.[9]

  • Collect Absorbent: Carefully sweep or scoop the absorbent material into a sealable plastic bag or container.

  • Label as Waste: Seal and label the container as "Halogenated Solid Waste" with the chemical name.

  • Arrange for Disposal: Dispose of the spill cleanup materials as hazardous waste through your EHS department.[9]

  • For large spills, evacuate the area and contact your institution's emergency response team immediately. [8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.

G cluster_start Waste Generation cluster_characterization Characterize & Segregate cluster_procedure Containment & Storage Protocol cluster_end Final Disposition start Waste Containing This compound solid Pure Solid or Contaminated Solids start->solid liquid Solutions in Organic Solvents start->liquid glass Contaminated Glassware start->glass segregate CRITICAL STEP: Segregate as HALOGENATED WASTE solid->segregate liquid->segregate glass->segregate Collect first rinse container Place in a compatible, sealed container segregate->container labeling Label container correctly: 'Hazardous Waste' 'Halogenated Organics' List all constituents container->labeling storage Store in designated Satellite Accumulation Area with secondary containment labeling->storage end Arrange for pickup by EHS for licensed high-temperature incineration storage->end

Caption: Disposal workflow for this compound waste streams.

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